molecular formula C60H63N9O15S B10860453 Sunirine CAS No. 2058075-35-5

Sunirine

Numéro de catalogue: B10860453
Numéro CAS: 2058075-35-5
Poids moléculaire: 1182.3 g/mol
Clé InChI: ULMLCLUWGHVNGG-ZVGXFVMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sunirine is a useful research compound. Its molecular formula is C60H63N9O15S and its molecular weight is 1182.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

2058075-35-5

Formule moléculaire

C60H63N9O15S

Poids moléculaire

1182.3 g/mol

Nom IUPAC

(12S,12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(2S)-2-[[(2S)-2-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexanoyl]amino]propanoyl]amino]propanoyl]amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonic acid

InChI

InChI=1S/C60H63N9O15S/c1-33(63-53(71)16-10-9-15-52(70)61-19-20-67-54(72)17-18-55(67)73)56(74)64-34(2)57(75)65-39-22-35(31-83-50-28-43-41(26-48(50)81-3)59(76)68-40(30-62-43)24-37-11-5-7-13-45(37)68)21-36(23-39)32-84-51-29-44-42(27-49(51)82-4)60(77)69-46-14-8-6-12-38(46)25-47(69)58(66-44)85(78,79)80/h5-8,11-14,17-18,21-23,26-29,33-34,40,47,58,62,66H,9-10,15-16,19-20,24-25,30-32H2,1-4H3,(H,61,70)(H,63,71)(H,64,74)(H,65,75)(H,78,79,80)/t33-,34-,40-,47-,58-/m0/s1

Clé InChI

ULMLCLUWGHVNGG-ZVGXFVMESA-N

SMILES isomérique

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N[C@H]([C@@H]4CC5=CC=CC=C5N4C3=O)S(=O)(=O)O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O

SMILES canonique

CC(C(=O)NC(C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC(C4CC5=CC=CC=C5N4C3=O)S(=O)(=O)O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O

Origine du produit

United States

Foundational & Exploratory

Navigating the Complexity of Sunirine: A Technical Guide to its Molecular Identities

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the molecular structures and properties attributed to the name "Sunirine," revealing two distinct classes of molecules: a sophisticated antibody-drug conjugate for oncology and a small molecule alkaloid. This guide provides a detailed analysis of each, tailored for researchers, scientists, and drug development professionals.

The name "this compound" is associated with at least two distinct chemical entities in scientific literature and databases. This ambiguity necessitates a careful and separate examination of each molecule to understand its structure, properties, and therapeutic potential. This technical guide delineates the molecular characteristics of Pivekimab this compound, an antibody-drug conjugate, and a small molecule alkaloid also referred to as this compound.

Pivekimab this compound: An Antibody-Drug Conjugate Targeting Hematologic Malignancies

Pivekimab this compound (also known as IMGN632) is a cutting-edge antibody-drug conjugate (ADC) under investigation for the treatment of certain blood cancers, particularly acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[1][2][3] As an ADC, it is designed for targeted delivery of a cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.[1]

Molecular Structure

Pivekimab this compound is a complex biomolecule with an approximate molecular weight of 150 kDa.[4] Its structure comprises three key components:

  • A Humanized Monoclonal Antibody: This IgG antibody is engineered to specifically target CD123, a protein overexpressed on the surface of various hematologic cancer cells, including leukemic stem cells.[1][2][5]

  • A Cytotoxic Payload: The payload is a potent DNA-alkylating agent from the indolinobenzodiazepine (IGN) pseudodimer class.[1][6][7] This agent, upon release inside the target cell, causes single-strand DNA breaks, leading to apoptosis.[5][8]

  • A Cleavable Linker: The antibody and payload are connected by a linker that is stable in the bloodstream but is designed to be cleaved by lysosomal enzymes within the cancer cell, ensuring targeted release of the cytotoxic agent.[1][7][9]

ComponentDescription
Antibody Humanized IgG monoclonal antibody
Target CD123 (Interleukin-3 Receptor alpha subunit)
Payload Indolinobenzodiazepine (IGN) pseudodimer (DGN549)
Linker Cleavable linker
Molecular Formula C6476H10002N1718O2034S46[4]
Approx. Molecular Weight ~150 kDa[4]
Mechanism of Action and Signaling Pathway

The therapeutic action of pivekimab this compound follows a multi-step process designed for high specificity and potency against cancer cells.

  • Binding: The monoclonal antibody component of pivekimab this compound binds to the CD123 receptor on the surface of malignant cells.[1][2]

  • Internalization: Upon binding, the ADC-CD123 receptor complex is internalized into the cell.[10]

  • Payload Release: Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the IGN payload.[1]

  • DNA Damage and Apoptosis: The released payload alkylates DNA, causing single-strand breaks and triggering programmed cell death (apoptosis).[5][8]

Pivekimab_Sunirine_Mechanism Pivekimab Pivekimab this compound (ADC) CD123 CD123 Receptor (on Cancer Cell) Pivekimab->CD123 Binding Internalization Internalization CD123->Internalization Lysosome Lysosome Internalization->Lysosome Fusion Payload Released IGN Payload Lysosome->Payload Linker Cleavage DNA Nuclear DNA Payload->DNA Alkylation Damage DNA Single-Strand Breaks DNA->Damage Apoptosis Apoptosis Damage->Apoptosis

Mechanism of action for Pivekimab this compound.
Experimental Protocols

Detailed experimental protocols for the characterization and synthesis of pivekimab this compound are proprietary. However, general methodologies for analyzing antibody-drug conjugates include:

  • Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are used to quantify the binding kinetics of the monoclonal antibody to the CD123 receptor.

  • Internalization Assays: Confocal microscopy or flow cytometry with pH-sensitive dyes can be employed to visualize and quantify the uptake of the ADC into target cells.

  • Cytotoxicity Assays: In vitro cell viability assays (e.g., MTT, CellTiter-Glo) are used to determine the IC50 (half-maximal inhibitory concentration) of the ADC on various cancer cell lines.

  • In Vivo Efficacy Studies: Preclinical animal models (e.g., patient-derived xenografts) are used to evaluate the anti-tumor activity, pharmacokinetics, and tolerability of the ADC.

This compound: The Small Molecule Alkaloid

A second, distinct molecule referred to as "this compound" is described as a naturally occurring alkaloid.[11] Information on this molecule is less consistent across different sources.

Molecular Structure and Properties

One source describes this compound as an alkaloid with a bicyclic framework.[11] Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.[11]

PropertyValueSource
Molecular Formula C₁₄H₁₅NEvitaChem[11]
Approx. Molecular Weight 213.28 g/mol EvitaChem[11]
Classification AlkaloidEvitaChem[11]

Another source, PubChem, provides data for a molecule named this compound with a significantly different and more complex structure.

PropertyValueSource
Molecular Formula C60H63N9O15SPubChem[12][13]
Molecular Weight 1182.3 g/mol PubChem[12]
IUPAC Name (12S,12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1][13]benzodiazepin-9-yl]oxymethyl]-5-[[(2S)-2-[[(2S)-2-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexanoyl]amino]propanoyl]amino]propanoyl]amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1][13]benzodiazepine-12-sulfonic acidPubChem[12]
CAS Number 2058075-35-5PubChem[12]

Given the significant discrepancies in molecular formula and weight, it is likely that these are two different compounds erroneously sharing the same name.

Synthesis and Chemical Reactions

For the alkaloid this compound (C₁₄H₁₅N), synthesis can be achieved through several methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from plant materials using solvents like ethanol (B145695) or methanol.[11]

  • Total Synthesis: Laboratory synthesis from simpler organic molecules is also possible.[11]

This compound, as a typical alkaloid, is expected to undergo several chemical reactions:

  • Acid-Base Reactions: The basic nitrogen atom can form salts with acids.[11]

  • Oxidation-Reduction Reactions: The molecule can be oxidized or reduced to form derivatives.[11]

  • Substitution Reactions: Functional groups on the molecule can be modified through substitution reactions.[11]

Sunirine_Synthesis_Logic This compound This compound (Alkaloid) Natural Natural Sources (e.g., Plants) Extraction Extraction Natural->Extraction Synthetic Simple Organic Precursors Total_Synthesis Total Synthesis Synthetic->Total_Synthesis Extraction->this compound Total_Synthesis->this compound

General synthesis approaches for the alkaloid this compound.

Conclusion

The name "this compound" presents a case of molecular ambiguity, referring to both a complex, clinically investigated antibody-drug conjugate (Pivekimab this compound) and at least one small molecule alkaloid with conflicting reported structures. For researchers and drug development professionals, it is crucial to distinguish between these entities based on the context and specific identifiers such as CAS numbers or alternative names like IMGN632. Pivekimab this compound represents a promising targeted therapy in oncology, with a well-defined structure and mechanism of action. The small molecule "this compound" requires further clarification and characterization to resolve the discrepancies in the public domain and ascertain its potential properties and applications.

References

An In-depth Technical Guide to the CD123 Targeting Specificity of IMGN632 (Pivekimab Sunirine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMGN632 (pivekimab sunirine) is a novel antibody-drug conjugate (ADC) designed for the targeted therapy of CD123-positive hematological malignancies.[1] CD123, the α-chain of the interleukin-3 receptor (IL-3Rα), is an attractive therapeutic target due to its overexpression on the surface of cancer cells in various blood cancers, including acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN), while exhibiting limited expression on normal hematopoietic stem cells.[2][3][4] This differential expression provides a therapeutic window for targeted agents like IMGN632.

This technical guide provides a comprehensive overview of the core attributes of IMGN632, focusing on its CD123 targeting specificity. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data regarding the binding specificity, in vitro cytotoxicity, and clinical efficacy of IMGN632.

Table 1: Binding Specificity of IMGN632 Antibody (G4723A) to CD123

While a precise dissociation constant (Kd) for the G4723A antibody is not publicly available, the antibody binding capacity (ABC) provides a quantitative measure of target engagement on different cell populations.

Cell TypeCD123 Expression Level (Median Antibodies Bound Per Cell - ABC)Reference
AML Blasts1,883[5]
AML Progenitors1,850[5]
Leukemic Stem Cells2,300[5]
Normal Granulocyte Macrophage Progenitors2,829[5]
Normal Common Myeloid Progenitors943[5]
Normal Hematopoietic Stem Cells (HSCs)< 500[5]
B-ALL Blasts1,085[6]
Normal Lymphocytes57[6]

Table 2: In Vitro Cytotoxicity of IMGN632 in CD123-Positive Hematological Malignancy Cell Lines

The cytotoxic activity of IMGN632 was evaluated against a panel of human AML and B-cell acute lymphoblastic leukemia (B-ALL) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent, picomolar activity.

Cell LineDisease TypePrognostic Marker(s)IMGN632 IC50 (pM)Reference
EOL-1AML-2[5]
HNT-34AMLEVI1 ↑9[5]
KASUMI-3AMLEVI1 ↑, MDR13[5]
KG-1AML-40[5]
MOLM-13AMLFLT3-ITD0.6[5]
MV4-11AMLFLT3-ITD1[5]
SEMB-ALLMLL-AF41.1[7]
REHB-ALLTEL-AML120[7]
RS4;11B-ALLMLL-AF40.6[7]
NALM-6B-ALL-1.2[7]

Table 3: Clinical Efficacy of Pivekimab this compound (IMGN632) in Relapsed/Refractory (R/R) Hematological Malignancies (NCT03386513)

The phase 1/2 clinical trial NCT03386513 evaluated the safety and efficacy of IMGN632 in patients with R/R AML and BPDCN.

IndicationPatient PopulationRecommended Phase 2 Dose (RP2D)Overall Response Rate (ORR)Composite Complete Remission (CCR) RateReference
AMLR/R0.045 mg/kg every 3 weeks21% (95% CI 8-40)17% (95% CI 6-36)[3][8][9]
BPDCNFrontline0.045 mg/kg every 3 weeks85%70%[10][11]
BPDCNR/R0.045 mg/kg every 3 weeks35%14%[10][11]

Table 4: Select Adverse Events of Pivekimab this compound (IMGN632) at the Recommended Phase 2 Dose (0.045 mg/kg) in R/R AML

Adverse Event (Grade ≥3)FrequencyReference
Febrile Neutropenia10%[3][12]
Infusion-Related Reactions7%[3][12]
Anemia7%[3][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of IMGN632 are provided below.

Flow Cytometry for CD123 Expression Quantification on Bone Marrow Aspirates

This protocol is adapted from standard immunophenotyping procedures for hematological malignancies.[13][14][15][16]

Materials:

  • Fresh bone marrow aspirate collected in EDTA.

  • Phosphate-buffered saline (PBS).

  • Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.1% sodium azide).

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™).

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-human CD123 (e.g., clone 6H6 or 7G3).

    • Anti-human CD45.

    • Anti-human CD34.

    • Other lineage markers as needed for blast identification.

  • Isotype control antibodies.

  • Red Blood Cell (RBC) Lysis Buffer.

  • FACS tubes (5 mL round-bottom polystyrene tubes).

  • Flow cytometer.

Procedure:

  • Sample Preparation:

    • Dilute the bone marrow aspirate 1:1 with PBS.

    • Layer the diluted sample over a density gradient medium (e.g., Ficoll-Paque™) and centrifuge to isolate mononuclear cells (MNCs).

    • Alternatively, for whole bone marrow staining, proceed to RBC lysis after staining.

    • Wash the isolated MNCs twice with Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet and perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^7 cells/mL in staining buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

    • Add Fc receptor blocking reagent and incubate for 10-15 minutes at room temperature.

    • Without washing, add the pre-titrated amounts of fluorochrome-conjugated anti-CD123 and other cell surface marker antibodies.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • RBC Lysis (if not using MNCs):

    • After the final wash, resuspend the cell pellet in 1X RBC Lysis Buffer and incubate for 10 minutes at room temperature in the dark.

    • Centrifuge and wash once more with staining buffer.

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a calibrated flow cytometer.

    • Gate on the leukemic blast population based on their CD45 and side scatter (SSC) characteristics.

    • Quantify the percentage of CD123-positive cells and the mean fluorescence intensity (MFI) within the blast gate.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 of IMGN632 on adherent or suspension cancer cell lines.[1][7][17][18][19]

Materials:

  • CD123-positive and CD123-negative cell lines.

  • Complete cell culture medium.

  • IMGN632 and a non-targeting control ADC.

  • 96-well flat-bottom microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and viability assessment.

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Drug Treatment:

    • Prepare serial dilutions of IMGN632 and the control ADC in complete culture medium.

    • Add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the culture medium.

    • Add 150 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm or 590 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Models for Efficacy Assessment

This protocol describes the establishment of subcutaneous or disseminated AML xenograft models to evaluate the anti-tumor activity of IMGN632.[2][8][17][20][21][22]

Materials:

  • Immunodeficient mice (e.g., NSG or SCID).

  • AML cell lines (e.g., MOLM-13, MV4-11) or patient-derived xenograft (PDX) cells.

  • Sterile PBS or serum-free medium.

  • IMGN632, vehicle control, and other control articles.

  • Calipers for tumor measurement.

  • Flow cytometry reagents for monitoring disseminated disease.

Procedure:

  • Cell Preparation and Implantation:

    • Harvest and wash the AML cells, resuspending them in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10^6 cells per mouse).

    • For subcutaneous models: Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mice.

    • For disseminated models: Inject the cell suspension intravenously via the tail vein.

  • Tumor Growth and Monitoring:

    • Monitor the mice regularly for tumor development and signs of toxicity.

    • For subcutaneous models: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • For disseminated models: Monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis) and/or quantify tumor burden in peripheral blood or bone marrow by flow cytometry for human CD45-positive cells.

  • Treatment Administration:

    • When tumors reach a predetermined size or when disseminated disease is established, randomize the mice into treatment groups.

    • Administer IMGN632 and control articles (e.g., vehicle, non-targeting ADC) at the specified doses and schedule (e.g., intravenously, once weekly for 3 weeks).

  • Efficacy Evaluation:

    • Continue to monitor tumor growth or disease progression throughout the study.

    • The primary endpoints are typically tumor growth inhibition, tumor regression, and/or an increase in lifespan compared to the control group.

    • At the end of the study, euthanize the mice and collect tumors or tissues for further analysis if required.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships relevant to IMGN632.

IMGN632_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell CD123+ Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IMGN632 IMGN632 (ADC) CD123_receptor CD123 Receptor IMGN632->CD123_receptor 1. Binding endosome Endosome CD123_receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload_release IGN Payload Release lysosome->payload_release 4. Linker Cleavage DNA DNA payload_release->DNA 5. Nuclear Translocation DNA_alkylation DNA Alkylation payload_release->DNA_alkylation DNA_damage DNA Damage DNA_alkylation->DNA_damage 6. DNA Lesion Formation apoptosis Apoptosis DNA_damage->apoptosis 7. Induction of Cell Death

Caption: IMGN632 Mechanism of Action.

IL3_CD123_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL3 IL-3 CD123 CD123 (α-subunit) IL3->CD123 Binding Beta_c βc-subunit (CD131) IL3->Beta_c Heterodimerization JAK2_inactive JAK2 JAK2_active P-JAK2 JAK2_inactive->JAK2_active Trans-phosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive Phosphorylation PI3K PI3K JAK2_active->PI3K Activation Ras Ras JAK2_active->Ras Activation STAT5_active P-STAT5 STAT5_dimer P-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization Transcription Gene Transcription STAT5_dimer->Transcription Nuclear Translocation AKT AKT PI3K->AKT MAPK MAPK Ras->MAPK

Caption: IL-3/CD123 Signaling Pathway.

DNA_Alkylation_Apoptosis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm IGN_payload IGN Payload DNA DNA IGN_payload->DNA Alkylation DNA_adduct DNA Adduct DDR_sensors DNA Damage Response (DDR) Sensors (e.g., PARP, ATM/ATR) DNA_adduct->DDR_sensors Recognition p53 p53 Activation DDR_sensors->p53 Signaling Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulation of Pro-apoptotic Proteins Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Apoptosome Formation Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: DNA Alkylation-Induced Apoptosis.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_drug Add serial dilutions of IMGN632 incubate_overnight->add_drug incubate_drug Incubate for 72-96 hours add_drug->incubate_drug add_mtt Add MTT reagent to each well incubate_drug->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: In Vitro Cytotoxicity Workflow.

Xenograft_Workflow start Start prepare_cells Prepare AML cell suspension start->prepare_cells implant_cells Implant cells into immunodeficient mice (subcutaneous or IV) prepare_cells->implant_cells monitor_tumor Monitor tumor growth or disease progression implant_cells->monitor_tumor randomize Randomize mice into treatment groups monitor_tumor->randomize treat Administer IMGN632 and controls randomize->treat evaluate Evaluate efficacy: - Tumor volume - Survival treat->evaluate analyze Statistical analysis of results evaluate->analyze end End analyze->end

Caption: In Vivo Efficacy Study Workflow.

References

The Role of CD123 in Acute Myeloid Leukemia: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acute Myeloid Leukemia (AML) is a hematologically diverse malignancy characterized by the rapid proliferation of abnormal myeloid cells in the bone marrow and blood. A key challenge in AML treatment is the eradication of leukemic stem cells (LSCs), which are often resistant to conventional chemotherapy and contribute to disease relapse. The Interleukin-3 receptor alpha chain, CD123, has emerged as a critical biomarker and therapeutic target in AML. It is overexpressed on AML blasts and LSCs compared to normal hematopoietic stem cells, making it an attractive candidate for targeted therapies. This technical guide provides an in-depth overview of the role of CD123 in AML, including its expression, prognostic significance, signaling pathways, and the therapeutic strategies developed to target it. Detailed experimental protocols and data are presented to aid researchers and drug development professionals in this field.

Introduction to CD123 in Acute Myeloid Leukemia

CD123, the alpha subunit of the Interleukin-3 receptor (IL-3Rα), is a cell surface protein that plays a significant role in the pathophysiology of Acute Myeloid Leukemia (AML).[1][2] In normal hematopoiesis, the IL-3 receptor, a heterodimer of the alpha chain (CD123) and a common beta chain (CD131), is crucial for the proliferation and differentiation of hematopoietic cells upon binding with its ligand, IL-3.[3] However, in the context of AML, CD123 is frequently overexpressed on the surface of leukemic blasts and, importantly, on leukemic stem cells (LSCs).[4][5][6] This differential expression, with low to absent levels on normal hematopoietic stem cells, positions CD123 as a promising therapeutic target.[1][2] High expression of CD123 has been associated with more aggressive disease, chemoresistance, and poor prognosis in AML patients.[5][7][8]

CD123 Expression in AML and its Prognostic Significance

The overexpression of CD123 is a common feature in a majority of AML cases, with reports indicating its presence in 45-95% of patients.[6] Notably, CD123 is highly expressed in the CD34+/CD38- LSC compartment, which is believed to be responsible for disease initiation and relapse.[5][9] This high expression on LSCs compared to their normal hematopoietic counterparts offers a therapeutic window for targeted therapies.[3]

Clinically, elevated CD123 expression is linked to several high-risk features and adverse outcomes in AML. Studies have consistently shown a correlation between high CD123 levels and a failure to achieve complete remission, increased relapse rates, and shorter overall survival.[4][10][11]

Quantitative Data on CD123 Expression and Prognostic Impact in AML
ParameterFindingPatient CohortSignificance (p-value)Reference
CD123 Expression Frequency Expressed in 45-95% of AML cases.Multiple studies-[6]
93% of AML cases express CD123 at varying intensities.Adult AML patients-[3]
Higher frequency of CD123+ cells in AML bone marrow samples compared to normal bone marrow.95 AML patientsSignificant[12]
Correlation with High-Risk Genetics Highest CD123 expression associated with high-risk KMT2A rearrangements and FLT3-ITD mutations.1,040 pediatric, adolescent, and young adult AML patientsp < 0.001[7]
Strong positive association between CD25+/CD123+ co-expression and FLT3 mutations.80 cytogenetically normal AML patientsp < 0.001[13]
Prognostic Significance High CD123 expression correlates with worse clinical outcome.8 AML patientsp = 0.01[10]
Patients with the highest CD123 expression had a significantly higher relapse risk (53% vs. 39%).1,040 pediatric, adolescent, and young adult AML patientsp < 0.001[7][14]
Patients with the highest CD123 expression had lower event-free survival (49% vs. 69%).1,040 pediatric, adolescent, and young adult AML patientsp < 0.001[7][14]
Patients with the highest CD123 expression had lower overall survival.1,040 pediatric, adolescent, and young adult AML patientsp < 0.001[14]
CD25+/CD123+ co-expression associated with the shortest overall survival.80 cytogenetically normal AML patientsp = 0.023[13]

The IL-3/CD123 Signaling Pathway in AML

Upon binding of IL-3, CD123 heterodimerizes with the common beta chain (CD131), leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and resistance to apoptosis.[3] The primary signaling cascades activated by the IL-3/CD123 complex include the JAK/STAT, Ras/MAPK, and PI3K pathways.[6][7][8] In AML, the overexpression of CD123 can lead to constitutive activation of these pathways, even at low IL-3 concentrations, providing a survival and proliferative advantage to the leukemic cells.[3][7] Furthermore, some studies suggest that AML cells can produce IL-3, creating an autocrine loop that further drives leukemic cell maintenance and proliferation.[7]

IL3_CD123_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL3 IL-3 CD123 CD123 (IL-3Rα) IL3->CD123 Binds CD131 CD131 (βc) CD123->CD131 Heterodimerizes JAK2 JAK2 CD131->JAK2 Activates PI3K PI3K CD131->PI3K Activates Ras Ras CD131->Ras Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerizes AKT Akt PI3K->AKT Activates Survival Cell Survival (Anti-apoptosis) AKT->Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes STAT5_dimer->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation Transcription->Survival

Caption: IL-3/CD123 signaling pathway in AML.

CD123 as a Therapeutic Target in AML

The high expression of CD123 on AML cells, particularly LSCs, and its limited expression on normal hematopoietic stem cells make it an ideal target for immunotherapy.[1][2][15] Several therapeutic strategies targeting CD123 are under development and have shown promise in clinical trials.[1][2] These include:

  • Monoclonal Antibodies (mAbs): Naked anti-CD123 antibodies can block IL-3 signaling and induce antibody-dependent cell-mediated cytotoxicity (ADCC).[1][3]

  • Antibody-Drug Conjugates (ADCs): These therapies link a potent cytotoxic agent to an anti-CD123 antibody, enabling targeted delivery of the toxin to AML cells.[1][16]

  • Bispecific Antibodies (T-cell engagers): These antibodies simultaneously bind to CD123 on leukemic cells and CD3 on T-cells, redirecting the patient's immune system to attack the cancer cells.[1][15][16]

  • Chimeric Antigen Receptor (CAR) T-cell Therapy: This involves genetically modifying a patient's T-cells to express a receptor that recognizes CD123, turning them into potent cancer-killing cells.[1][4]

  • Immunotoxins: These are fusion proteins that combine a targeting moiety, such as IL-3 or an anti-CD123 antibody fragment, with a potent toxin like diphtheria toxin.[1][4][15]

Workflow for Anti-CD123 CAR T-Cell Therapy

CAR_T_Workflow Patient AML Patient Leukapheresis 1. Leukapheresis (T-cell Collection) Patient->Leukapheresis Conditioning 5. Lymphodepleting Chemotherapy Patient->Conditioning Monitoring 7. Patient Monitoring (Efficacy and Toxicity) Patient->Monitoring Post-infusion Activation 2. T-cell Activation Leukapheresis->Activation Transduction 3. Genetic Modification (Lentiviral Transduction with anti-CD123 CAR) Activation->Transduction Expansion 4. CAR T-cell Expansion Transduction->Expansion Infusion 6. CAR T-cell Infusion Expansion->Infusion Conditioning->Infusion Infusion->Patient

Caption: Workflow of anti-CD123 CAR T-cell therapy.

Experimental Protocols for CD123 Analysis

Protocol: Multiparameter Flow Cytometry for CD123 Expression on AML Blasts and LSCs

Objective: To quantify the expression of CD123 on the surface of AML blast cells and the leukemic stem cell (CD34+/CD38-) population from bone marrow or peripheral blood samples.

Materials:

  • Fresh bone marrow aspirate or peripheral blood sample collected in EDTA or heparin.

  • Ficoll-Paque or other density gradient medium for mononuclear cell (MNC) isolation.

  • Phosphate-buffered saline (PBS).

  • Fetal Bovine Serum (FBS).

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Fluorochrome-conjugated monoclonal antibodies:

    • CD45 (e.g., FITC, V450)

    • CD34 (e.g., APC)

    • CD38 (e.g., PE-Cy7)

    • CD123 (e.g., PE)

    • Appropriate isotype control antibodies.

  • Lysing solution (e.g., ammonium (B1175870) chloride-based).

  • Flow cytometer (e.g., BD FACSCanto II or similar).

  • Flow cytometry analysis software (e.g., FlowJo).

Methodology:

  • Sample Preparation:

    • Isolate mononuclear cells (MNCs) from the bone marrow or peripheral blood sample using density gradient centrifugation (e.g., Ficoll-Paque) according to the manufacturer's protocol.

    • Alternatively, for whole blood or bone marrow staining, proceed to red blood cell lysis after antibody incubation.

    • Wash the isolated MNCs twice with PBS containing 2% FBS.

    • Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10^7 cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add the pre-titrated optimal concentrations of fluorochrome-conjugated antibodies (CD45, CD34, CD38, CD123) to the appropriate tubes.

    • Include a tube with the corresponding isotype control for the CD123 antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Lysis and Washing:

    • If whole blood or bone marrow was used, add 2 mL of 1X lysing solution, vortex, and incubate for 10 minutes at room temperature in the dark.

    • Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifuging at 300-400 x g for 5 minutes.

    • Decant the supernatant and resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

  • Flow Cytometry Acquisition:

    • Acquire the samples on a calibrated flow cytometer.

    • Collect a sufficient number of events (e.g., 100,000 to 500,000 events) to ensure adequate analysis of rare populations.

    • Use appropriate compensation controls to correct for spectral overlap between fluorochromes.

  • Data Analysis and Gating Strategy:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to identify and gate the total cell population, excluding debris.

    • From the total cells, use a CD45 vs. SSC plot to identify and gate the blast population, which typically has dim CD45 expression and low SSC.[17]

    • Within the blast gate, create a CD34 vs. CD38 plot to identify the CD34+/CD38- leukemic stem cell population.[18]

    • Analyze the expression of CD123 on both the total blast gate and the CD34+/CD38- LSC gate by creating a histogram or a dot plot with the CD123 channel.

    • Quantify the percentage of CD123-positive cells and the mean fluorescence intensity (MFI) of CD123 expression for each population. Compare the MFI to the isotype control to determine positivity.

Conclusion and Future Directions

CD123 has been firmly established as a key player in the pathobiology of AML and a highly promising target for novel therapeutics. Its differential expression on leukemic versus normal stem cells provides a critical therapeutic window that is being actively explored with a variety of immunotherapeutic approaches. The association of high CD123 expression with poor prognosis underscores its clinical relevance and highlights the need for effective CD123-targeted agents. Future research will likely focus on optimizing current CD123-targeted therapies, exploring combination strategies to overcome resistance, and identifying biomarkers to predict which patients are most likely to benefit from these treatments. The continued development of therapies aimed at eradicating the CD123-positive LSC population holds the potential to significantly improve outcomes for patients with AML.

References

Preclinical Profile of Pivekimab Sunirine: A CD123-Targeting Antibody-Drug Conjugate for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pivekimab sunirine (IMGN632) is an investigational antibody-drug conjugate (ADC) that holds significant promise for the treatment of CD123-positive hematological malignancies. This document provides a comprehensive overview of the preclinical studies that form the scientific foundation for its clinical development. Pivekimab this compound is composed of a humanized IgG1 anti-CD123 antibody, a cleavable linker, and a novel DNA-alkylating payload from the indolinobenzodiazepine (IGN) class.[1] The targeting of CD123 is a strategic approach, as this antigen is overexpressed on the surface of cancer cells in various hematological cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and blastic plasmacytoid dendritic cell neoplasm (BPDCN), while having limited expression on normal hematopoietic stem cells. This differential expression provides a therapeutic window for selective tumor cell killing.

Mechanism of Action

Pivekimab this compound's mechanism of action begins with the high-affinity binding of its antibody component to CD123 on the surface of malignant cells. Upon binding, the ADC-CD123 complex is internalized, leading to the release of the IGN payload into the cell. The IGN payload then travels to the nucleus and alkylates DNA, causing single-strand breaks and ultimately triggering apoptotic cell death.[2]

Pivekimab this compound Mechanism of Action Pivekimab Pivekimab this compound (Anti-CD123 ADC) CD123 CD123 Receptor (on cancer cell) Pivekimab->CD123 Binding Internalization Internalization of ADC-Receptor Complex CD123->Internalization Payload_Release Release of IGN Payload Internalization->Payload_Release DNA_Alkylation DNA Alkylation (Single-Strand Breaks) Payload_Release->DNA_Alkylation Apoptosis Apoptosis DNA_Alkylation->Apoptosis

Figure 1: Mechanism of action of Pivekimab this compound.

In Vitro Efficacy

Preclinical in vitro studies have demonstrated the potent and selective cytotoxicity of pivekimab this compound against a range of hematological malignancy cell lines and patient-derived samples.

Cytotoxicity in Hematological Malignancy Cell Lines

Pivekimab this compound has shown potent anti-leukemia activity in various cell line models. For instance, in the BPDCN cell line GEN2.2, it induced concentration- and time-dependent cytotoxicity with EC50 values in the low picomolar range (1.3 pM to 12 pM) after 48 to 72 hours of treatment.[3] The cytotoxicity is dependent on the expression of CD123, as demonstrated in studies using CRISPR/Cas9 to knock out the CD123 gene in AML cell lines like ML-1 and MOLM-13, which rendered the cells resistant to the drug.[2]

Cell LineDisease TypeIC50 / EC50 (pM)Reference
GEN2.2BPDCN1.3 - 12[3]
ML-1AMLData not specified[2]
MOLM-13AMLData not specified[2]

Table 1: In Vitro Cytotoxicity of Pivekimab this compound in Hematological Malignancy Cell Lines

Factors Influencing In Vitro Activity

Several factors have been identified to modulate the in vitro efficacy of pivekimab this compound:

  • CD123 Expression: A clear correlation between the level of CD123 expression and the cytotoxic effect of pivekimab this compound has been established. Higher CD123 expression generally leads to increased sensitivity.[2]

  • TP53 Mutation Status: The tumor suppressor gene TP53 plays a role in the cellular response to DNA damage. Studies have shown that cell lines with wild-type TP53 are more sensitive to pivekimab this compound compared to those with TP53 mutations or deletions.[2]

  • BCL-2 Family Proteins: Overexpression of anti-apoptotic proteins of the BCL-2 family can confer resistance to pivekimab this compound-induced apoptosis.[2]

In Vivo Efficacy

The anti-tumor activity of pivekimab this compound has been extensively evaluated in various in vivo preclinical models, including cell line-derived xenografts and patient-derived xenografts (PDXs) of AML, ALL, and BPDCN.

Monotherapy in Xenograft Models

In a BPDCN PDX model using GEN2.2-luc cells, pivekimab this compound treatment significantly reduced tumor burden and increased survival compared to the vehicle group. The treatment was effective in eradicating tumor cells in the lungs and liver and reducing them in the spleen and bone marrow.[3]

In a large panel of 39 pediatric ALL PDX models, a once-weekly administration of pivekimab this compound for three weeks resulted in a median event-free survival (EFS) of 57.2 days.[4][5] The efficacy was more pronounced in B-lineage ALL PDXs, which generally have higher CD123 expression compared to T-lineage ALL PDXs.[4][5]

Model TypeDiseaseDosing RegimenKey FindingsReference
GEN2.2-luc XenograftBPDCNNot specifiedSignificant tumor burden reduction and increased survival[3]
Pediatric PDX (n=39)ALLOnce weekly for 3 weeksMedian EFS of 57.2 days; greater efficacy in B-lineage ALL[4][5]

Table 2: In Vivo Efficacy of Pivekimab this compound Monotherapy in Xenograft Models

Combination Therapy in Xenograft Models

Preclinical studies have demonstrated synergistic anti-leukemic activity when pivekimab this compound is combined with other anti-cancer agents, particularly azacitidine and venetoclax (B612062), in AML PDX models.

In four CD123+ AML PDX models, the triple combination of pivekimab this compound, azacitidine, and venetoclax showed superior efficacy compared to pivekimab this compound alone or the combination of venetoclax and azacitidine.[2]

Model TypeDiseaseTreatment GroupsMedian Overall Survival (days)Reference
AML PDX (n=4)AMLVehicle59 ± 7[2]
Pivekimab this compound131 ± 74[2]
Venetoclax + Azacitidine73 ± 22[2]
Pivekimab this compound + Venetoclax + Azacitidine152 ± 99[2]

Table 3: In Vivo Efficacy of Pivekimab this compound in Combination Therapy in AML PDX Models

The synergy between pivekimab this compound and venetoclax is thought to be mediated by the ability of venetoclax to dampen the DNA damage response induced by the IGN payload of pivekimab, thereby potentiating apoptosis.[6]

Synergistic Mechanism of Pivekimab this compound and Venetoclax Pivekimab Pivekimab this compound DNA_Damage DNA Damage (induced by Pivekimab) Pivekimab->DNA_Damage Venetoclax Venetoclax DDR DNA Damage Response (DDR) Venetoclax->DDR Inhibits/Dampens DNA_Damage->DDR Apoptosis Apoptosis DNA_Damage->Apoptosis Induces DDR->Apoptosis Inhibits

Figure 2: Proposed synergistic mechanism of Pivekimab this compound and Venetoclax.

Experimental Protocols

Flow Cytometry for CD123 Expression

To quantify CD123 cell surface expression, patient-derived xenograft (PDX) cells were analyzed by flow cytometry. The following protocol was adapted from preclinical studies:

  • Cell Preparation: Single-cell suspensions of PDX cells were prepared.

  • Antibody Incubation: Cells were incubated with an anti-CD123 antibody (clone 9F5) or an isotype control antibody.

  • Secondary Antibody Labeling: Following incubation with the primary antibody, cells were labeled with a FITC-conjugated secondary antibody.

  • Data Acquisition: Labeled cells were analyzed on a flow cytometer to determine the mean fluorescence intensity (MFI).

  • Data Analysis: The relative fluorescence intensity (RFI) was calculated to quantify CD123 expression levels.

Flow Cytometry Workflow for CD123 Expression Start Start: PDX Cell Suspension Incubation1 Incubate with Anti-CD123 or Isotype Control Start->Incubation1 Incubation2 Incubate with FITC-conjugated Secondary Antibody Incubation1->Incubation2 Analysis Flow Cytometry Analysis Incubation2->Analysis End End: Quantify CD123 Expression (MFI/RFI) Analysis->End

Figure 3: Workflow for determining CD123 expression by flow cytometry.
CRISPR/Cas9-Mediated Gene Knockout

CRISPR/Cas9 technology was utilized to generate CD123 and TP53 knockout cell lines to investigate the mechanism of action and resistance to pivekimab this compound. While specific, detailed protocols from the pivekimab this compound preclinical studies are not publicly available, a general workflow can be described:

  • Guide RNA (gRNA) Design and Cloning: gRNAs targeting the exons of CD123 or TP53 were designed and cloned into a Cas9-expressing vector.

  • Transfection/Transduction: The Cas9/gRNA constructs were introduced into the target leukemia cell lines (e.g., ML-1, MOLM-13) via transfection or lentiviral transduction.

  • Selection of Edited Cells: Transfected/transduced cells were selected using an appropriate marker (e.g., puromycin (B1679871) resistance).

  • Single-Cell Cloning: Single cells were isolated to establish clonal populations.

  • Verification of Knockout: Gene knockout was confirmed by sequencing the target genomic region to identify frameshift mutations and by Western blotting to confirm the absence of the target protein.

CRISPR/Cas9 Gene Knockout Workflow Start Start: Design gRNA for Target Gene Cloning Clone gRNA into Cas9 Vector Start->Cloning Delivery Deliver Cas9/gRNA to Leukemia Cell Line Cloning->Delivery Selection Select for Edited Cells Delivery->Selection Cloning2 Single-Cell Cloning Selection->Cloning2 Verification Verify Knockout (Sequencing & Western Blot) Cloning2->Verification End End: Confirmed Knockout Cell Line Verification->End

Figure 4: General workflow for generating knockout cell lines using CRISPR/Cas9.

Conclusion

The preclinical data for pivekimab this compound provide a strong rationale for its clinical investigation in patients with CD123-positive hematological malignancies. The ADC demonstrates potent and selective cytotoxicity in vitro and significant anti-tumor efficacy in in vivo models of AML, ALL, and BPDCN, both as a monotherapy and in combination with other agents. The well-defined mechanism of action, coupled with a favorable preclinical safety profile, positions pivekimab this compound as a promising therapeutic candidate with the potential to address significant unmet medical needs in these patient populations. Further clinical studies are warranted to fully elucidate its therapeutic potential.

References

The Core Mechanism of Indolinobenzodiazepine (IGN) Payloads in Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergy between its three components: a monoclonal antibody that targets a tumor-associated antigen, a stable linker, and a potent cytotoxic payload. Indolinobenzodiazepine (IGN) dimers have emerged as a promising class of payloads due to their high potency and unique mechanism of action. This guide provides a detailed technical overview of the core mechanism of IGN payloads, focusing on their interaction with DNA, the subsequent cellular signaling cascades, and the experimental methodologies used for their characterization.

Mechanism of Action: DNA Alkylation by Monoimine IGNs

Unlike their diimine counterparts or pyrrolobenzodiazepine (PBD) dimers which can cross-link DNA, the clinically relevant IGN payloads are typically monoimine analogs.[1][2][3][4][5] These molecules are designed to possess a single reactive imine moiety, which dictates their mechanism of action as potent DNA alkylating agents.[5][6]

The process begins with the ADC binding to its target antigen on the cancer cell surface, followed by internalization, often through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the active IGN payload. The payload then translocates to the nucleus and interacts with the minor groove of the DNA.[7]

The core of the IGN mechanism lies in the covalent alkylation of DNA. The electrophilic imine functionality of the IGN molecule reacts with the nucleophilic 2-amino group of a guanine (B1146940) base.[1][2][4] This reaction forms a stable, covalent adduct, effectively monofunctionally alkylating the DNA.[1][2][4] The stability of this adduct is further enhanced by non-covalent interactions between the IGN molecule and the DNA duplex.[1][2][4] This DNA alkylation event disrupts the normal cellular processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

IGN_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Nucleus Nucleus ADC IGN-ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Free IGN Payload Lysosome->Payload Linker Cleavage DNA Duplex DNA Payload->DNA Nuclear Translocation & Minor Groove Binding Nucleus Nucleus Adduct IGN-DNA Adduct DNA->Adduct Guanine Alkylation DDR DNA Damage Response Adduct->DDR Induction of Apoptosis Apoptosis DDR->Apoptosis

Mechanism of action of a monoimine IGN-ADC.

Signaling Pathways: The DNA Damage Response

The formation of IGN-DNA adducts is recognized by the cell as a form of DNA damage, which in turn activates a complex signaling network known as the DNA Damage Response (DDR). This response aims to repair the damage, but if the damage is too extensive, it triggers programmed cell death (apoptosis).

The key players in the DDR pathway activated by alkylating agents like IGNs include:

  • PARP (Poly (ADP-ribose) polymerase): PARP-1 and PARP-2 are among the first responders to DNA strand breaks that can arise from the processing of alkylated bases.[1][7] They are crucial for the recruitment of other DNA repair proteins.

  • ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related): These are master kinases that control the DDR. While ATM is primarily activated by double-strand breaks, ATR responds to a broader range of DNA damage, including replication stress caused by bulky adducts.[8][9][10] Both can be involved in the response to alkylating agents.[8][9][10]

  • p53: This tumor suppressor protein is a central regulator of the cell cycle and apoptosis. Upon activation by ATM/ATR, p53 can induce cell cycle arrest to allow time for DNA repair or, if the damage is irreparable, initiate apoptosis.[3][11][12]

The signaling cascade generally proceeds as follows: the IGN-DNA adduct stalls replication forks, leading to the recruitment and activation of PARP. The persistent adducts and resulting DNA strand breaks trigger the activation of ATM and ATR kinases. These kinases then phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53. Activated p53 translocates to the nucleus and induces the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

DDR_Pathway IGN_Adduct IGN-DNA Adduct Replication_Stress Replication Fork Stalling IGN_Adduct->Replication_Stress PARP PARP Activation Replication_Stress->PARP ATM_ATR ATM/ATR Activation Replication_Stress->ATM_ATR p53 p53 Activation ATM_ATR->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (p21) p53->Cell_Cycle_Arrest Transcriptional Activation Apoptosis Apoptosis (BAX, PUMA) p53->Apoptosis Transcriptional Activation

Simplified DNA damage response pathway to IGNs.

Quantitative Data Summary

The in vitro potency of IGN payloads and their corresponding ADCs is a critical parameter in their development. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of Unconjugated IGN Payloads

CompoundMechanism of ActionCell Line PanelIC50 Range (pmol/L)Reference
IGN Diimine (Cross-linker)DNA Cross-linking9 cancer cell lines1 - 11[7]
IGN Monoimine (Alkylator)DNA Mono-alkylation9 cancer cell lines~2 - 44[7]

Table 2: In Vitro Potency of IGN-ADCs

ADC TargetIGN FormCell LineIC50 (pmol/L)Reference
EpCAMMonoimineHCT-1560[7]
CD33MonoimineHEL92.1.730[7]
FRαMonoimineKB2[7]
FRαDiimineKB-GRC150[5]
FRαMonoimineKB-GRC170[5]
EpCAMDiimineHCT-15~50[5]
EpCAMMonoimineHCT-15~50[5]

Table 3: In Vivo Tolerability of IGN-ADCs

ADCLinkerMaximum Tolerated Dose (MTD) in mice (mg/kg)Reference
Anti-FRα-IGN (Diimine)Cleavable~2.8[5]
Anti-FRα-IGN (Monoimine)Cleavable~6[5]

Experimental Protocols

The characterization of IGN-ADCs involves a suite of in vitro and in vivo assays to determine their potency, mechanism of action, and efficacy.

IGN-DNA Adduct Detection by ELISA

This assay is designed to quantify the formation of IGN-DNA adducts in cells.

  • Cell Treatment: Cancer cells are incubated with biotinylated IGN analogs (monoimine or diimine) at concentrations below their IC50 values.

  • Genomic DNA Isolation: After incubation, genomic DNA is isolated from the treated cells.

  • ELISA Plate Preparation: A 96-well plate is coated with an anti-digoxigenin (DIG) antibody.

  • Adduct Capture: The isolated genomic DNA (which is DIG-labeled) with the bound biotinylated IGN is added to the wells and captured by the anti-DIG antibody.

  • Detection: The captured biotinylated IGN-DNA adduct is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.

  • Quantification: The absorbance is read on a plate reader, and the amount of adduct is quantified relative to a standard curve.

ELISA_Workflow A 1. Treat cells with biotinylated IGN B 2. Isolate genomic DNA (DIG-labeled) A->B D 4. Add DNA to wells to capture IGN-DNA adducts B->D C 3. Coat ELISA plate with anti-DIG antibody C->D E 5. Add Streptavidin-HRP for detection D->E F 6. Add colorimetric substrate E->F G 7. Measure absorbance F->G

Workflow for IGN-DNA adduct detection ELISA.

In Vitro Cytotoxicity Assay (WST-1 based)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the IGN-ADC and control antibodies for a specified period (e.g., 72 hours).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a period of 0.5 to 4 hours.

  • Incubation: During this incubation, viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt into a soluble formazan (B1609692) dye.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle after ADC treatment.

  • Cell Treatment: Treat cells with the IGN-ADC at a concentration around the IC50 value for a defined period (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • RNase Treatment: Treat the fixed cells with RNase A to degrade any RNA, ensuring that the propidium iodide (PI) only stains the DNA.

  • Propidium Iodide Staining: Stain the cells with a solution containing PI, which intercalates with the DNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

  • Data Interpretation: Generate a histogram of cell count versus fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Indolinobenzodiazepine payloads, particularly the monoimine analogs, are highly potent DNA alkylating agents that induce cancer cell death through the activation of the DNA damage response pathway. Their distinct mechanism of action, which avoids DNA cross-linking, offers a favorable therapeutic window. A thorough understanding of their molecular interactions, the resulting cellular signaling cascades, and the application of robust experimental methodologies are crucial for the continued development and optimization of IGN-based ADCs as a promising strategy in targeted cancer therapy.

References

The Science Behind IMGN632: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMGN632, also known as pivekimab sunirine, is a novel antibody-drug conjugate (ADC) showing significant promise in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of IMGN632, summarizing key preclinical and clinical data. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.

Core Concepts: Mechanism of Action

IMGN632 is engineered to selectively target and eliminate cancer cells expressing the CD123 antigen.[3] CD123, the alpha subunit of the interleukin-3 (IL-3) receptor, is overexpressed on the surface of various hematological cancer cells, including AML blasts and leukemic stem cells, while having limited expression on normal hematopoietic stem cells.[3][4] This differential expression provides a therapeutic window for targeted therapy.

The ADC consists of three key components:

  • A humanized anti-CD123 antibody: This high-affinity antibody specifically binds to CD123-expressing cells.

  • A cleavable linker: This linker is stable in circulation but is designed to be cleaved once the ADC is internalized into the target cell, releasing the cytotoxic payload.

  • A novel DNA-alkylating payload: IMGN632 carries a potent indolinobenzodiazepine (IGN) payload, which is a DNA-alkylating agent.[3] This payload induces single-strand DNA breaks, leading to cell cycle arrest and apoptosis.[5]

The targeted delivery of this potent cytotoxic agent to CD123-positive cells aims to maximize anti-tumor efficacy while minimizing off-target toxicity.

Pharmacokinetics

Pharmacokinetic properties of IMGN632 have been evaluated in preclinical models and clinical trials. While detailed quantitative PK parameters from human trials are not extensively published in the provided search results, the clinical development program has established a recommended Phase 2 dose (RP2D).

Clinical Pharmacokinetics

A Phase 1/2 study (NCT03386513) in patients with relapsed or refractory AML established the RP2D of IMGN632.[1][6]

Table 1: Recommended Phase 2 Dosing of IMGN632 in AML

ParameterValueReference
Recommended Phase 2 Dose0.045 mg/kg[1][6]
Dosing ScheduleOnce every 3 weeks (intravenous infusion)[1][6]

The study explored various dose levels and schedules, with the once-every-3-weeks schedule being selected for further development based on safety and efficacy data.[1]

Pharmacodynamics

The pharmacodynamic effects of IMGN632 have been extensively characterized through in vitro and in vivo preclinical studies, as well as in clinical trials.

Preclinical Pharmacodynamics

In Vitro Cytotoxicity:

IMGN632 has demonstrated potent and specific cytotoxicity against a panel of CD123-positive AML and BPDCN cell lines.

Table 2: In Vitro Cytotoxicity of IMGN632 in Hematological Malignancy Cell Lines

Cell LineDiseaseIC50 (pM)Reference
EOL-1AML< 3[7]
Molm-13AML< 3[7]
MV4-11AML< 3[7]
Kasumi-3AML< 3[7]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

These studies confirmed that the cytotoxic effect is dependent on CD123 expression, as control ADCs targeting other antigens were significantly less active.[7]

In Vivo Antitumor Activity:

The anti-leukemic activity of IMGN632 has been validated in various AML xenograft models.

Table 3: In Vivo Efficacy of IMGN632 in AML Xenograft Models

ModelTreatment and DoseOutcomeReference
EOL-1 subcutaneous xenograft240 mcg/kg (single dose)8/8 long-term complete responses[7]
Molm-13 disseminated xenograftNot specifiedProlonged survival[7]
Kasumi-3 disseminated xenograft240 or 800 mcg/kgDecreased tumor burden[7]
MV4-11 disseminated xenograftNot specifiedProlonged survival[7]

These preclinical studies highlight the potent, dose-dependent antitumor activity of IMGN632 in models of AML with poor prognostic markers.[7]

Clinical Pharmacodynamics

Clinical trials have demonstrated the single-agent activity of IMGN632 in heavily pretreated patients with relapsed or refractory AML.

Table 4: Clinical Activity of IMGN632 in Relapsed/Refractory AML (at RP2D)

EndpointValue95% Confidence IntervalReference
Overall Response Rate (ORR)21%8% - 40%[6]
Complete Remission (CR) Rate17%6% - 36%[6]

These findings have led to further investigation of IMGN632 in combination with other agents, such as azacitidine and venetoclax, in both relapsed/refractory and newly diagnosed AML.[8]

Experimental Protocols

In Vitro Cytotoxicity Assay

A common method to assess the in vitro cytotoxicity of IMGN632 is the MTT or similar viability assay.

Protocol Outline:

  • Cell Seeding: Plate CD123-positive cancer cell lines (e.g., EOL-1, Molm-13) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of IMGN632, a non-targeting control ADC, and vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

AML Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of IMGN632.

Protocol Outline:

  • Cell Implantation: Implant human AML cells (from cell lines or patient samples) into immunodeficient mice (e.g., NSG mice), either subcutaneously or intravenously to establish disseminated disease.[4]

  • Tumor Growth Monitoring: For subcutaneous models, measure tumor volume regularly. For disseminated models, monitor disease progression through bioluminescence imaging (if cells are luciferase-tagged) or by assessing for signs of disease.

  • Drug Administration: Once tumors are established or disease is detectable, administer IMGN632 and control agents (e.g., vehicle, non-targeting ADC) intravenously at specified doses and schedules.[7]

  • Efficacy Evaluation: Monitor tumor growth inhibition, survival, and changes in tumor burden over time.

  • Pharmacodynamic Assessment: At the end of the study, tissues can be harvested to assess target engagement and downstream effects of the drug.

Signaling Pathways and Experimental Workflows

IMGN632_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space IMGN632 IMGN632 (ADC) CD123 CD123 Receptor IMGN632->CD123 Binding Endosome Endosome CD123->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload IGN Payload (DNA Alkylator) Lysosome->Payload Linker Cleavage & Payload Release DNA Nuclear DNA Payload->DNA DNA Alkylation DNA_Damage DNA Single-Strand Breaks DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of IMGN632.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell_Culture CD123+ Cell Lines (e.g., AML, BPDCN) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Treat with IMGN632 IC50 Determine IC50 Cytotoxicity_Assay->IC50 Analyze Viability Xenograft_Model Establish AML Xenograft (e.g., PDX, CDX) IC50->Xenograft_Model Inform In Vivo Studies Treatment Administer IMGN632 Xenograft_Model->Treatment Efficacy_Evaluation Evaluate Antitumor Efficacy (Tumor Growth, Survival) Treatment->Efficacy_Evaluation Patient_Enrollment Enroll Patients with CD123+ Malignancies Efficacy_Evaluation->Patient_Enrollment Support Clinical Translation Dose_Escalation Phase 1: Dose Escalation & Safety Assessment Patient_Enrollment->Dose_Escalation RP2D Determine RP2D Dose_Escalation->RP2D Dose_Expansion Phase 2: Dose Expansion & Efficacy Evaluation RP2D->Dose_Expansion

Caption: Preclinical to clinical development workflow for IMGN632.

Conclusion

IMGN632 is a promising CD123-targeting antibody-drug conjugate with a well-defined mechanism of action and compelling preclinical and clinical activity in hematological malignancies. Its ability to selectively deliver a potent DNA-alkylating payload to cancer cells offers a potential therapeutic advantage. The data summarized in this technical guide provide a solid foundation for further research and development of IMGN632, both as a monotherapy and in combination with other agents, to improve outcomes for patients with AML, BPDCN, and other CD123-positive cancers.

References

Pivekimab Sunirine: A Technical Guide to its Anti-Leukemic Stem Cell Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, preclinical efficacy, and experimental basis of Pivekimab Sunirine (IMGN632) in targeting and eliminating leukemic stem cells (LSCs). Pivekimab this compound is a promising antibody-drug conjugate (ADC) demonstrating significant potential in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.

Core Mechanism of Action

Pivekimab this compound is an ADC composed of a humanized IgG1 antibody targeting CD123, a cell surface marker highly expressed on AML blasts and LSCs, linked to a novel indolinobenzodiazepine (IGN) payload.[1][2][3] The mechanism of action is initiated by the binding of the antibody component to CD123 on the surface of leukemic cells, leading to the internalization of the ADC.

Once inside the cell, the IGN payload is released and alkylates DNA, causing single-strand breaks.[2][4] This DNA damage triggers a cellular DNA Damage Response (DDR), leading to cell cycle arrest and ultimately, apoptosis.[4][5] Key modulators of Pivekimab this compound's cytotoxic effects include the level of CD123 expression, the functional status of the tumor suppressor protein p53, and the expression of anti-apoptotic BCL-2 family proteins.[6][7]

Quantitative Preclinical Data

The following tables summarize the in vitro cytotoxic activity of Pivekimab this compound against various AML cell lines.

Cell LineKey CharacteristicsIC50 (pM) of Pivekimab this compoundReference
MOLM-13AML, FLT3-ITDLow pM range[8]
MV4-11AML, FLT3-ITDLow pM range[8]
ML-1AMLNot Specified[6]
B-ALL cell linesB-cell Acute Lymphoblastic Leukemia0.6 - 20 pM[9]

Note: Specific IC50 values are often presented in graphical form in publications and may vary between experiments. The "low pM range" indicates high potency.

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of Pivekimab this compound.

Cell Lines and Culture
  • Cell Lines: Human AML cell lines, including MOLM-13, MV4-11, and ML-1, are commonly used.[6][8] These cell lines are chosen for their expression of CD123 and their relevance to AML subtypes.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assays
  • Method: Cell viability is assessed using various methods, including WST-8-based assays or alamarBlue reagent.[9]

  • Procedure:

    • Leukemic cells are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of Pivekimab this compound or a control ADC.

    • After a defined incubation period (typically 3-7 days), a viability reagent is added.

    • The absorbance or fluorescence is measured to determine the percentage of viable cells relative to untreated controls.

    • IC50 values are calculated from the dose-response curves.

Apoptosis Assays
  • Method: Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) or 7-AAD staining.

  • Procedure:

    • Cells are treated with Pivekimab this compound for a specified time (e.g., 48-72 hours).

    • Cells are harvested, washed, and resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and a viability dye (PI or 7-AAD) are added.

    • Samples are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Flow Cytometry for Leukemic Stem Cell Identification
  • Objective: To identify and characterize the LSC population within a heterogeneous cell sample.

  • Markers: LSCs are typically identified by the surface marker phenotype CD34+/CD38-.[10][11][12] CD123 expression is also assessed on this population.

  • Gating Strategy:

    • Gate on viable, single cells based on forward and side scatter properties and a viability dye.

    • Identify the CD34+ population.

    • Within the CD34+ gate, further gate on the CD38- population.

    • The resulting CD34+/CD38- population is analyzed for the expression of CD123 and other markers of interest.[10]

Western Blotting
  • Objective: To analyze the expression and phosphorylation status of proteins involved in the DNA Damage Response and apoptotic pathways.

  • Procedure:

    • Cells are treated with Pivekimab this compound for various time points.

    • Whole-cell lysates are prepared, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p53, phospho-Chk1, cleaved PARP, cleaved caspase-3).[4][5]

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • Bands are visualized using an ECL detection reagent.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Pivekimab this compound in leukemic stem cells.

Pivekimab_Sunirine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Pivekimab Pivekimab this compound (ADC) CD123 CD123 Receptor Pivekimab->CD123 Binding Internalization Internalization CD123->Internalization Endocytosis Lysosome Lysosomal Degradation Internalization->Lysosome IGN IGN Payload (this compound) Lysosome->IGN Release DNA Nuclear DNA IGN->DNA Alkylation SSB Single-Strand DNA Break DNA->SSB DDR DNA Damage Response (DDR) SSB->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Induction

Figure 1: General Mechanism of Action of Pivekimab this compound.

DNA_Damage_Response IGN IGN Payload (Causes Single-Strand Break) p53 p-p53 (Ser15) IGN->p53 Activation Chk1 p-Chk1 (Ser345) IGN->Chk1 Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Chk1->CellCycleArrest

Figure 2: DNA Damage Response Pathway Activated by the IGN Payload.

Synergistic_Mechanism IMGN632 Pivekimab this compound DDR DNA Damage Response (p-Chk1) IMGN632->DDR Induces Apoptosis Enhanced Apoptosis IMGN632->Apoptosis Venetoclax (B612062) Venetoclax Venetoclax->DDR Suppresses Venetoclax->Apoptosis DDR->Apoptosis Leads to

Figure 3: Synergistic Mechanism of Pivekimab this compound and Venetoclax.

Experimental_Workflow cluster_assays Downstream Assays start Leukemic Stem Cells (CD34+/CD38-) treatment Treatment with Pivekimab this compound start->treatment cytotoxicity Cytotoxicity Assay (IC50 Determination) treatment->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot (DDR & Apoptosis Proteins) treatment->western_blot

Figure 4: General Experimental Workflow for Preclinical Evaluation.

Conclusion

Pivekimab this compound represents a highly potent and selective therapeutic strategy for targeting leukemic stem cells. Its mechanism of action, centered on the targeted delivery of a DNA-damaging payload, leads to robust apoptosis in preclinical models of AML. The synergistic effects observed with venetoclax further highlight its potential in combination therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel treatments for leukemia.

References

Methodological & Application

Application Notes and Protocols: Pivekimab Sunirine in Combination with Azacitidine and Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the investigational combination therapy of pivekimab sunirine (a CD123-targeting antibody-drug conjugate), azacitidine (a hypomethylating agent), and venetoclax (B612062) (a BCL-2 inhibitor) for the treatment of CD123-positive acute myeloid leukemia (AML). This combination therapy has shown encouraging anti-leukemic activity in clinical trials, particularly in newly diagnosed AML patients.[1][2] These protocols are intended to serve as a comprehensive resource for researchers and drug development professionals working with this therapeutic regimen.

Mechanism of Action

The triplet combination of pivekimab this compound, azacitidine, and venetoclax leverages three distinct and complementary mechanisms of action to target AML cells.

  • Pivekimab this compound (IMGN632): This antibody-drug conjugate (ADC) targets CD123, an interleukin-3 receptor alpha chain that is highly expressed on the surface of AML blasts and leukemic stem cells.[3][4][5][6] Upon binding to CD123, pivekimab this compound is internalized, and its cytotoxic payload, a novel indolinobenzodiazepine (IGN) dimer, is released.[3][4][5] This payload alkylates DNA, causing single-strand breaks and leading to cancer cell death.[4][5][6]

  • Azacitidine: As a hypomethylating agent, azacitidine inhibits DNA methyltransferase, leading to the re-expression of silenced tumor suppressor genes.[7][8] This can induce cell differentiation and apoptosis.[8] Azacitidine is a cornerstone of treatment for older patients with AML who are ineligible for intensive chemotherapy.[9]

  • Venetoclax: This small molecule is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[10][11][12] By binding to BCL-2, venetoclax releases pro-apoptotic proteins, which in turn activate the intrinsic apoptotic pathway, leading to programmed cell death.[10][11][12]

The synergistic effect of this triplet combination is thought to arise from the multi-pronged attack on AML cell survival and proliferation pathways. Preclinical evidence suggests that venetoclax may enhance the efficacy of pivekimab this compound by dampening the DNA damage response induced by the ADC's payload.

Clinical Trial Data Summary

The following tables summarize key quantitative data from the Phase 1b/2 clinical trial (NCT04086264) evaluating pivekimab this compound in combination with azacitidine and venetoclax in patients with newly diagnosed, CD123-positive AML.[1][2][6][13]

Table 1: Patient Demographics and Disease Characteristics (n=50) [6]

CharacteristicValue
Median Age (years)74
Age ≥75 years42%
Secondary AML26%
ELN 2017 Adverse Risk64%
TP53 mutation38%

Table 2: Efficacy Outcomes in Newly Diagnosed AML (n=50) [1][6]

EndpointResult
Composite Complete Remission (CCR) Rate68%
Complete Remission (CR) Rate54%
Minimal Residual Disease (MRD) Negativity Rate (among evaluable patients with CCR)76%
Median Time to MRD Negativity (months)1.87
6-month Overall Survival Estimate86%

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (≥20% of all patients, all grades) [6]

Adverse EventAll Grades (%)Grade 3+ (%)
Constipation48%2%
Peripheral Edema44%4%
Diarrhea40%2%
Hypophosphatemia34%2%
Nausea32%4%
Hypokalemia28%4%
Fatigue24%6%
Hypotension24%2%
Pyrexia24%0%
Infusion-Related Reactions16%0%

Table 4: Hematologic Recovery and Discontinuation Rates [6]

ParameterValue
Median Neutrophil Recovery to ≥500/µL (days)34
Median Platelet Recovery to ≥50,000/µL (days)22
Discontinuations due to Adverse Events4%
30-day Mortality0%
60-day Mortality4%

Experimental Protocols

Patient Eligibility and Screening Protocol

This protocol outlines the key inclusion and exclusion criteria for patient selection based on the NCT04086264 clinical trial.

Inclusion Criteria:

  • Adults with newly diagnosed, CD123-positive AML.

  • Ineligible for intensive chemotherapy due to age (≥75 years) or comorbidities.

  • ECOG performance status of 0-2.

  • Adequate organ function.

  • Voluntary written informed consent.

Exclusion Criteria:

  • Prior treatment with a hypomethylating agent.

  • Active central nervous system leukemia.

  • Significant cardiovascular, pulmonary, or other systemic diseases that would preclude treatment.

Screening Procedures:

  • Obtain signed informed consent.

  • Complete medical history and physical examination.

  • Assess ECOG performance status.

  • Collect bone marrow aspirate and biopsy for:

    • Confirmation of AML diagnosis.

    • Cytogenetic and molecular analysis (including TP53 mutation status).

    • Determination of CD123 expression by flow cytometry or immunohistochemistry.

  • Collect peripheral blood for complete blood count with differential and chemistry panel.

  • Perform electrocardiogram (ECG) and echocardiogram.

  • Conduct pregnancy test for women of childbearing potential.

Drug Administration Protocol

This protocol details the administration of the triplet therapy over a 28-day cycle.

Pivekimab this compound (IMGN632):

  • Dose: 0.045 mg/kg.

  • Administration: Intravenous (IV) infusion over less than 30 minutes.

  • Schedule: Day 7 of each 28-day cycle.

  • Preparation:

    • Reconstitute the lyophilized powder with Sterile Water for Injection.

    • Gently swirl the vial to dissolve the contents; do not shake.

    • Inspect the solution for particulate matter and discoloration.

    • Further dilute the reconstituted solution in an infusion bag containing 0.9% Sodium Chloride Injection to a final concentration appropriate for administration.

Azacitidine:

  • Dose: 75 mg/m².

  • Administration: Subcutaneous (SC) injection or IV infusion.

  • Schedule: Days 1-7 of each 28-day cycle.

  • SC Preparation and Administration:

    • Reconstitute the lyophilized powder with 4 mL of Sterile Water for Injection to a concentration of 25 mg/mL.

    • Vigorously shake or roll the vial to create a uniform, cloudy suspension.

    • Withdraw the required dose into a syringe. For doses greater than 4 mL, divide into two syringes.

    • Administer subcutaneously into the upper arm, thigh, or abdomen. Rotate injection sites.

Venetoclax:

  • Dose: Ramp-up to 400 mg daily.

  • Administration: Oral, with a meal and water, at approximately the same time each day.

  • Schedule: Daily for at least 14 days or up to 28 days per cycle, based on cohort assignment and response.

  • Dose Ramp-up Schedule:

    • Day 1: 100 mg

    • Day 2: 200 mg

    • Day 3 and onwards: 400 mg

  • Important Considerations:

    • Patients should be well-hydrated to reduce the risk of Tumor Lysis Syndrome (TLS).

    • Avoid concomitant use of strong CYP3A inhibitors. If unavoidable, adjust the venetoclax dose as per prescribing information.

Minimal Residual Disease (MRD) Detection by Flow Cytometry

This protocol provides a general framework for MRD assessment. Specific antibody panels and gating strategies may vary between laboratories.

  • Sample Collection: Obtain a first-pull bone marrow aspirate in an EDTA or heparin tube.

  • Sample Preparation:

    • Perform a red blood cell lysis.

    • Count the remaining nucleated cells.

  • Antibody Staining:

    • Use a multi-color flow cytometry panel designed to identify leukemia-associated immunophenotypes (LAIPs). A typical panel would include markers for hematopoietic stem and progenitor cells (e.g., CD34, CD117), myeloid lineage markers (e.g., CD13, CD33), and markers of aberrant expression in AML (e.g., CD7, CD56). CD45 is crucial for gating.

    • Incubate the cells with the antibody cocktail in the dark.

  • Data Acquisition:

    • Acquire a minimum of 500,000 to 1,000,000 events on a calibrated flow cytometer.

  • Data Analysis:

    • Gate on viable, single cells.

    • Use a "different-from-normal" gating strategy to identify cell populations with immunophenotypes that deviate from normal hematopoietic maturation patterns.

    • Quantify the percentage of MRD-positive cells. An MRD-negativity threshold of <0.1% is commonly used.

CD123 Expression Analysis

A. Flow Cytometry:

  • Sample Preparation: Prepare a single-cell suspension from bone marrow aspirate or peripheral blood as described for MRD analysis.

  • Antibody Staining: Include a fluorochrome-conjugated anti-CD123 antibody in the staining panel.

  • Data Acquisition and Analysis: Gate on the blast population and determine the percentage of CD123-positive cells and the mean fluorescence intensity (MFI).

B. Immunohistochemistry (IHC):

  • Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval.

  • Primary Antibody Incubation: Incubate the slides with a primary antibody against CD123.

  • Detection: Use a polymer-based detection system with a chromogen (e.g., DAB).

  • Counterstain: Counterstain with hematoxylin.

  • Analysis: A pathologist evaluates the percentage and intensity of CD123 staining on the leukemic blasts.

Pharmacokinetic (PK) and Immunogenicity Assays

A. Pharmacokinetic (PK) Assay (ELISA-based):

  • Principle: A sandwich ELISA can be used to quantify the concentration of pivekimab this compound in patient plasma or serum.

  • Procedure Outline:

    • Coat a microplate with an anti-pivekimab this compound antibody (capture antibody).

    • Add patient samples and standards.

    • Add a labeled anti-pivekimab this compound antibody (detection antibody).

    • Add a substrate and measure the resulting signal, which is proportional to the drug concentration.

B. Immunogenicity (Anti-Drug Antibody, ADA) Assay (Bridging ELISA or ECLIA):

  • Principle: To detect the presence of antibodies against pivekimab this compound.

  • Procedure Outline (Bridging ELISA):

    • Coat a microplate with pivekimab this compound.

    • Add patient serum. If ADAs are present, they will bind to the coated drug.

    • Add labeled pivekimab this compound, which will bind to the other arm of the ADA, forming a "bridge."

    • Add a substrate and measure the signal.

  • ECLIA (Electrochemiluminescence Immunoassay): This method offers higher sensitivity and a wider dynamic range and can also be used in a bridging format.

Management of Adverse Events
  • Infusion-Related Reactions (IRRs) to Pivekimab this compound:

    • Prophylaxis: Consider premedication with an antihistamine and acetaminophen.

    • Management:

      • Grade 1-2: Slow or interrupt the infusion and administer supportive care. The infusion may be resumed at a slower rate once symptoms resolve.

      • Grade 3-4: Immediately stop the infusion and provide appropriate medical management. Do not restart the infusion.

  • Myelosuppression:

    • Monitor complete blood counts regularly.

    • Provide supportive care with growth factors (e.g., G-CSF) and transfusions as needed.

    • Dose interruptions or reductions of azacitidine and/or venetoclax may be necessary for prolonged or severe cytopenias.

  • Tumor Lysis Syndrome (TLS) associated with Venetoclax:

    • Prophylaxis: Ensure adequate hydration and administer a uric acid-lowering agent (e.g., allopurinol (B61711) or rasburicase).

    • Monitoring: Monitor blood chemistries for signs of TLS before and during the venetoclax ramp-up phase.

    • Management: Provide aggressive hydration and manage electrolyte abnormalities. Interrupt venetoclax if necessary.

Visualizations

Signaling_Pathways cluster_Pivekimab Pivekimab this compound cluster_Azacitidine Azacitidine cluster_Venetoclax Venetoclax Pivekimab Pivekimab this compound CD123 CD123 Receptor Pivekimab->CD123 Binds Internalization Internalization CD123->Internalization Payload_Release IGN Payload Release Internalization->Payload_Release DNA_Damage DNA Single-Strand Breaks Payload_Release->DNA_Damage Apoptosis1 Apoptosis DNA_Damage->Apoptosis1 AML_Cell AML Cell Azacitidine Azacitidine DNMT_Inhibition DNMT Inhibition Azacitidine->DNMT_Inhibition Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation Apoptosis2 Apoptosis TSG_Reactivation->Apoptosis2 Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BAX, BAK) BCL2->Pro_Apoptotic Sequesters Mitochondria Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->Mitochondria Apoptosis3 Apoptosis Mitochondria->Apoptosis3

Caption: Mechanisms of action for the triplet combination therapy.

Experimental_Workflow cluster_Screening Patient Screening cluster_Treatment Treatment Cycle (28 Days) cluster_Monitoring Monitoring and Assessment Informed_Consent Informed Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Baseline_Assessments Baseline Assessments (BM Biopsy, Bloodwork, ECG) Eligibility_Assessment->Baseline_Assessments CD123_Confirmation CD123+ Confirmation (Flow Cytometry/IHC) Baseline_Assessments->CD123_Confirmation Azacitidine_Admin Azacitidine (Days 1-7) CD123_Confirmation->Azacitidine_Admin Venetoclax_Admin Venetoclax (Daily, with ramp-up) Safety_Monitoring Adverse Event Monitoring Pivekimab_Admin Pivekimab this compound (Day 7) Pivekimab_Admin->Safety_Monitoring Response_Assessment Response Assessment (Bone Marrow Biopsy) Safety_Monitoring->Response_Assessment MRD_Analysis MRD Analysis (Flow Cytometry) Response_Assessment->MRD_Analysis PK_ADA_Samples PK & ADA Sampling Response_Assessment->PK_ADA_Samples

Caption: High-level experimental workflow for the clinical trial.

References

Application Notes and Protocols: In Vitro Evaluation of Pivekimab Sunirine on Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A promising therapeutic target in AML is the interleukin-3 receptor alpha chain, CD123, which is overexpressed on AML blasts and leukemic stem cells but has minimal expression on normal hematopoietic stem cells.[2] Pivekimab sunirine (PVEK, IMGN632) is a first-in-class antibody-drug conjugate (ADC) that targets CD123.[3][4] It is composed of a high-affinity humanized anti-CD123 antibody linked to a novel DNA-alkylating payload, an indolinobenzodiazepine (IGN) pseudodimer.[2][5] This payload is designed to cause single-strand DNA breaks, leading to cell cycle arrest and apoptosis.[2][6]

These application notes provide a comprehensive framework of detailed protocols for the in vitro assessment of Pivekimab this compound's anti-leukemic activity on CD123-positive AML cell lines. The following sections describe the methodologies for evaluating cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Mechanism of Action: Pivekimab this compound

Pivekimab this compound exerts its cytotoxic effect through a targeted mechanism. The antibody component binds to the CD123 receptor on the surface of AML cells, leading to the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the IGN payload. The payload then translocates to the nucleus and binds to DNA, causing irreversible alkylation and single-strand breaks, which ultimately trigger programmed cell death (apoptosis).[2][5][7]

pivekimab_mechanism cluster_extracellular Extracellular Space cluster_cell AML Cell Pivekimab Pivekimab this compound (Anti-CD123 ADC) CD123 CD123 Receptor Pivekimab->CD123 Binding Internalization Internalization CD123->Internalization Receptor-Mediated Endosome Endosome Internalization->Endosome Forms Payload IGN Payload (DNA Alkylator) Endosome->Payload Payload Release DNA Nuclear DNA Payload->DNA Translocation & Alkylation Damage DNA Damage (Single-Strand Breaks) DNA->Damage Apoptosis Apoptosis Damage->Apoptosis Triggers

Pivekimab this compound's mechanism of action in AML cells.

Experimental Workflow

The overall process for evaluating Pivekimab this compound in vitro involves culturing AML cell lines, treating the cells with a range of drug concentrations, and subsequently performing various assays to measure the biological response.

experimental_workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Culture 1. Culture CD123+ AML Cell Lines (e.g., MOLM-13, MV4-11) Seeding 2. Seed Cells in Multi-Well Plates Culture->Seeding Treatment 3. Treat with Pivekimab this compound (Dose-Response) Seeding->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 Determine IC50 Value Viability->IC50 QuantifyApoptosis Quantify Apoptotic Cells Apoptosis->QuantifyApoptosis QuantifyCycle Analyze Cell Cycle Phases CellCycle->QuantifyCycle

General experimental workflow for in vitro testing.

Materials and Reagents

  • Cell Lines: CD123-positive human AML cell lines (e.g., MOLM-13, MV4-11, KG-1).

  • Pivekimab this compound: Stock solution of known concentration.

  • Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypan Blue Solution: 0.4%.

  • Cell Viability Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Apoptosis Detection Kit: FITC Annexin V Apoptosis Detection Kit with Propidium (B1200493) Iodide (PI).

  • Cell Cycle Analysis Reagents: RNase A, Propidium Iodide (PI) staining solution.

  • Instrumentation: Hemocytometer, microplate reader (luminometer or spectrophotometer), flow cytometer.

  • Consumables: Sterile multi-well plates (96-well, 6-well), centrifuge tubes, pipette tips.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Methodology:

  • Cell Seeding: Culture AML cells to a logarithmic growth phase. Perform a cell count using a hemocytometer and trypan blue exclusion to ensure high viability (>95%). Seed cells at a density of 5,000-10,000 cells/well in 50 µL of complete culture medium in an opaque-walled 96-well plate.

  • Drug Treatment: Prepare serial dilutions of Pivekimab this compound in complete culture medium. Add 50 µL of the diluted drug to the appropriate wells to achieve final concentrations ranging from picomolar to nanomolar (e.g., 0.1 pM to 100 nM). Include vehicle control (medium only) wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the 50% inhibitory concentration (IC50) value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[8][9] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[8][10]

Methodology:

  • Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells/well in 2 mL of complete medium in a 6-well plate. Treat cells with Pivekimab this compound at concentrations around the predetermined IC50 value (e.g., 1x and 5x IC50) for 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect cells (including supernatant) from each well into 1.5 mL microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Calculate the percentage of cells in each quadrant.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[11][12][13] It helps determine if the drug induces cell cycle arrest.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis assay protocol (Protocol 2) for 24 or 48 hours.

  • Cell Harvesting: Collect and centrifuge cells at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of cold PBS.

  • Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for comparative analysis.

Table 1: Cytotoxicity of Pivekimab this compound in AML Cell Lines

AML Cell Line CD123 Expression IC50 (pM) after 96h Treatment
MOLM-13 High 15.2 ± 2.1
MV4-11 High 25.8 ± 3.5
KG-1 Moderate 110.5 ± 9.8

| Hypothetical Data | | |

Table 2: Induction of Apoptosis by Pivekimab this compound in MOLM-13 Cells (48h)

Treatment Concentration % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells Total Apoptosis (%)
Vehicle Control 92.5 ± 2.3 4.1 ± 0.8 3.4 ± 0.6 7.5
1x IC50 (15 pM) 45.1 ± 3.9 35.2 ± 2.7 19.7 ± 1.9 54.9
5x IC50 (75 pM) 10.3 ± 1.8 48.9 ± 4.1 40.8 ± 3.5 89.7

| Hypothetical Data, Mean ± SD | | | | |

Table 3: Cell Cycle Analysis of MV4-11 Cells Treated with Pivekimab this compound (24h)

Treatment Concentration % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Vehicle Control 45.2 ± 3.1 38.5 ± 2.5 16.3 ± 1.8
1x IC50 (26 pM) 48.1 ± 3.5 25.6 ± 2.1 26.3 ± 2.4
5x IC50 (130 pM) 55.7 ± 4.2 15.8 ± 1.9 28.5 ± 2.9

| Hypothetical Data, Mean ± SD | | | |

Conclusion

The protocols outlined provide a robust methodology for the preclinical in vitro evaluation of Pivekimab this compound against AML cell lines. These assays are fundamental for characterizing the drug's cytotoxic potency, its ability to induce programmed cell death, and its impact on cell cycle progression.[14] The resulting data are critical for understanding the mechanism of action and for guiding further preclinical and clinical development of this promising CD123-targeting ADC.[4][15] Careful and consistent execution of these protocols will yield reliable and reproducible data, contributing to the comprehensive assessment of Pivekimab this compound's therapeutic potential in AML.

References

Application Notes and Protocols for IMGN632 (Pivekimab Sunirine) in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration schedule of IMGN632 (pivekimab sunirine), a novel CD123-targeting antibody-drug conjugate, as investigated in clinical trials for hematologic malignancies. The information is compiled from publicly available clinical trial data and publications.

Introduction

IMGN632, also known as pivekimab this compound, is a first-in-class antibody-drug conjugate (ADC) that targets CD123.[1][2] CD123 is overexpressed in various hematological malignancies, including acute myeloid leukemia (AML), blastic plasmacytoid dendritic cell neoplasm (BPDCN), and acute lymphoblastic leukemia (ALL), making it an attractive therapeutic target.[3][4] IMGN632 is composed of a high-affinity anti-CD123 antibody, a cleavable linker, and a novel indolinobenzodiazepine pseudodimer payload, which alkylates DNA, leading to tumor cell death.[1][5]

Dosing and Administration Overview

The primary clinical trial investigating IMGN632 monotherapy is the Phase 1/2 study identified by the clinical trial identifier NCT03386513.[1][6] This study was designed to determine the maximum tolerated dose (MTD), the recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and anti-leukemic activity of IMGN632.[6]

Monotherapy Dosing Regimens

Two main dosing schedules were evaluated in the dose-escalation phase of the NCT03386513 trial for patients with relapsed/refractory AML, ALL, or BPDCN:[1][7]

  • Schedule A: Intravenous (IV) administration once every 3 weeks (on Day 1 of a 21-day cycle).[1][6]

  • Schedule B: A fractionated schedule with IV administration on Days 1, 4, and 8 of a 21-day cycle.[1][7]

Based on comparative safety and efficacy data, Schedule B was not pursued further.[1][7]

Recommended Phase 2 Dose (RP2D)

The recommended Phase 2 dose for IMGN632 monotherapy was established as 0.045 mg/kg administered intravenously once every 3 weeks (Schedule A) .[1][3][7] This dose was selected for the dose-expansion cohorts.[1]

Quantitative Dosing Summary

The following tables summarize the dosing information from the key clinical trial (NCT03386513).

Table 1: IMGN632 Monotherapy Dose Escalation (Schedule A) [1][2][7]

Dose Level (mg/kg)Administration SchedulePatient PopulationNotes
0.015Once every 3 weeks (IV)R/R AML, BPDCNStarting dose in the 3+3 dose-escalation design.[2]
... (escalating doses)Once every 3 weeks (IV)R/R AML, BPDCNEscalation followed a modified Fibonacci schema.[2]
0.180Once every 3 weeks (IV)R/R AML, BPDCNA dose-limiting toxicity (DLT) of reversible veno-occlusive disease was observed.[1][2]
0.300Once every 3 weeks (IV)R/R AML, BPDCNA DLT of neutropenia was observed.[1][7]
0.450Once every 3 weeks (IV)R/R AML, BPDCNA DLT of reversible veno-occlusive disease was observed.[1][2]

Table 2: IMGN632 Monotherapy Dose Expansion [1][3]

Dose Level (mg/kg)Administration SchedulePatient Cohorts
0.045 (RP2D)Once every 3 weeks (IV)- Relapsed/refractory BPDCN- Untreated BPDCN- Relapsed/refractory AML- Relapsed/refractory ALL- Other CD123+ hematologic malignancies
0.090Once every 3 weeks (IV)- Relapsed/refractory AML

Combination Therapy Dosing

IMGN632 is also being evaluated in combination with other agents, such as azacitidine and venetoclax, in a Phase 1b/2 study (NCT04086264).[8][9][10]

Table 3: IMGN632 Combination Therapy Regimens (NCT04086264) [5][9][10]

RegimenIMGN632 Dose and ScheduleCombination Agents and SchedulePatient Population
Regimen C 0.045 mg/kg IV on Day 7- Azacitidine: 75 mg/m² SC or IV daily on Days 1-7- Venetoclax: Up to 400 mg PO daily for at least 14 daysNewly Diagnosed Unfit AML
Regimen E 0.045 mg/kg IV on Day 1- Magrolimab: 30 mg/kg Q2W (after standard ramp-up)Relapsed/Refractory AML

Experimental Protocols

While detailed, proprietary protocols for drug preparation and administration are not publicly available, the following outlines the general methodology based on clinical trial descriptions.

Patient Eligibility (General Inclusion Criteria)
  • Adult patients with a diagnosis of CD123-positive hematologic malignancy (e.g., AML, BPDCN, ALL).[3][6]

  • Confirmation of CD123 positivity via flow cytometry or immunohistochemistry.[11]

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[1]

  • Adequate organ function.[12]

Drug Administration Protocol (General)
  • Drug Preparation: (Specific reconstitution and dilution instructions are typically provided in the pharmacy manual).

  • Administration: IMGN632 is administered as an intravenous (IV) infusion.[2][6] The infusion is typically completed in less than 30 minutes and can be administered in an outpatient setting.[9][13][14]

  • Treatment Cycle: For monotherapy, a treatment cycle is 21 days.[6] For combination therapies, the cycle length may vary (e.g., 28 days for Regimen C and E).[5][9]

Visualized Experimental Workflows and Logical Relationships

The following diagrams illustrate the dosing schedules and the logical flow of the clinical trial design.

IMGN632_Monotherapy_Dosing_Schedules cluster_escalation Dose Escalation Phase (NCT03386513) cluster_expansion Dose Expansion Phase schedule_A Schedule A (Once every 3 weeks) rp2d Recommended Phase 2 Dose (RP2D) 0.045 mg/kg Q3W schedule_A->rp2d Selected for Expansion schedule_B Schedule B (Fractionated: Days 1, 4, 8) schedule_B->rp2d Not Pursued

Caption: IMGN632 Monotherapy Dose Escalation and Schedule Selection.

IMGN632_Combination_Therapy_Workflow cluster_regimen_c Regimen C: Newly Diagnosed Unfit AML cluster_regimen_e Regimen E: Relapsed/Refractory AML aza_ven Azacitidine (Days 1-7) Venetoclax (Daily) imgn632_c IMGN632 0.045 mg/kg (Day 7) aza_ven->imgn632_c cycle_c 28-Day Cycle imgn632_c->cycle_c magro Magrolimab (Q2W) cycle_e 28-Day Cycle imgn632_e IMGN632 0.045 mg/kg (Day 1) imgn632_e->magro

Caption: IMGN632 Combination Therapy Dosing Schedules.

IMGN632_Clinical_Trial_Patient_Flow cluster_monotherapy Monotherapy Trial (NCT03386513) cluster_combination Combination Therapy Trial (NCT04086264) start Patient Screening (CD123+ Hematologic Malignancy) dose_escalation Dose Escalation (Schedule A vs. B) start->dose_escalation combo_regimens Combination Regimens (e.g., with Aza/Ven, Magrolimab) start->combo_regimens Separate Trial dose_expansion Dose Expansion (RP2D: 0.045 mg/kg Q3W) dose_escalation->dose_expansion Determine RP2D end Endpoint Analysis dose_expansion->end Safety & Efficacy Assessment combo_regimens->end Safety & Efficacy Assessment

Caption: Logical Flow of IMGN632 Clinical Development.

References

Pivekimab Sunirine: Application Notes and Protocols for Relapsed or Refractory Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivekimab sunirine (IMGN632) is a first-in-class antibody-drug conjugate (ADC) targeting CD123, a cell surface receptor overexpressed on acute myeloid leukemia (AML) blasts and leukemic stem cells.[1][2] This document provides detailed application notes and experimental protocols for the investigation of pivekimab this compound in the context of relapsed or refractory AML. It is intended to guide researchers in the preclinical and clinical evaluation of this promising therapeutic agent.

Mechanism of Action

Pivekimab this compound is composed of three key components: a high-affinity humanized IgG1 anti-CD123 monoclonal antibody, a cleavable linker, and a novel DNA-alkylating payload, an indolinobenzodiazepine pseudodimer (IGN).[1] The IGN payload is designed for high potency against tumor cells while exhibiting less toxicity to normal bone marrow progenitors compared to other DNA-targeting agents.[1]

Upon binding to CD123 on the surface of AML cells, pivekimab this compound is internalized. The linker is subsequently cleaved within the cell, releasing the IGN payload. The IGN payload then alkylates DNA, causing single-strand breaks without DNA crosslinking, which ultimately leads to cell death.[1]

Figure 1. Mechanism of Action of Pivekimab this compound Pivekimab this compound (ADC) Pivekimab this compound (ADC) CD123 Receptor on AML Cell CD123 Receptor on AML Cell Pivekimab this compound (ADC)->CD123 Receptor on AML Cell 1. Binding Internalization Internalization CD123 Receptor on AML Cell->Internalization 2. Endocytosis Linker Cleavage Linker Cleavage Internalization->Linker Cleavage IGN Payload Release IGN Payload Release Linker Cleavage->IGN Payload Release DNA Alkylation DNA Alkylation IGN Payload Release->DNA Alkylation 3. Trafficking to Nucleus Single-Strand DNA Breaks Single-Strand DNA Breaks DNA Alkylation->Single-Strand DNA Breaks Cell Death Cell Death Single-Strand DNA Breaks->Cell Death 4. Apoptosis Induction Figure 2. Workflow for CD123 Expression Analysis Sample Collection Sample Collection RBC Lysis (if PB) RBC Lysis (if PB) Sample Collection->RBC Lysis (if PB) Cell Staining Cell Staining RBC Lysis (if PB)->Cell Staining Flow Cytometry Acquisition Flow Cytometry Acquisition Cell Staining->Flow Cytometry Acquisition Data Analysis Data Analysis Flow Cytometry Acquisition->Data Analysis CD123+ Determination CD123+ Determination Data Analysis->CD123+ Determination Figure 3. Logical Flow for MRD Assessment Diagnostic Sample Diagnostic Sample Identify LAIP Identify LAIP Diagnostic Sample->Identify LAIP Post-Treatment Sample Post-Treatment Sample Acquire High Event Count Acquire High Event Count Post-Treatment Sample->Acquire High Event Count Gate on LAIP Gate on LAIP Identify LAIP->Gate on LAIP Acquire High Event Count->Gate on LAIP Quantify MRD Quantify MRD Gate on LAIP->Quantify MRD MRD Status MRD Status Quantify MRD->MRD Status Figure 4. Experimental Workflow for In Vivo Efficacy AML Cell Implantation AML Cell Implantation Engraftment Monitoring Engraftment Monitoring AML Cell Implantation->Engraftment Monitoring Randomization Randomization Engraftment Monitoring->Randomization Treatment Treatment Randomization->Treatment Efficacy Assessment Efficacy Assessment Treatment->Efficacy Assessment Results Results Efficacy Assessment->Results

References

Application of Pivekimab Sunirine in Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN) is a rare and aggressive hematologic malignancy characterized by the overexpression of the interleukin-3 receptor alpha chain (CD123).[1] Pivekimab sunirine (PVEK), formerly known as IMGN632, is a first-in-class antibody-drug conjugate (ADC) that represents a significant advancement in the targeted therapy of BPDCN.[2] This document provides detailed application notes and protocols based on preclinical and clinical studies to guide further research and development.

Pivekimab this compound is composed of a high-affinity anti-CD123 antibody linked to a novel indolinobenzodiazepine (IGN) payload.[1][3] This payload alkylates DNA, causing single-strand breaks without crosslinking, leading to potent tumor cell death.[1][3] Preclinical models have demonstrated the potent activity of pivekimab this compound against BPDCN cells, showing a significant reduction in tumor burden and increased survival.[4]

Clinical evidence, primarily from the global, multicenter Phase I/II CADENZA trial (NCT03386513), has shown promising efficacy and a manageable safety profile for pivekimab this compound in both newly diagnosed (frontline) and relapsed/refractory (R/R) BPDCN.[5][6][7] In October 2020, the FDA granted Breakthrough Therapy designation to pivekimab for the treatment of patients with relapsed/refractory BPDCN.[8][9] A Biologics License Application (BLA) was submitted to the US FDA in October 2025 for the treatment of BPDCN.[5][6]

Mechanism of Action

Pivekimab this compound is an antibody-drug conjugate designed to target and eliminate cancer cells that overexpress CD123.[8] The mechanism involves the high-affinity binding of the antibody component to the CD123 receptor on the surface of BPDCN cells. Upon binding, the ADC is internalized by the cell. Inside the cell, the cleavable linker is broken, releasing the IGN payload, which then translocates to the nucleus. The IGN payload alkylates DNA, causing single-strand breaks and ultimately leading to apoptotic cell death.[1]

Pivekimab this compound Mechanism of Action Mechanism of Action of Pivekimab this compound cluster_extracellular Extracellular Space cluster_cell BPDCN Cell Pivekimab Pivekimab this compound (ADC) CD123 CD123 Receptor Pivekimab->CD123 Binding Internalization Internalization CD123->Internalization Endocytosis Payload_Release Payload Release Internalization->Payload_Release DNA_Damage DNA Alkylation & Single-Strand Breaks Payload_Release->DNA_Damage Nuclear Translocation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of Pivekimab this compound targeting CD123 on BPDCN cells.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy and safety data for pivekimab this compound from the Phase I/II CADENZA trial.

Table 1: Efficacy of Pivekimab this compound in BPDCN (CADENZA Trial)
Patient PopulationEndpointResult95% Confidence Interval
Frontline De Novo BPDCN (n=20) Composite Complete Response (cCR) Rate75%50.9% - 91.3%
Overall Response Rate (ORR)80%56.3% - 94.3%
Median Overall Survival (OS)16.6 months7.2 - Not Reached
All Frontline BPDCN (n=33) Composite Complete Response (cCR) Rate70%51.3% - 84.4%
Overall Response Rate (ORR)85%68.1% - 94.9%
Median Overall Survival (OS)16.6 months11.4 - Not Reached
Relapsed/Refractory BPDCN (n=51) Composite Complete Response (cCR) Rate14%5.7% - 26.3%
Overall Response Rate (ORR)35%22.4% - 49.9%
Median Overall Survival (OS)5.8 months3.9 - 8.4
Median Duration of Response (DOR)3.1 months-

Data sourced from multiple reports on the CADENZA trial.[6][7][8][10]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in BPDCN Patients Treated with Pivekimab this compound
Adverse EventAll Grades (%)Grade 3+ (%)
Peripheral Edema53-54%12%
Thrombocytopenia31%26%
Infusion-Related Reactions26%5%
Constipation24%0%
Fatigue22%5%
Nausea22%0%
Neutropenia22%21%

Data represents the most common TEAEs reported in >20% of all patients in an interim analysis.[8][10]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a BPDCN Xenograft Model

This protocol is based on preclinical studies evaluating the spatial response to pivekimab this compound.[4]

Objective: To assess the in vivo efficacy of pivekimab this compound in reducing tumor burden and prolonging survival in a BPDCN mouse model.

Materials:

  • Cell Line: GEN2.2-luc (a bioluminescent BPDCN cell line)

  • Animal Model: NSG (NOD scid gamma) mice

  • Therapeutic Agent: Pivekimab this compound

  • Control: Vehicle control (e.g., sterile saline)

  • Reagents: Fc receptor blockade antibody, Luciferin

  • Equipment: Bioluminescent imaging system, standard animal housing and care facilities.

Methodology:

  • Cell Culture: Culture GEN2.2-luc cells under standard conditions.

  • Tumor Implantation: Inject 1x10^6 GEN2.2-luc cells intravenously into NSG mice.

  • Fc Receptor Blockade: On Day 2 post-implantation, administer an Fc receptor blockade antibody to prevent non-specific binding.

  • Treatment Administration: On Day 3, randomize mice into two groups:

    • Treatment Group: Administer pivekimab this compound (e.g., 0.024 mg/kg) intravenously once a week for three weeks (QWx3).

    • Control Group: Administer an equivalent volume of vehicle intravenously on the same schedule.

  • Monitoring:

    • Monitor animal health and body weight regularly.

    • Perform bioluminescent imaging (BLI) at baseline and regular intervals to assess tumor burden.

  • Endpoint Analysis:

    • For the vehicle-treated group, harvest organs on Day 16.

    • For the pivekimab this compound-treated group, harvest organs on Day 30.

    • Assess tumor burden in harvested organs (bone marrow, spleen, lungs, liver) using luciferin.

    • Confirm the presence or absence of tumor cells in organs via Hematoxylin and Eosin (H&E) staining.

    • In a parallel survival study, monitor mice until they meet predefined humane endpoints.

In Vivo Experimental Workflow Workflow for In Vivo Efficacy Assessment Implantation Day 0: Inject 1x10^6 GEN2.2-luc cells into NSG mice Fc_Block Day 2: Administer Fc Receptor Blockade Implantation->Fc_Block Treatment Day 3: Administer Pivekimab (0.024mg/kg) or Vehicle (QWx3) Fc_Block->Treatment Monitoring Monitor tumor burden (BLI) and animal health Treatment->Monitoring Endpoint_Vehicle Day 16: Harvest organs (Vehicle Group) Monitoring->Endpoint_Vehicle Endpoint_PVEK Day 30: Harvest organs (Pivekimab Group) Monitoring->Endpoint_PVEK Analysis Assess tumor burden (BLI) and perform H&E staining Endpoint_Vehicle->Analysis Endpoint_PVEK->Analysis

Caption: Preclinical workflow for evaluating Pivekimab this compound in a BPDCN model.

Protocol 2: Clinical Trial Protocol Outline (Based on CADENZA Study)

Title: A Phase I/II, Multicenter, Open-Label Study of Pivekimab this compound in Patients with CD123-Positive Blastic Plasmacytoid Dendritic Cell Neoplasm.

Objectives:

  • Primary: To determine the rate of composite complete response (cCR) in frontline patients with de novo BPDCN.[7]

  • Key Secondary: To evaluate the duration of cCR in the frontline de novo population.[7]

  • Other Secondary: To assess overall response rate (ORR), overall survival (OS), safety and tolerability, and the proportion of patients bridged to stem cell transplant.[7]

Patient Population:

  • Inclusion Criteria:

    • Adults (≥18 years) with a diagnosis of CD123-positive BPDCN.[7]

    • ECOG performance status of 0 or 1.[7]

    • Adequate organ function.[7]

    • Cohorts for both frontline (no prior systemic therapy) and relapsed/refractory (1-3 prior lines of therapy) disease.[6]

  • Exclusion Criteria:

    • History of hepatic veno-occlusive disease.[7]

    • Grade 4 capillary-leak syndrome.[7]

    • Active central nervous system (CNS) disease (for frontline patients).[7]

Treatment Plan:

  • Dosage: Pivekimab this compound 0.045 mg/kg administered as an intravenous infusion over less than 30 minutes.[1][6]

  • Schedule: Day 1 of each 21-day cycle.[1][6]

  • Setting: Outpatient.[2]

Assessments:

  • Efficacy:

    • Response assessment based on physical examination, skin assessment, bone marrow aspirates/biopsies, and imaging (PET/CT) as clinically indicated.

    • Response criteria include Complete Response (CR), Clinical Complete Response (CRc - CR with minimal skin abnormality), and CR with partial hematologic recovery (CRh).[1][6]

  • Safety:

    • Monitoring of treatment-emergent adverse events (TEAEs) graded according to NCI CTCAE.

    • Regular laboratory assessments (hematology, chemistry).

CADENZA Clinical Trial Flow Logical Flow of the CADENZA Clinical Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment into Cohorts Screening->Enrollment Cohort_FL Frontline BPDCN Enrollment->Cohort_FL Cohort_RR Relapsed/Refractory BPDCN Enrollment->Cohort_RR Treatment Pivekimab this compound 0.045 mg/kg IV on Day 1 of 21-day cycle Cohort_FL->Treatment Cohort_RR->Treatment Assessment Efficacy & Safety Assessments Treatment->Assessment Ongoing Cycles Assessment->Treatment Primary_Endpoint Primary Endpoint: cCR Rate in Frontline De Novo Patients Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: DOR, ORR, OS, Safety Assessment->Secondary_Endpoints

Caption: Simplified logical flow of the CADENZA clinical trial for BPDCN.

Conclusion

Pivekimab this compound has demonstrated significant clinical activity and a manageable safety profile in patients with BPDCN, a historically difficult-to-treat malignancy.[11] The high response rates observed in the frontline setting suggest its potential as a new standard of care.[12] The provided data and protocols offer a framework for researchers and clinicians to understand, evaluate, and potentially expand upon the application of this promising CD123-targeting ADC. Further research will be crucial to define long-term outcomes and optimize its use in various clinical scenarios, including as a bridge to transplantation or in combination with other agents.[5][11]

References

Application Notes and Protocols for Pivekimab Sunirine Efficacy Testing in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivekimab sunirine (IMGN632) is a novel antibody-drug conjugate (ADC) that holds significant promise for the treatment of CD123-expressing hematological malignancies, such as acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[1][2] CD123, the alpha subunit of the interleukin-3 receptor (IL-3Rα), is overexpressed on the surface of cancer cells in these diseases while having limited expression on normal hematopoietic stem cells, making it an attractive therapeutic target.[3][4] Pivekimab this compound consists of a humanized anti-CD123 antibody linked to a novel DNA-alkylating payload, an indolinobenzodiazepine pseudodimer (IGN).[5][6] This design allows for the targeted delivery of the cytotoxic agent to cancer cells, minimizing systemic toxicity.[1] Preclinical evaluation of Pivekimab this compound in mouse xenograft models is a critical step in its development, providing essential data on its anti-tumor activity, pharmacokinetics, and tolerability. These models, particularly patient-derived xenografts (PDXs), are invaluable for assessing efficacy in a setting that closely mimics human disease.[7][8]

Mechanism of Action

Pivekimab this compound's mechanism of action begins with the high-affinity binding of its antibody component to CD123 on the surface of malignant cells.[9] Following binding, the ADC-CD123 complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the IGN payload. This potent DNA-alkylating agent then travels to the nucleus and binds to the minor groove of DNA, causing single-strand breaks.[2][5] This DNA damage triggers a cellular stress response, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[10][11]

The binding of IL-3 to CD123 normally activates downstream signaling pathways, including the JAK/STAT and PI3K pathways, which promote cell proliferation and survival.[12] While Pivekimab this compound's primary mode of action is the delivery of a cytotoxic payload, its binding to CD123 may also interfere with these pro-survival signals.

Signaling Pathway

Pivekimab_Sunirine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pivekimab this compound Pivekimab this compound CD123 CD123 Receptor Pivekimab this compound->CD123 1. Binding Internalization Internalization CD123->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (IGN) Lysosome->Payload_Release 4. Cleavage Nucleus Nucleus Payload_Release->Nucleus 5. Nuclear Translocation DNA_Damage DNA Alkylation & Single-Strand Breaks Nucleus->DNA_Damage 6. DNA Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest 7. Cell Response Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 8. Cell Death

Caption: Mechanism of action of Pivekimab this compound.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the establishment of a subcutaneous AML xenograft model using the MOLM-13 cell line.

Materials:

  • MOLM-13 human AML cell line

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Matrigel (optional)

  • Sterile PBS

  • Pivekimab this compound

  • Vehicle control (e.g., sterile saline)

  • Calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture MOLM-13 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10^7 cells/mL. For subcutaneous injection, cells can be mixed 1:1 with Matrigel to improve tumor take rate.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[13]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer Pivekimab this compound intravenously (IV) via the tail vein. A typical dosing schedule is once weekly for three weeks (QWx3).[14] The vehicle control should be administered following the same schedule.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Continue to measure tumor volume throughout the study. TGI is calculated at the end of the study.

    • Survival: Monitor mice for signs of morbidity and euthanize when tumors reach a predetermined size or if they show signs of distress. Record the date of death or euthanasia to determine survival duration.

    • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Patient-Derived Xenograft (PDX) Model Protocol

This protocol describes the establishment of a disseminated AML PDX model.

Materials:

  • Cryopreserved or fresh primary AML patient bone marrow or peripheral blood mononuclear cells

  • Highly immunodeficient mice (e.g., NSG), 6-8 weeks old

  • Busulfan (B1668071) (for pre-conditioning)

  • Sterile PBS

  • Pivekimab this compound

  • Vehicle control

  • Flow cytometry reagents (e.g., anti-human CD45, anti-mouse CD45, anti-human CD123)

Procedure:

  • Mouse Pre-conditioning: 24 hours prior to cell injection, condition the mice with a sublethal dose of busulfan to facilitate engraftment of human cells.[15]

  • Cell Preparation: Thaw cryopreserved primary AML cells or process fresh samples to isolate mononuclear cells. Resuspend the cells in sterile PBS.

  • Cell Implantation: Inject 5-10 x 10^6 primary AML cells intravenously into each mouse.[16]

  • Engraftment Monitoring: Starting 2-3 weeks post-injection, monitor for engraftment of human AML cells in the peripheral blood by flow cytometry using anti-human CD45 antibodies.[17]

  • Treatment Initiation: Once the percentage of human CD45+ cells in the peripheral blood reaches a predetermined level (e.g., 1-5%), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Pivekimab this compound and vehicle control as described in the CDX protocol.

  • Efficacy Endpoints:

    • Leukemia Burden: Monitor the percentage of human CD45+ cells in the peripheral blood weekly. At the end of the study, assess leukemia burden in the bone marrow, spleen, and other organs by flow cytometry or immunohistochemistry.[14]

    • Survival: Monitor mice for signs of disease progression and euthanize when they become moribund. Record survival data.

Experimental Workflow

Experimental_Workflow cluster_setup Model Establishment cluster_monitoring Monitoring cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis cell_prep Cell Preparation (CDX or PDX) implantation Cell Implantation (Subcutaneous or IV) cell_prep->implantation mouse_prep Mouse Preparation (e.g., pre-conditioning) mouse_prep->implantation tumor_growth Tumor Growth or Engraftment Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization drug_admin Pivekimab this compound or Vehicle Administration randomization->drug_admin monitoring_during_treatment Monitor Tumor Volume & Body Weight drug_admin->monitoring_during_treatment tgi Tumor Growth Inhibition monitoring_during_treatment->tgi survival Survival Analysis monitoring_during_treatment->survival leukemia_burden Leukemia Burden (Flow Cytometry/IHC) monitoring_during_treatment->leukemia_burden

Caption: General workflow for xenograft studies.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of Pivekimab this compound in mouse xenograft models.

Table 1: Efficacy of Pivekimab this compound in a BPDCN Cell Line-Derived Xenograft Model (GEN2.2) [14][18]

Treatment GroupDose (mg/kg)Dosing ScheduleOutcomeResult
Vehicle-QWx3Median Survival~16 days
Pivekimab this compound0.024QWx3Median Survival>30 days
Pivekimab this compound0.08QWx3Median SurvivalSignificantly enhanced vs. vehicle
Endpoint Organ Vehicle-Treated Pivekimab this compound-Treated
Tumor Burden (Day 16/30)Bone MarrowPresentFew remaining cells
SpleenPresentFew remaining cells
LungsPresentNo tumor cells detected
Liver-No tumor cells detected

Table 2: Efficacy of Pivekimab this compound in Pediatric Acute Lymphoblastic Leukemia (ALL) Patient-Derived Xenograft (PDX) Models [8][19]

PDX LineageNumber of ModelsPivekimab this compound TreatmentMedian Event-Free Survival (EFS)
B-lineage ALL32QWx3Significantly longer than T-lineage
T-lineage ALL7QWx3Shorter than B-lineage
All PDXs39QWx357.2 days

Table 3: Efficacy of Pivekimab this compound in Combination with Azacitidine and Venetoclax in AML PDX Models [20]

Treatment GroupOutcomeResult
Pivekimab this compound + Azacitidine + VenetoclaxAnti-leukemic EfficacySuperior to Pivekimab this compound alone or Azacitidine + Venetoclax
SurvivalImproved survival compared to single-agent or doublet therapies

Conclusion

Mouse xenograft models, including both cell line-derived and patient-derived models, are indispensable tools for the preclinical evaluation of Pivekimab this compound. The protocols outlined in these application notes provide a framework for conducting robust efficacy studies. The data generated from these models have consistently demonstrated the potent anti-tumor activity of Pivekimab this compound against CD123-positive hematological malignancies, supporting its continued clinical development.[19][21] These preclinical findings have paved the way for clinical trials that are exploring the safety and efficacy of Pivekimab this compound as a monotherapy and in combination with other agents for the treatment of AML and BPDCN.[2][22][23]

References

Application Notes and Protocols for Monitoring Treatment Response to Pivekimab Sunirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for monitoring the treatment response to Pivekimab Sunirine (IMGN632), a novel antibody-drug conjugate (ADC) targeting CD123. Pivekimab this compound is a promising therapeutic for hematologic malignancies such as Acute Myeloid Leukemia (AML) and Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN).[1][2]

Introduction

Pivekimab this compound is composed of a humanized IgG1 monoclonal antibody that targets CD123, linked to a potent DNA-alkylating payload of the indolinobenzodiazepine (IGN) class.[3] CD123, the alpha subunit of the interleukin-3 (IL-3) receptor, is overexpressed on the surface of various hematologic cancer cells, making it an attractive therapeutic target.[1][4] The mechanism of action involves the binding of the ADC to CD123-expressing cells, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload, which induces DNA single-strand breaks, leading to cell death.[5][6]

Monitoring treatment response is critical to evaluate the efficacy of Pivekimab this compound and to understand the mechanisms of both response and potential resistance. This document outlines key experimental protocols to assess treatment efficacy from the molecular to the whole-organism level.

I. Mechanism of Action and Signaling Pathway

Pivekimab this compound exerts its cytotoxic effect through a targeted delivery of a DNA-damaging agent. The binding of the antibody component to CD123 is the critical first step. Upon binding to its ligand, IL-3, the CD123 receptor subunit heterodimerizes with the common beta chain, initiating downstream signaling cascades, most notably the JAK-STAT pathway, which is crucial for cell proliferation, survival, and differentiation.[7][8][9] The internalization of Pivekimab this compound and subsequent DNA damage disrupts these processes, leading to apoptosis.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pivekimab this compound Pivekimab this compound CD123 CD123 Pivekimab this compound->CD123 Binding IL-3 IL-3 IL-3->CD123 Binding Internalization Internalization CD123->Internalization Endocytosis JAK2 JAK2 CD123->JAK2 Activation Beta-c Beta-c Payload Release Payload Release Internalization->Payload Release DNA Damage DNA Damage Payload Release->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis STAT5 STAT5 JAK2->STAT5 Phosphorylation Nucleus Nucleus STAT5->Nucleus Translocation Proliferation & Survival Proliferation & Survival Nucleus->Proliferation & Survival Gene Transcription

Pivekimab this compound Mechanism of Action and IL-3 Signaling.

II. Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Pivekimab this compound.

Table 1: Preclinical Efficacy of Pivekimab this compound in Patient-Derived Xenograft (PDX) Models

Model TypeTreatment GroupMedian Event-Free Survival (days)Tumor Burden ReductionReference
Pediatric ALL PDXPivekimab this compound (0.24 mg/kg)57.2Significant clearance of human leukemia cells[1][10]
Pediatric ALL PDXControl ADCNo significant delay in progression-[11]
AML PDXPivekimab this compound131 ± 74Reduced leukemia burden[12]
AML PDXVehicle59 ± 7-[12]
AML PDX (Triplet Therapy)Pivekimab + Azacitidine + Venetoclax152 ± 99Superior anti-leukemic efficacy[12]

Table 2: Clinical Response to Pivekimab this compound in Hematologic Malignancies

DiseaseTreatment RegimenOverall Response Rate (ORR)Complete Remission (CR)MRD Negativity RateReference
Relapsed/Refractory AMLPivekimab this compound Monotherapy21%17%-
Newly Diagnosed AML (unfit for intensive chemo)Pivekimab + Azacitidine + Venetoclax-50%75%[12]

III. Experimental Protocols

This section provides detailed protocols for key experiments to monitor the treatment response to Pivekimab this compound.

cluster_assays Experimental Assays cluster_readouts Readouts Patient Samples Patient Samples Flow Cytometry Flow Cytometry Patient Samples->Flow Cytometry PDX Model PDX Model Bioluminescence Imaging Bioluminescence Imaging PDX Model->Bioluminescence Imaging Cell Lines Cell Lines DNA Damage Assay DNA Damage Assay Cell Lines->DNA Damage Assay Apoptosis Assay Apoptosis Assay Cell Lines->Apoptosis Assay CD123 Expression CD123 Expression Flow Cytometry->CD123 Expression MRD Level MRD Level Flow Cytometry->MRD Level Tumor Burden Tumor Burden Bioluminescence Imaging->Tumor Burden DNA Breaks DNA Breaks DNA Damage Assay->DNA Breaks Apoptotic Markers Apoptotic Markers Apoptosis Assay->Apoptotic Markers

Experimental Workflow for Monitoring Treatment Response.
Quantification of CD123 Expression by Flow Cytometry

Objective: To quantify the expression of CD123 on the surface of leukemic cells to confirm target availability and assess potential changes in expression post-treatment.

Materials:

  • Bone marrow aspirate or peripheral blood samples

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Fluorochrome-conjugated anti-human CD123 antibody (e.g., PE-conjugated clone 7G3, 6H6, or 9F5)[13]

  • Fluorochrome-conjugated anti-human CD45 antibody

  • Fluorochrome-conjugated anti-human CD34 antibody

  • Fluorochrome-conjugated anti-human CD38 antibody

  • Viability dye (e.g., DAPI)

  • Flow cytometer

Protocol:

  • Isolate mononuclear cells (MNCs) from bone marrow aspirate or peripheral blood by density gradient centrifugation using Ficoll-Paque PLUS.

  • Wash the isolated MNCs twice with PBS containing 2% FBS.

  • Resuspend the cells to a concentration of 1 x 10^7 cells/mL in PBS with 2% FBS.

  • To 100 µL of the cell suspension (1 x 10^6 cells), add the pre-titrated cocktail of fluorochrome-conjugated antibodies (anti-CD123, anti-CD45, anti-CD34, anti-CD38).

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with PBS containing 2% FBS.

  • Resuspend the cells in 500 µL of PBS and add a viability dye just before analysis.

  • Acquire data on a flow cytometer.

  • Gating Strategy:

    • Gate on viable, single cells.

    • Identify the blast population based on low side scatter (SSC) and dim CD45 expression.

    • Within the blast gate, quantify the percentage of CD123-positive cells and the median fluorescence intensity (MFI) of CD123.

    • Analyze CD123 expression on the CD34+CD38- leukemic stem cell population.[14]

Minimal Residual Disease (MRD) Assessment by Flow Cytometry

Objective: To detect and quantify the level of residual leukemic cells in bone marrow following treatment.

Materials:

  • Post-treatment bone marrow aspirate

  • Antibody panel targeting leukemia-associated immunophenotypes (LAIPs), including CD123 and other relevant markers identified at diagnosis.

  • Flow cytometer with high-throughput capabilities.

Protocol:

  • Process the bone marrow aspirate to obtain a single-cell suspension as described above.

  • Stain the cells with a multi-color antibody panel designed to identify the specific LAIP of the patient's leukemia. This panel should include markers to differentiate leukemic blasts from normal hematopoietic progenitors.

  • Acquire a large number of events (at least 500,000 to 1,000,000) to achieve high sensitivity.

  • Analyze the data using a "different-from-normal" approach, identifying cell populations with immunophenotypes that deviate from normal patterns of hematopoiesis.

  • MRD is reported as the percentage of leukemic cells within the total nucleated cell population. A common threshold for MRD positivity is >0.1%.[15]

In Vivo Efficacy Assessment using Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-tumor activity of Pivekimab this compound in a preclinical in vivo model that closely recapitulates human disease.

Materials:

  • Immunodeficient mice (e.g., NSG)

  • Luciferase-expressing AML or BPDCN cells (either cell lines or primary patient samples)

  • Pivekimab this compound

  • Vehicle control

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

Protocol:

  • Engraft immunodeficient mice with luciferase-expressing leukemic cells via intravenous or subcutaneous injection.

  • Monitor tumor engraftment and growth by regular bioluminescence imaging.

  • Once tumors are established, randomize mice into treatment and control groups.

  • Administer Pivekimab this compound or vehicle control according to the desired dosing schedule (e.g., once weekly for 3 weeks).[1]

  • Monitor tumor burden throughout the treatment period by bioluminescence imaging.

    • Anesthetize mice.

    • Inject D-luciferin intraperitoneally.

    • Image mice using a bioluminescence imaging system and quantify the photon flux from the tumor region.

  • Monitor animal weight and overall health as a measure of toxicity.

  • At the end of the study, harvest tissues (bone marrow, spleen, liver) to assess leukemic infiltration by flow cytometry (staining for human CD45) or immunohistochemistry.[1]

Assessment of DNA Damage (γH2AX Staining)

Objective: To measure the induction of DNA double-strand breaks, a downstream effect of the IGN payload, in response to Pivekimab this compound treatment.

Materials:

  • Leukemic cell lines or primary cells

  • Pivekimab this compound

  • Culture medium

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Fluorochrome-conjugated secondary antibody

  • DAPI

  • Fluorescence microscope or flow cytometer

Protocol:

  • Treat leukemic cells with Pivekimab this compound at various concentrations and for different time points. Include an untreated control.

  • Harvest and fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorochrome-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Analyze the cells by fluorescence microscopy to visualize and quantify γH2AX foci per nucleus, or by flow cytometry to measure the overall increase in γH2AX fluorescence intensity.[16][17]

IV. Conclusion

The protocols outlined in these application notes provide a robust framework for monitoring the treatment response to Pivekimab this compound. A multi-faceted approach, combining in vitro and in vivo assays, is essential for a comprehensive understanding of the drug's efficacy and mechanism of action. The quantitative data and experimental workflows presented here serve as a valuable resource for researchers and clinicians working to advance this promising targeted therapy for hematologic malignancies.

References

Application Notes and Protocols: Pivekimab Sunirine in Pediatric Acute Lymphoblastic Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivekimab sunirine (PVEK), also known as IMGN632, is an antibody-drug conjugate (ADC) showing significant promise in preclinical models of pediatric acute lymphoblastic leukemia (ALL).[1][2][3] This document provides a summary of its application, efficacy data from patient-derived xenograft (PDX) models, and detailed protocols for its evaluation.

Pivekimab this compound targets CD123 (the alpha subunit of the interleukin-3 receptor), which is highly expressed on the surface of leukemic blasts in most cases of B-cell ALL (B-ALL) and some T-cell ALL (T-ALL).[3][4] The ADC consists of a humanized anti-CD123 antibody (G4723A) linked to a novel DNA-alkylating cytotoxic payload, DGN549, which belongs to the indolinobenzodiazepine (IGN) pseudodimer class.[2][5] Upon binding to CD123, pivekimab this compound is internalized by the cancer cell, leading to the release of the payload and subsequent cell death.[5] Preclinical studies have demonstrated its profound anti-leukemic activity and support its clinical translation for pediatric ALL.[1][2][3]

Mechanism of Action of Pivekimab this compound

The following diagram illustrates the targeted delivery of the cytotoxic payload to CD123-expressing leukemia cells.

Caption: Mechanism of action for pivekimab this compound ADC.

Quantitative Data Presentation

Pivekimab this compound has been evaluated in a large panel of pediatric ALL patient-derived xenograft (PDX) models, demonstrating significant efficacy, particularly against B-lineage ALL.

Table 1: Summary of Pivekimab this compound Efficacy in Pediatric ALL PDX Models [1][2][3][4]

ParameterValueModel Details
Median Event-Free Survival (EFS) 57.2 daysAcross a panel of 39 pediatric ALL PDX models.
Leukemia Subtype Response B-lineage ALL PDXs showed significantly longer EFS than T-lineage ALL PDXs (p < 0.0001).Panel included various subtypes such as B-ALL and T-ALL.
CD123 Expression Correlation No direct correlation was observed between the level of CD123 expression and EFS, suggesting that while necessary, CD123 expression level alone is not sufficient to predict in vivo activity.A PDX model with very high CD123 expression was resistant due to a failure to internalize the ADC.
In Vivo Clearance Significant clearance of human leukemia cells was observed in hematolymphoid organs (e.g., bone marrow, spleen) of mice engrafted with B-ALL PDXs.Assessed via flow cytometry for human CD45+ cells.

Experimental Protocols

The following protocols are based on methodologies reported for the preclinical evaluation of pivekimab this compound in pediatric ALL PDX models.

Protocol 1: Establishment of Pediatric ALL Patient-Derived Xenograft (PDX) Models

This protocol describes the engraftment of primary pediatric ALL cells into immunodeficient mice.

Materials:

  • Primary pediatric ALL patient bone marrow or peripheral blood mononuclear cells.

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rg-tm1Wjl/SzJ, or NSG mice), 6-8 weeks old.

  • Sterile Phosphate-Buffered Saline (PBS).

  • Ficoll-Paque for mononuclear cell separation.

  • 1 mL syringes with 27-30 gauge needles.

  • Animal restrainer and heat lamp.

Procedure:

  • Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5-10 x 10^6 viable cells per 100-200 µL.

  • Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

  • Place the mouse in a restrainer and disinfect the tail with 70% ethanol.

  • Slowly inject the 100-200 µL cell suspension into a lateral tail vein.

  • Monitor mice regularly (1-2 times per week) for signs of leukemia engraftment (e.g., weight loss, ruffled fur, hind-limb paralysis).

  • Confirm engraftment by monitoring the percentage of human CD45+ (%huCD45+) cells in peripheral blood starting 3-4 weeks post-injection (see Protocol 2).

  • Treatment can be initiated once engraftment reaches a predetermined threshold (e.g., ≥1% huCD45+ cells in peripheral blood).[3]

Protocol 2: Monitoring Leukemia Burden by Flow Cytometry

This protocol is for quantifying human leukemia cells in mouse peripheral blood or bone marrow.

Materials:

  • Peripheral blood (~50 µL) collected from mice.

  • Fluorochrome-conjugated antibodies: anti-human CD45 (hCD45), anti-mouse CD45 (mCD45), and relevant ALL markers (e.g., anti-human CD19 for B-ALL).

  • Red Blood Cell (RBC) Lysis Buffer.

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Flow cytometer.

Procedure:

  • Collect peripheral blood into tubes containing an anticoagulant (e.g., EDTA).

  • Lyse RBCs using a commercial lysis buffer according to the manufacturer's instructions.

  • Wash the remaining cells with FACS buffer and centrifuge at 300-400 x g for 5 minutes.

  • Resuspend the cell pellet in FACS buffer containing the pre-titrated antibody cocktail (e.g., anti-hCD45-FITC, anti-mCD45-PE, anti-hCD19-APC).

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on live, single cells and then quantifying the percentage of human leukemia cells (hCD45+).

Protocol 3: In Vivo Efficacy Study of Pivekimab this compound

This protocol outlines a typical efficacy study in established PDX models.

Materials:

  • PDX mice with established leukemia (e.g., ≥1% huCD45+ cells).

  • Pivekimab this compound, formulated in a vehicle control solution (e.g., sterile saline).

  • Vehicle control solution.

  • Syringes and needles for intravenous administration.

Procedure:

  • Randomize mice with established leukemia into treatment and control groups.

  • Administer pivekimab this compound intravenously (IV) via the tail vein. A reported dosing regimen is once weekly for three weeks.[1][2][3]

  • Administer an equivalent volume of vehicle solution to the control group.

  • Monitor leukemia progression in all groups by regularly performing flow cytometry on peripheral blood (Protocol 2).

  • Monitor animal health, including body weight and clinical signs of disease, at least twice weekly.

  • Define the study endpoint based on ethical guidelines. Event-Free Survival (EFS) is typically defined as the time from the start of treatment to the point where leukemia burden reaches a specific threshold (e.g., >25% huCD45+ cells in the blood) or the mouse requires euthanasia due to morbidity.[6]

  • At the end of the study, harvest tissues such as bone marrow and spleen for final leukemia burden analysis by flow cytometry or immunohistochemistry.

Visualization of Experimental and Logical Workflows

Experimental Workflow

The diagram below outlines the key steps in a preclinical efficacy study using pediatric ALL PDX models.

Experimental Workflow PatientSample 1. Obtain Pediatric ALL Patient Sample CellIsolation 2. Isolate Mononuclear Cells PatientSample->CellIsolation Engraftment 3. Inject Cells into NSG Mice (IV) CellIsolation->Engraftment Monitoring 4. Monitor Engraftment (%huCD45+ in Blood) Engraftment->Monitoring Randomization 5. Randomize Engrafted Mice into Cohorts Monitoring->Randomization Once ≥1% huCD45+ Treatment 6. Administer Treatment (Pivekimab or Vehicle) Randomization->Treatment Efficacy 7. Assess Efficacy (EFS, Tumor Burden) Treatment->Efficacy Monitor Weekly Analysis 8. Final Analysis (BM, Spleen) Efficacy->Analysis At Endpoint

Caption: Workflow for in vivo testing of pivekimab this compound.

Resistance Mechanism

A novel mechanism of resistance has been identified where high CD123 expression does not confer sensitivity if the ADC is not internalized.

Resistance Mechanism cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell S_CD123 High CD123 Expression S_Internalization ADC Internalization S_CD123->S_Internalization S_Apoptosis Cell Death S_Internalization->S_Apoptosis R_CD123 High CD123 Expression R_Internalization Failed Internalization R_CD123->R_Internalization R_Survival Cell Survival R_Internalization->R_Survival Pivekimab Pivekimab this compound Treatment Pivekimab->S_CD123 Pivekimab->R_CD123

Caption: ADC internalization is critical for pivekimab efficacy.

References

Application Notes and Protocols: Phase 1/2 Clinical Trial Design for Pivekimab Sunirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1/2 clinical trial design for Pivekimab Sunirine (IMGN632), a first-in-class antibody-drug conjugate (ADC) targeting CD123. The protocols outlined are based on publicly available data from clinical trials in patients with hematological malignancies, primarily Acute Myeloid Leukemia (AML).

Mechanism of Action

Pivekimab this compound is an ADC designed for targeted delivery of a cytotoxic payload to cancer cells overexpressing CD123, the alpha subunit of the interleukin-3 receptor.[1][2] CD123 is highly expressed on the surface of AML blasts and leukemic stem cells, while its expression on normal hematopoietic stem cells is minimal.[3][4][5] The drug consists of three key components: a high-affinity humanized IgG1 monoclonal antibody targeting CD123, a cleavable linker, and a potent DNA-alkylating payload, an indolinobenzodiazepine (IGN) pseudodimer.[3][6][7][8]

The mechanism of action involves the binding of the antibody to CD123 on the cancer cell surface, leading to the internalization of the ADC. Inside the cell, the linker is cleaved, releasing the IGN payload. The payload then alkylates DNA, causing single-strand breaks and ultimately leading to cancer cell death (apoptosis).[3][5][8][9][10][11] This targeted approach aims to enhance anti-tumor activity while minimizing systemic toxicity.[7]

cluster_extracellular Extracellular Space cluster_cell AML Cell Pivekimab_this compound Pivekimab this compound (ADC) CD123_Receptor CD123 Receptor Pivekimab_this compound->CD123_Receptor 1. Binding Internalization Internalization of ADC-Receptor Complex CD123_Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Cleavage of Linker & Payload Release Lysosome->Payload_Release 4. Processing DNA_Alkylation IGN Payload Alkylates DNA Payload_Release->DNA_Alkylation 5. DNA Damage Apoptosis Cell Death (Apoptosis) DNA_Alkylation->Apoptosis 6. Apoptosis Induction

Caption: Mechanism of Action of Pivekimab this compound.

Phase 1/2 Clinical Trial Design: Monotherapy in Relapsed/Refractory AML

This first-in-human, open-label, multicenter study (NCT03386513) was designed to evaluate the safety, tolerability, pharmacokinetics, and anti-leukemia activity of pivekimab this compound in patients with relapsed or refractory CD123-positive AML.[6]

Study Objectives
  • Primary: Determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[6]

  • Secondary: Assess the anti-leukemia activity, including overall response rate (ORR) and composite complete remission (CCR).[6]

Patient Population
  • Adults (≥18 years) with a diagnosis of CD123+ relapsed or refractory AML.[6]

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[6]

cluster_schedules Dosing Schedules Evaluated Screening Patient Screening (CD123+ R/R AML, ECOG 0-1) Enrollment Enrollment Screening->Enrollment Dose_Escalation Phase 1: Dose Escalation (3+3 Design) Enrollment->Dose_Escalation Schedule_A Schedule A (Once every 3 weeks) Dose_Escalation->Schedule_A Schedule_B Schedule B (Fractionated: Days 1, 4, 8 of 3-week cycle) Dose_Escalation->Schedule_B Dose_Expansion Phase 2: Dose Expansion Evaluation Efficacy and Safety Evaluation Dose_Expansion->Evaluation RP2D_Determination Determine MTD and RP2D RP2D_Determination->Dose_Expansion Schedule_A->RP2D_Determination Schedule_B->RP2D_Determination Discontinued based on comparative safety/efficacy

Caption: Phase 1/2 Monotherapy Trial Workflow.
Quantitative Data Summary

Table 1: Dose Escalation and Recommended Phase 2 Dose (RP2D) [6][12]

ParameterValue
Dose Escalation Range (Schedule A) 0.015 mg/kg to 0.450 mg/kg
Dose-Limiting Toxicities (DLTs) 3 observed (reversible veno-occlusive disease, neutropenia)
Maximum Tolerated Dose (MTD) Not defined
Recommended Phase 2 Dose (RP2D) 0.045 mg/kg once every 3 weeks

Table 2: Efficacy at the Recommended Phase 2 Dose (0.045 mg/kg) [6][12]

EndpointValue (95% CI)
Overall Response Rate (ORR) 21% (8-40)
Composite Complete Remission (CCR) Rate 17% (6-36)

Table 3: Common Grade 3 or Worse Treatment-Related Adverse Events (AEs) at RP2D [12]

Adverse EventIncidence
Febrile Neutropenia 3 patients
Infusion-Related Reactions 2 patients
Anemia 2 patients

Phase 1b/2 Clinical Trial Design: Combination Therapy in Newly Diagnosed AML

This ongoing, open-label, multicenter study (NCT04086264) evaluates pivekimab this compound in combination with azacitidine and venetoclax (B612062) for adult patients with newly diagnosed CD123-positive AML who are unfit for intensive chemotherapy.[3][4][5][8][10]

Study Objectives
  • Primary: Assess the anti-leukemia clinical activity (Composite CR rate, MRD negativity rate, duration of remission).[4][5][8]

  • Secondary: Evaluate safety and tolerability, pharmacokinetics, and immunogenicity.[4][5][8]

Patient Population
  • Adults with newly diagnosed CD123-positive AML.[4][5]

  • Unfit for intensive chemotherapy (age ≥ 75 years or comorbidities).[4][5]

  • No prior treatment with hypomethylating agents.[4][5]

Patient_Inclusion Inclusion Criteria Met (ND CD123+ AML, Unfit for IC) Treatment_Cycle 28-Day Treatment Cycle Patient_Inclusion->Treatment_Cycle Pivekimab Pivekimab this compound 0.045 mg/kg IV on Day 7 Treatment_Cycle->Pivekimab Azacitidine Azacitidine 75 mg/m² SC/IV on Days 1-7 Treatment_Cycle->Azacitidine Venetoclax Venetoclax up to 400 mg PO Daily Treatment_Cycle->Venetoclax BM_Assessment Bone Marrow Assessment (Day 14 or 21 in Cycle 1) Venetoclax->BM_Assessment Determines VEN duration Response_Evaluation Response & Safety Evaluation BM_Assessment->Response_Evaluation

References

Application Notes and Protocols for Predicting Response to IMGN632 (Pivekimab Sunirine) Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMGN632, also known as pivekimab sunirine, is a CD123-targeting antibody-drug conjugate (ADC) that delivers a novel DNA-alkylating agent, an indolinobenzodiazepine pseudodimer (IGN) payload, to malignant cells.[1][2] CD123, the alpha subunit of the interleukin-3 (IL-3) receptor, is overexpressed in a variety of hematological malignancies, including acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN), making it an attractive therapeutic target.[2][3] These application notes provide a comprehensive overview of the known biomarkers for predicting response to IMGN632 therapy, detailed protocols for their assessment, and an exploration of the underlying biological mechanisms.

Biomarkers for Predicting Response to IMGN632

The primary biomarker for predicting response to IMGN632 is the expression level of its target, CD123, on the surface of malignant cells. Several preclinical and clinical studies have highlighted the importance of CD123 expression, and other potential molecular markers are also under investigation.

Primary Biomarker: CD123 Expression

High expression of CD123 on leukemic blasts is a prerequisite for IMGN632 efficacy. Preclinical studies have demonstrated a quantitative relationship between the level of CD123 expression and the cytotoxic effect of IMGN632. While a minimum level of CD123 is necessary for the drug to be effective, higher expression levels have been shown to correlate with increased cytotoxicity.[4]

Clinical Significance: In clinical trials, IMGN632 has shown encouraging single-agent activity in patients with CD123-positive relapsed or refractory AML and BPDCN.[2][5][6] Patients are typically screened for CD123 expression by flow cytometry or immunohistochemistry to determine eligibility for treatment.[7][8]

Other Potential Biomarkers

Preclinical evidence suggests that other molecular factors may modulate the response to IMGN632:

  • TP53 Mutation Status: Functional TP53 appears to be important for IMGN632-induced cytotoxicity. Cell lines with TP53 mutations or deletions have shown reduced sensitivity to the drug.[4]

  • BCL-2 Family Proteins: Overexpression of anti-apoptotic BCL-2 family proteins may also contribute to reduced sensitivity to IMGN632.[4]

Further clinical validation is required to establish the predictive value of these potential biomarkers.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of IMGN632.

Table 1: Preclinical In Vitro Cytotoxicity of IMGN632 in CD123-Positive Cell Lines

Cell LineDisease TypeCD123 Expression (Antibody Binding Capacity)IC50 (pM)Reference
B-ALL LinesB-cell Acute Lymphoblastic Leukemia457 - 3,7410.6 - 20[9]
AML LinesAcute Myeloid Leukemia1,100 - 13,000< 3[10]

Table 2: Clinical Response to IMGN632 Monotherapy in Relapsed/Refractory Hematological Malignancies

Disease TypePatient PopulationOverall Response Rate (ORR)Complete Remission (CR/CRi) RateReference
Acute Myeloid Leukemia (AML)Relapsed/Refractory21% (at recommended Phase 2 dose)17% (at recommended Phase 2 dose)[2][11]
Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN)Relapsed/Refractory29%22%[6]

Experimental Protocols

Accurate and standardized assessment of biomarkers is crucial for predicting response to IMGN632. The following are detailed protocols for the evaluation of CD123 expression.

Protocol 1: CD123 Expression Analysis by Flow Cytometry

Objective: To quantify the percentage of CD123-positive cells and the mean fluorescence intensity (MFI) on leukemic blasts from bone marrow aspirate or peripheral blood.

Specimen: Fresh bone marrow aspirate or peripheral blood collected in EDTA or heparin.

Reagents and Materials:

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Red blood cell (RBC) lysis buffer

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-human CD45 (for gating blast population)

    • Anti-human CD34 (stem and progenitor marker)

    • Anti-human CD38 (stem and progenitor marker)

    • Anti-human CD123 (e.g., clone 6H6)

    • Isotype control for CD123 antibody

  • Viability dye (e.g., 7-AAD or DAPI)

  • Flow cytometer

Procedure:

  • Sample Preparation: a. Dilute the bone marrow aspirate or peripheral blood sample 1:1 with PBS. b. Perform RBC lysis according to the manufacturer's protocol. c. Wash the cells twice with PBS containing 2% FBS and resuspend in staining buffer. d. Perform a cell count and adjust the concentration to 1 x 10^7 cells/mL.

  • Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. b. Add Fc receptor blocking solution and incubate for 10 minutes at room temperature. c. Add the cocktail of fluorochrome-conjugated antibodies (CD45, CD34, CD38, CD123) or the isotype control. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with staining buffer. f. Resuspend the cells in 500 µL of staining buffer and add the viability dye just before acquisition.

  • Flow Cytometry Acquisition and Analysis: a. Acquire a minimum of 100,000 events on a calibrated flow cytometer. b. Gate on the viable, single-cell population. c. Identify the leukemic blast population based on their CD45 and side scatter (SSC) characteristics (typically CD45dim, low SSC). d. Within the blast gate, determine the percentage of CD123-positive cells and the MFI of CD123 expression. Use the isotype control to set the gate for positivity.

Protocol 2: CD123 Expression Analysis by Immunohistochemistry (IHC)

Objective: To detect the presence and localization of CD123 protein in bone marrow biopsy specimens.

Specimen: Formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections.

Reagents and Materials:

  • Xylene

  • Ethanol (B145695) (graded series)

  • Deionized water

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-human CD123

  • HRP-conjugated secondary antibody

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each. c. Rinse in deionized water.

  • Antigen Retrieval: a. Immerse slides in pre-heated antigen retrieval solution and heat in a water bath or steamer at 95-100°C for 20-30 minutes. b. Allow slides to cool to room temperature.

  • Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. b. Rinse with PBS. c. Apply blocking buffer and incubate for 30 minutes. d. Incubate with the primary anti-CD123 antibody overnight at 4°C. e. Rinse with PBS. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Rinse with PBS. h. Apply DAB substrate-chromogen solution and monitor for color development. i. Rinse with deionized water.

  • Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Dehydrate through a graded series of ethanol and clear in xylene. c. Mount with a permanent mounting medium.

Interpretation: CD123 expression is observed as brown staining on the cell membrane of positive cells. The intensity and percentage of positive cells should be evaluated by a qualified pathologist.

Signaling Pathways and Mechanism of Action

Understanding the biological pathways involved in IMGN632's mechanism of action is crucial for biomarker discovery and patient stratification.

IMGN632 Mechanism of Action

The following diagram illustrates the proposed mechanism of action of IMGN632.

IMGN632_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Malignant Cell IMGN632 IMGN632 (Pivekimab this compound) CD123 CD123 Receptor IMGN632->CD123 Binding Internalization Internalization CD123->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (IGN) Lysosome->Payload_Release Cleavage of Linker DNA_Alkylation DNA Alkylation Payload_Release->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: IMGN632 binds to CD123, is internalized, and releases its DNA-alkylating payload, leading to apoptosis.

CD123 Downstream Signaling

Upon binding of its natural ligand, IL-3, CD123 dimerizes with the common beta chain (CD131) to activate downstream signaling pathways that promote cell proliferation and survival. While the primary mechanism of IMGN632 is payload delivery, its binding to CD123 may also modulate these pathways.

CD123_Signaling_Pathway IL3 IL-3 CD123 CD123 IL3->CD123 CD131 CD131 CD123->CD131 Dimerization JAK_STAT JAK/STAT Pathway CD131->JAK_STAT RAS_MAPK RAS/MAPK Pathway CD131->RAS_MAPK PI3K_AKT PI3K/AKT Pathway CD131->PI3K_AKT Proliferation Proliferation JAK_STAT->Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival DNA_Damage_Response IGN IGN Payload DNA DNA IGN->DNA Alkylation SSB Single-Strand Break DNA->SSB DDR_Sensors DDR Sensors (e.g., PARP) SSB->DDR_Sensors Recognition DDR_Mediators DDR Mediators (e.g., ATM/ATR) DDR_Sensors->DDR_Mediators Cell_Cycle_Checkpoint Cell Cycle Checkpoint Activation (e.g., p53) DDR_Mediators->Cell_Cycle_Checkpoint DNA_Repair DNA Repair DDR_Mediators->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Checkpoint->Apoptosis Failed_Repair Failed Repair DNA_Repair->Failed_Repair Failed_Repair->Apoptosis

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding treatment-related adverse events observed with Pivekimab Sunirine (IMGN632). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during pre-clinical and clinical research.

Troubleshooting Guides & FAQs

Q1: We are observing a higher-than-expected incidence of febrile neutropenia in our study. What are the reported rates and what mitigation strategies can be implemented?

A1: Febrile neutropenia is a common and serious adverse event associated with Pivekimab this compound.

  • Reported Incidence:

    • Monotherapy (Recommended Phase II Dose): Grade 3 or worse febrile neutropenia was reported in 10% of patients.[1][2] Serious febrile neutropenia occurred in 7% of patients.[2]

    • Combination Therapy (with Azacitidine and Venetoclax): All-grade febrile neutropenia was observed in 33-44% of patients, with Grade 3 or higher events occurring in 29-38% of patients.[3][4]

  • Troubleshooting & Mitigation:

    • Prophylaxis: The use of granulocyte colony-stimulating factor (G-CSF) should be considered as primary prophylaxis, especially in patients with a high risk of febrile neutropenia.[5]

    • Monitoring: Implement rigorous monitoring of complete blood counts, particularly during the initial cycles of treatment. Educate patients on the signs and symptoms of infection and the importance of seeking immediate medical attention for fever.[6]

    • Management: For patients who develop febrile neutropenia, immediate administration of broad-spectrum antibiotics (within one hour of triage) is crucial.[5][7] Risk stratification using tools like the Multinational Association for Supportive Care in Cancer (MASCC) score can help determine the appropriate setting for management (inpatient vs. outpatient).[8][9]

Q2: Our team has noted several infusion-related reactions (IRRs). What is the expected frequency and how can these be managed?

A2: Infusion-related reactions are another key adverse event.

  • Reported Incidence:

    • Monotherapy (Recommended Phase II Dose): Grade 3 or worse infusion-related reactions were reported in 7% of patients.[1][2]

    • Combination Therapy (with Azacitidine and Venetoclax): All-grade infusion-related reactions were noted in 22% of patients, with Grade 3 or higher events in 2%.[3] In another combination therapy study, IRRs occurred in 16% of patients with no Grade 3 or higher events.

  • Troubleshooting & Mitigation:

    • Premedication: Administering premedication such as acetaminophen, antihistamines, and corticosteroids can help reduce the incidence and severity of IRRs.[10]

    • Infusion Rate: For the initial infusion, a slower rate is recommended, with a gradual increase if well-tolerated. If an IRR occurs, the infusion should be stopped. Once symptoms resolve, the infusion can be restarted at a reduced rate (e.g., 50% of the rate at which the reaction occurred).[11]

    • Patient Monitoring: Closely monitor patients for signs and symptoms of IRRs (e.g., fever, chills, rash, dyspnea, hypotension) during and for a period after the infusion.[10][12]

Q3: What are the other common treatment-emergent adverse events (TEAEs) to be aware of when working with Pivekimab this compound, particularly in combination therapy?

A3: Besides febrile neutropenia and infusion-related reactions, several other TEAEs have been reported, primarily in the context of combination therapy with azacitidine and venetoclax.

  • Common TEAEs (All Grades):

    • Constipation (42-61%)[4][13][14]

    • Peripheral edema (36-51%)[4][13][14]

    • Diarrhea (36-40%)[4][15]

    • Nausea (28-32%)[4][15]

    • Thrombocytopenia (23-69%)[3][13][14]

    • Dyspnea (22%)[3]

    • Hypokalemia (21-28%)[3][4][15]

    • Fatigue (20-24%)[3][15]

  • Management: Proactive management of these side effects is crucial for patient safety and treatment adherence. This includes providing supportive care such as antiemetics for nausea and antidiarrheals, as well as patient education on dietary and lifestyle modifications.[16] Regular monitoring of electrolytes and blood counts is also recommended.

Data Presentation: Quantitative Summary of Adverse Events

Table 1: Treatment-Related Adverse Events with Pivekimab this compound Monotherapy (Recommended Phase II Dose)

Adverse EventGrade ≥3 Incidence (%)Serious Adverse Event Incidence (%)
Febrile Neutropenia10[1][2]7[2]
Infusion-Related Reactions7[1][2]7[2]
Anemia7[1]Not Reported

Table 2: Treatment-Emergent Adverse Events with Pivekimab this compound in Combination with Azacitidine and Venetoclax

Adverse EventAll Grades Incidence (%)Grade ≥3 Incidence (%)
Febrile Neutropenia33 - 44[3][4]29 - 38[3][4]
Thrombocytopenia23 - 69[3][13][14]20[3]
Constipation42 - 61[4][13][14]2[4][15]
Peripheral Edema36 - 51[4][13][14]4[4][15]
Diarrhea36 - 40[4][15]2[4][15]
Nausea28 - 32[4][15]4[4][15]
Dyspnea22[3]6[3]
Infusion-Related Reactions16 - 22[3]0 - 2[3]
Hypokalemia21 - 28[3][4][15]2 - 4[3][4][15]
Fatigue20 - 24[3][15]2 - 6[15]
Hypophosphatemia32 - 34[4][15]0 - 2[4][15]
Hypotension24[15]2[15]
Pyrexia (Fever)24[15]0[15]

Experimental Protocols: Monitoring for Key Adverse Events

While specific protocols from the Pivekimab this compound clinical trials are not publicly available, the following are generalized methodologies for monitoring common adverse events associated with antibody-drug conjugates.

1. Protocol for Monitoring Infusion-Related Reactions (IRRs)

  • Objective: To detect and manage IRRs in a timely manner.

  • Procedure:

    • Pre-infusion: Assess the patient's risk for an IRR. Administer premedication (e.g., acetaminophen, diphenhydramine, corticosteroid) 30-60 minutes prior to the infusion.[10]

    • During Infusion: Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature) at baseline, 15 minutes after the start of the infusion, and then every 30-60 minutes. Continuously observe the patient for signs and symptoms of an IRR.[12]

    • Post-infusion: Continue to monitor the patient for at least one hour post-infusion. Educate the patient to report any delayed reactions that may occur within 24 hours.[17]

  • Grading of IRRs: Utilize the Common Terminology Criteria for Adverse Events (CTCAE) for grading the severity of IRRs.

2. Protocol for Monitoring Febrile Neutropenia

  • Objective: To ensure early detection and prompt management of febrile neutropenia.

  • Procedure:

    • Patient Education: Educate patients on the signs of infection and the importance of taking their temperature if they feel unwell. Instruct them to report any fever (e.g., a single oral temperature of ≥38.3°C or a sustained temperature of ≥38.0°C for one hour) immediately.[8]

    • Laboratory Monitoring: Perform complete blood counts (CBC) with differential at baseline and regularly throughout the treatment cycles, with increased frequency based on the expected nadir of neutrophil counts.

    • Initial Assessment of Fever: For a patient presenting with fever and suspected neutropenia, perform a rapid assessment including vital signs, physical examination, and collection of blood cultures (from both a peripheral vein and any indwelling catheter).[8]

    • Risk Stratification: Use a validated risk-assessment tool (e.g., MASCC score) to determine if the patient is at high or low risk for complications.[9]

Visualizations

Pivekimab_Sunirine_Signaling_Pathway cluster_cell CD123+ Malignant Cell Pivekimab Pivekimab this compound (Antibody-Drug Conjugate) CD123 CD123 Receptor Pivekimab->CD123 Binding Internalization Internalization into Endosome/Lysosome CD123->Internalization Payload_Release Cleavage of Linker & Release of IGN Payload Internalization->Payload_Release DNA_Damage DNA Alkylation & Single-Strand Breaks Payload_Release->DNA_Damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of Pivekimab this compound.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Monitoring Patient_Screening Patient Screening & CD123+ Confirmation Baseline_Assessment Baseline Assessment (Vitals, CBC, etc.) Patient_Screening->Baseline_Assessment Premedication Administer Premedication Baseline_Assessment->Premedication Pivekimab_Infusion Pivekimab this compound Infusion Premedication->Pivekimab_Infusion AE_Monitoring Adverse Event Monitoring (IRRs, Vitals) Pivekimab_Infusion->AE_Monitoring Lab_Monitoring Regular Lab Monitoring (CBC, Electrolytes) Pivekimab_Infusion->Lab_Monitoring Data_Analysis Data Collection & Analysis AE_Monitoring->Data_Analysis Lab_Monitoring->Data_Analysis

Caption: General experimental workflow for Pivekimab this compound administration.

Logical_Relationships cluster_direct_effects Direct On-Target Effects cluster_off_target_effects Potential Off-Target/On-Target Off-Tumor Effects cluster_adverse_events Treatment-Related Adverse Events Pivekimab Pivekimab this compound Administration Malignant_Cell_Death Apoptosis of CD123+ Malignant Cells Pivekimab->Malignant_Cell_Death HSC_Toxicity Toxicity to CD123+ Hematopoietic Stem & Progenitor Cells Pivekimab->HSC_Toxicity Immune_Response Immune System Activation/Cytokine Release Pivekimab->Immune_Response Febrile_Neutropenia Febrile Neutropenia HSC_Toxicity->Febrile_Neutropenia Cytopenias Other Cytopenias (Anemia, Thrombocytopenia) HSC_Toxicity->Cytopenias IRR Infusion-Related Reactions Immune_Response->IRR

Caption: Logical relationships of Pivekimab this compound and adverse events.

References

Technical Support Center: Pivekimab Sunirine Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding mechanisms of resistance to Pivekimab Sunirine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Pivekimab this compound?

Pivekimab this compound is an antibody-drug conjugate (ADC) that targets CD123 (the alpha chain of the interleukin-3 receptor), which is often overexpressed on the surface of hematologic cancer cells. The ADC consists of a humanized anti-CD123 antibody, a cleavable linker, and a novel DNA-alkylating payload of the indolinobenzodiazepine pseudodimer (IGN) class. Upon binding to CD123 on the cancer cell surface, Pivekimab this compound is internalized. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then alkylates DNA, leading to cell death.[1]

Q2: What are the known or potential mechanisms of resistance to Pivekimab this compound?

Several mechanisms of resistance to Pivekimab this compound have been identified or are considered potential contributors based on preclinical and clinical observations, as well as general knowledge of ADC resistance. These include:

  • Impaired Internalization: A novel mechanism of resistance has been identified in preclinical models where, despite high cell surface expression of CD123, the cancer cells fail to internalize the antibody component of Pivekimab this compound. In these cases, the cells remain sensitive to the cytotoxic payload itself, indicating the resistance is specific to the delivery mechanism.

  • Downregulation of CD123 Expression: Although high CD123 expression is a prerequisite for Pivekimab this compound's activity, it is not the sole determinant of sensitivity. However, a significant decrease or loss of CD123 expression on the cancer cell surface would prevent the ADC from binding and being internalized, thus conferring resistance.

  • TP53 Mutations: Preclinical studies have shown that cell lines with TP53 mutations are significantly less sensitive to Pivekimab this compound compared to TP53 wild-type cells.[2] Clinical data from trials combining Pivekimab this compound with other agents also suggest that patients with TP53-mutated acute myeloid leukemia (AML) may have lower response rates.[3][4]

  • Overexpression of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins, such as those from the BCL-2 family, could potentially counteract the cytotoxic effects of the IGN payload, leading to reduced cell death and resistance.

  • Drug Efflux Pumps: While some studies suggest that Pivekimab this compound's payload is not a strong substrate for common drug efflux pumps like P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP), this remains a potential mechanism of resistance for ADCs in general.[2]

Q3: Is there a correlation between the level of CD123 expression and sensitivity to Pivekimab this compound?

The relationship is complex. While a minimal level of CD123 expression is necessary for Pivekimab this compound to bind to cancer cells, preclinical studies have shown that there is not always a direct correlation between the level of CD123 expression and the in vivo efficacy of the drug. Some models with very high CD123 expression have demonstrated resistance due to impaired internalization. However, within sensitive cell lines, a quantitative dependence of cytotoxicity on the amount of CD123 has been observed.

Q4: How can I investigate if my experimental model is resistant to Pivekimab this compound due to impaired internalization?

An antibody internalization assay is the key experiment to address this question. By labeling the antibody component of Pivekimab this compound (or a comparable anti-CD123 antibody) with a fluorescent dye, you can track its uptake by cancer cells over time using techniques like flow cytometry or confocal microscopy. A lack of increase in intracellular fluorescence in your test cells compared to a known sensitive cell line would suggest impaired internalization.

Troubleshooting Guides

Guide 1: Investigating Unexpected Low Cytotoxicity in an In Vitro Assay

Issue: You observe lower than expected cytotoxicity of Pivekimab this compound in your cancer cell line, despite confirming CD123 expression.

Potential Cause Troubleshooting Steps
Impaired ADC Internalization 1. Perform an antibody internalization assay using a fluorescently labeled anti-CD123 antibody to quantify uptake (see Experimental Protocol 1). 2. Compare the internalization rate of your cell line with a known Pivekimab this compound-sensitive cell line.
Low CD123 Expression 1. Quantify the cell surface expression of CD123 using flow cytometry with a PE-conjugated anti-CD123 antibody and quantitation beads. 2. Compare the Molecules of Equivalent Soluble Fluorochrome (MESF) values to published data for sensitive and resistant cell lines (see Table 1).
TP53 Mutation Status 1. Sequence the TP53 gene in your cell line to check for mutations. 2. If a mutation is present, consider that this may contribute to reduced sensitivity.
Payload Resistance 1. Test the sensitivity of your cell line to the free cytotoxic payload (if available) to distinguish between resistance to the delivery mechanism versus the payload itself.
Assay Conditions 1. Optimize cell seeding density and incubation time for the cytotoxicity assay.[5][6] 2. Ensure the ADC is properly stored and handled to maintain its integrity.
Guide 2: Troubleshooting an Antibody Internalization Assay (Flow Cytometry)

Issue: You are encountering problems with your flow cytometry-based antibody internalization assay, such as low signal or high background.

Problem Potential Cause Solution
Weak or No Signal Insufficient antibody concentration.Titrate the fluorescently labeled antibody to determine the optimal concentration for staining.
Low target antigen expression.Confirm CD123 expression on your cells. If low, you may need a brighter fluorochrome or signal amplification.
Inefficient internalization.This may be a true biological result. Ensure your positive control (sensitive cell line) shows a clear signal.
Premature quenching of the fluorescent signal.Use a pH-insensitive dye if you suspect the signal is being quenched in acidic endosomes.
High Background Staining Non-specific antibody binding.Include an isotype control to assess non-specific binding. Use an Fc receptor blocking reagent.
Incomplete removal of unbound antibody.Ensure thorough washing steps after antibody incubation.
Cell death and debris.Use a viability dye to exclude dead cells from the analysis. Gate on single, live cells.
High Variability between Replicates Inconsistent cell numbers.Ensure accurate cell counting and seeding for each replicate.
Temperature fluctuations during incubation.Maintain a consistent temperature (37°C for internalization, 4°C for staining) for all samples.

Data Presentation

Table 1: Representative CD123 Expression Levels in Acute Myeloid Leukemia (AML) Subtypes

AML Subtype/Characteristic Relative CD123 Expression Level (MFI) Reference
NPM1 MutatedHigher[7]
FLT3-ITD MutatedHigher[7]
Erythroid/Megakaryocytic LeukemiaLower[7]
Pediatric AML (Median molecules/cell)Q1: 557.5, Q2: 1,015.1, Q3: 1,660.4, Q4: 2,963.3[8]
AML Blasts (General)Variable, but generally positive (mean MFI ~35)[9]

MFI: Mean Fluorescence Intensity. Note that absolute MFI values can vary between instruments and experiments. It is crucial to include appropriate controls for comparison.

Table 2: Inferred Sensitivity of AML Subtypes to Pivekimab this compound Based on Clinical Trial Data (Combination Therapy)

Patient Subgroup (Newly Diagnosed AML) Composite Complete Remission (CCR) Rate with Pivekimab this compound + Azacitidine + Venetoclax Reference
Overall Population66%[10]
TP53 Wild-Type88%[10]
TP53 Mutated47%[3]

This table reflects clinical outcomes of combination therapy and suggests a correlation between TP53 status and response, which may be indicative of sensitivity/resistance to the regimen that includes Pivekimab this compound.

Experimental Protocols

Experimental Protocol 1: Antibody Internalization Assay by Flow Cytometry

This protocol is designed to quantify the internalization of an anti-CD123 antibody as a surrogate for Pivekimab this compound.

Materials:

  • Pivekimab this compound-sensitive (positive control) and test cancer cell lines

  • Fluorescently labeled anti-CD123 antibody (e.g., conjugated to Alexa Fluor 488 or PE)

  • Unlabeled anti-CD123 antibody (for competition control)

  • Isotype control antibody with the same fluorescent label

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Trypan blue or a viability dye for flow cytometry (e.g., DAPI, Propidium Iodide)

  • 96-well round-bottom plate

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in ice-cold FACS buffer.

  • Antibody Binding (on ice):

    • Add 100 µL of the cell suspension to the wells of a 96-well plate.

    • Add the fluorescently labeled anti-CD123 antibody at a pre-determined optimal concentration.

    • For controls, include wells with:

      • Isotype control antibody.

      • Unlabeled anti-CD123 antibody in excess (e.g., 100-fold) added 15 minutes before the labeled antibody (competition control).

      • Unstained cells.

    • Incubate the plate on ice for 30-60 minutes to allow antibody binding to the cell surface without internalization.[11][12]

  • Washing: Wash the cells 2-3 times with ice-cold FACS buffer to remove unbound antibody. Centrifuge at 300 x g for 5 minutes at 4°C between washes.

  • Internalization Induction:

    • After the final wash, resuspend the cell pellets in 200 µL of pre-warmed (37°C) cell culture medium.

    • Immediately take a "time zero" (T0) sample by transferring an aliquot of the cell suspension to a new well and placing it on ice.

    • Incubate the remaining plate at 37°C in a CO2 incubator to allow internalization to occur.

    • At various time points (e.g., 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension for each condition to a new well and place it on ice to stop internalization.

  • Surface Signal Quenching (Optional but Recommended):

    • To specifically measure the internalized signal, you can quench the fluorescence of the antibody remaining on the cell surface.

    • Add a quenching agent, such as Trypan Blue or an anti-fluorochrome antibody, to the wells on ice for 5-10 minutes before analysis.

  • Flow Cytometry Analysis:

    • Add a viability dye to each well just before analysis to exclude dead cells.

    • Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000 live, single cells).

    • Analyze the data by gating on the live, single-cell population and measuring the mean fluorescence intensity (MFI) of the labeled antibody.

  • Data Interpretation:

    • The MFI at T0 represents the surface-bound antibody.

    • An increase in MFI over time in the quenched samples (or total MFI in unquenched samples) indicates antibody internalization.

    • Compare the rate and extent of MFI increase between your test cell line and the sensitive control cell line.

Mandatory Visualizations

Pivekimab_Sunirine_Mechanism_of_Action Pivekimab this compound Mechanism of Action and Resistance cluster_0 Cellular Exterior cluster_1 Intracellular Compartments cluster_2 Mechanisms of Resistance Pivekimab Pivekimab this compound (Anti-CD123 ADC) CD123 CD123 Receptor Pivekimab->CD123 1. Binding Endosome Endosome CD123->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload IGN Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death Internalization_Block Impaired Internalization Internalization_Block->Endosome Blocks Step 2 CD123_Downregulation CD123 Downregulation CD123_Downregulation->Pivekimab Prevents Step 1 TP53_Mutation TP53 Mutation TP53_Mutation->Apoptosis Inhibits Step 6

Caption: Mechanism of action of Pivekimab this compound and key points of potential resistance.

experimental_workflow Experimental Workflow for Investigating Pivekimab this compound Resistance start Start: Unexpectedly low cytotoxicity observed check_cd123 1. Quantify CD123 Expression (Flow Cytometry) start->check_cd123 cd123_low CD123 Expression Low? check_cd123->cd123_low internalization_assay 2. Perform Internalization Assay (Flow Cytometry) cd123_low->internalization_assay No res_downregulation Conclusion: Resistance likely due to CD123 downregulation. cd123_low->res_downregulation Yes internalization_impaired Internalization Impaired? internalization_assay->internalization_impaired check_tp53 3. Sequence TP53 Gene internalization_impaired->check_tp53 No res_internalization Conclusion: Resistance likely due to impaired internalization. internalization_impaired->res_internalization Yes tp53_mutated TP53 Mutated? check_tp53->tp53_mutated payload_assay 4. Test Sensitivity to Free Payload tp53_mutated->payload_assay No res_tp53 Conclusion: TP53 mutation is a likely contributor to resistance. tp53_mutated->res_tp53 Yes payload_resistant Resistant to Payload? payload_assay->payload_resistant res_payload Conclusion: Resistance is likely due to alterations in payload response pathways. payload_resistant->res_payload Yes other_mechanisms Investigate other mechanisms (e.g., anti-apoptotic proteins). payload_resistant->other_mechanisms No

Caption: A logical workflow for troubleshooting resistance to Pivekimab this compound in vitro.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IMGN632. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing infusion-related reactions (IRRs) that may be encountered during pre-clinical and clinical research with IMGN632.

Frequently Asked Questions (FAQs)

Q1: What is IMGN632 and how does it work?

A1: IMGN632, also known as pivekimab sunirine, is an antibody-drug conjugate (ADC) that targets CD123.[1] CD123, the alpha chain of the interleukin-3 receptor, is overexpressed on the surface of various hematological cancer cells.[1] IMGN632 is composed of a humanized anti-CD123 antibody linked to a novel DNA-alkylating agent.[1] Upon binding to CD123 on a cancer cell, IMGN632 is internalized, and the cytotoxic payload is released, leading to cell death.

Q2: What are infusion-related reactions (IRRs)?

A2: Infusion-related reactions are adverse events that occur during or shortly after the intravenous administration of a drug.[2] They can range in severity from mild, transient symptoms to severe, life-threatening events. Common symptoms include fever, chills, nausea, rash, and changes in blood pressure or heart rate.[2][3]

Q3: How common are IRRs with IMGN632?

A3: In clinical trials, infusion-related reactions have been reported in patients treated with IMGN632. The incidence of all-grade IRRs is approximately 24%, with about 8% being Grade 3.[4] Importantly, these reactions have been manageable and have not typically led to discontinuation of treatment.[4]

Q4: What is the likely mechanism behind IMGN632-related IRRs?

A4: While the precise mechanism for IMGN632-related IRRs is not fully elucidated, they are generally thought to be a form of cytokine release syndrome (CRS).[1] This occurs when the binding of the antibody portion of the ADC to its target on immune cells triggers the release of inflammatory cytokines.

Q5: Can IRRs with IMGN632 be prevented?

A5: Yes, premedication has been shown to be effective in reducing the incidence and severity of IRRs. In clinical studies, patients have been premedicated with corticosteroids (such as dexamethasone), antihistamines, and antipyretics before IMGN632 infusion.[5]

Troubleshooting Guide: Management of Infusion-Related Reactions

This guide provides a step-by-step approach to managing IRRs based on their severity, as graded by the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Initial Assessment and Immediate Actions:

  • Stop the Infusion: At the first sign of any potential IRR, immediately stop the IMGN632 infusion.

  • Assess the Patient: Quickly evaluate the patient's airway, breathing, and circulation (ABCs). Monitor vital signs, including temperature, blood pressure, heart rate, respiratory rate, and oxygen saturation.

  • Notify Personnel: Alert the responsible physician and other relevant medical staff.

Grade 1 (Mild) Reaction
  • Symptoms: Mild flushing, rash, or fever.

  • Management:

    • Keep the infusion stopped and continue to monitor the patient closely.

    • Administer supportive medications as needed, such as antihistamines (e.g., diphenhydramine) and antipyretics (e.g., acetaminophen).[2][3]

    • Once symptoms resolve, the infusion may be restarted at 50% of the previous rate.[3]

    • If the infusion is tolerated for 30 minutes, the rate can be gradually increased back to the originally intended rate.[3]

Grade 2 (Moderate) Reaction
  • Symptoms: Moderate flushing, rash, urticaria, dyspnea, or hypotension that responds to fluids.

  • Management:

    • Keep the infusion stopped.

    • Administer supportive medications, which may include intravenous antihistamines, H2 blockers (e.g., famotidine), and corticosteroids (e.g., hydrocortisone).[6]

    • Provide intravenous fluids for hypotension.

    • Monitor the patient until all symptoms have completely resolved.

    • Rechallenge should be considered carefully. If deemed appropriate, restart the infusion at a significantly reduced rate (e.g., 25% of the original rate) with enhanced premedication for subsequent infusions.[7]

Grade 3 (Severe) Reaction
  • Symptoms: Symptomatic bronchospasm, severe hypotension, or angioedema.

  • Management:

    • Permanently discontinue the IMGN632 infusion. [8]

    • Initiate emergency medical protocols immediately.

    • Administer epinephrine, intravenous corticosteroids, and bronchodilators as clinically indicated.[6][8]

    • Provide oxygen and other supportive care as necessary.

    • The patient should be closely monitored in a setting with readily available emergency equipment.

Grade 4 (Life-Threatening) Reaction
  • Symptoms: Anaphylaxis or other life-threatening events.

  • Management:

    • Permanently discontinue IMGN632 treatment. [8]

    • Follow advanced life support protocols.

    • Immediate and aggressive medical intervention is required.

Data Presentation

Table 1: Incidence of Infusion-Related Reactions with IMGN632 Monotherapy

Study PhaseDosing ScheduleIncidence of All-Grade IRRsIncidence of Grade ≥3 IRRsReference
Phase 1/20.045 mg/kg every 3 weeks (Recommended Phase 2 Dose)7% (Serious IRRs)7%[1][9]
Phase 1Various dose levels and schedules24%8%[4]

Experimental Protocols

Protocol: Premedication for IMGN632 Infusion

  • Objective: To reduce the incidence and severity of infusion-related reactions.

  • Methodology:

    • At least 30 minutes prior to the start of the IMGN632 infusion, administer the following premedications:

      • Corticosteroid: Dexamethasone (or equivalent), administered intravenously or orally.[2]

      • Antihistamine: Diphenhydramine (or equivalent), administered intravenously or orally.[2]

      • Antipyretic: Acetaminophen (or equivalent), administered orally.

    • The specific doses of these premedications may vary based on institutional guidelines and patient-specific factors.

    • Ensure the patient is well-hydrated before the infusion.

Visualizations

CD123_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IMGN632 IMGN632 CD123 CD123 IMGN632->CD123 Binding Receptor_Complex CD123 CD131 CD123->Receptor_Complex CD131 CD131 CD131->Receptor_Complex JAK JAK Receptor_Complex->JAK Activation Payload_Release Payload Release Receptor_Complex->Payload_Release Internalization STAT STAT JAK->STAT PI3K PI3K JAK->PI3K Ras_MAPK Ras_MAPK JAK->Ras_MAPK Proliferation_Survival Proliferation_Survival STAT->Proliferation_Survival Gene Transcription PI3K->Proliferation_Survival Ras_MAPK->Proliferation_Survival DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: IMGN632 mechanism of action and CD123 signaling.

IRR_Management_Workflow Start_Infusion Start IMGN632 Infusion Monitor_Patient Monitor for Signs/Symptoms of IRR Start_Infusion->Monitor_Patient IRR_Detected IRR Detected? Monitor_Patient->IRR_Detected IRR_Detected->Monitor_Patient No Stop_Infusion Stop Infusion Immediately IRR_Detected->Stop_Infusion Yes Assess_Severity Assess Severity (Grade) Stop_Infusion->Assess_Severity Grade_1 Grade 1 Management Assess_Severity->Grade_1 Grade 1 Grade_2 Grade 2 Management Assess_Severity->Grade_2 Grade 2 Grade_3_4 Grade 3/4 Management Assess_Severity->Grade_3_4 Grade 3/4 Symptoms_Resolve Symptoms Resolve? Grade_1->Symptoms_Resolve Grade_2->Symptoms_Resolve Discontinue_Permanently Permanently Discontinue Grade_3_4->Discontinue_Permanently Restart_Infusion Restart at 50% Rate Symptoms_Resolve->Restart_Infusion Yes Continue_Monitoring Continue Monitoring Symptoms_Resolve->Continue_Monitoring No Restart_Infusion->Monitor_Patient Continue_Monitoring->Symptoms_Resolve

Caption: Workflow for managing infusion-related reactions.

References

Optimizing Pivekimab Sunirine dosage to minimize toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Pivekimab Sunirine dosage to minimize toxicity during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Pivekimab this compound?

A1: Pivekimab this compound is an antibody-drug conjugate (ADC) that targets CD123, a protein highly expressed on the surface of various hematologic cancer cells.[1][2] The ADC consists of a humanized anti-CD123 monoclonal antibody, a cleavable linker, and a potent DNA-alkylating payload called an indolinobenzodiazepine pseudodimer (IGN).[1] Upon binding to CD123 on a cancer cell, Pivekimab this compound is internalized. Inside the cell, the linker is cleaved, releasing the IGN payload. The payload then travels to the nucleus and binds to the DNA, causing single-strand breaks without crosslinking, which ultimately leads to programmed cell death (apoptosis).[1][3][4][5]

Q2: What are the most common toxicities observed with Pivekimab this compound in clinical trials?

A2: In clinical studies, the most frequently reported Grade 3 or higher treatment-related adverse events (TRAEs) at the recommended Phase 2 dose (0.045 mg/kg) were febrile neutropenia, infusion-related reactions, and anemia.[6][7][8] Dose-limiting toxicities (DLTs) observed during dose-escalation studies included reversible veno-occlusive disease (VOD) and neutropenia.[6][7] It is noteworthy that capillary leak syndrome, a known toxicity associated with other CD123-targeting agents, has not been observed with Pivekimab this compound.[9][10]

Q3: What is the recommended Phase 2 dose and schedule for Pivekimab this compound as a monotherapy?

A3: The recommended Phase 2 dose for Pivekimab this compound as a single agent is 0.045 mg/kg administered as an intravenous infusion once every three weeks.[6][7][8] This recommendation is based on a Phase 1/2 study that evaluated various dose levels and schedules, including a fractionated dosing regimen which was ultimately discontinued.[6][7]

Q4: Are there any known combination therapies with Pivekimab this compound, and how do they affect the toxicity profile?

A4: Yes, Pivekimab this compound is being investigated in combination with azacitidine and venetoclax (B612062) for the treatment of acute myeloid leukemia (AML).[3][11][12] The triplet combination has shown a manageable safety profile, with no new safety signals observed compared to what is expected with azacitidine and venetoclax alone.[11] The most common non-hematologic treatment-emergent adverse events in the combination therapy setting include constipation, peripheral edema, diarrhea, and nausea.[11]

Troubleshooting Guides

Managing High In Vitro Cytotoxicity in Non-Target Cells
Potential Issue Possible Cause Recommended Action
Unexpected toxicity in CD123-negative cell lines. Off-target uptake of the ADC.1. Confirm CD123 negativity: Use flow cytometry to verify the absence of CD123 expression on your control cell line. 2. Evaluate payload sensitivity: Test the free IGN payload on both CD123-positive and CD123-negative cell lines to understand the intrinsic sensitivity of the cells to the cytotoxic agent. 3. Assess linker stability: Perform a linker stability assay in plasma to ensure the payload is not prematurely released.
High background in cytotoxicity assays. Assay interference or suboptimal assay conditions.1. Optimize cell seeding density: Ensure cells are in the exponential growth phase during the assay. 2. Include proper controls: Use untreated cells, cells treated with a non-targeting ADC, and cells treated with the free payload as controls. 3. Choose the appropriate assay: For suspension cells, consider using a luminescence-based viability assay (e.g., CellTiter-Glo®) to minimize interference.
Investigating In Vivo Toxicity in Animal Models
Potential Issue Possible Cause Recommended Action
Excessive weight loss or signs of distress in mice. Dose is above the maximum tolerated dose (MTD).1. Review dosing calculations: Double-check all calculations for dose formulation and administration. 2. Perform a dose range-finding study: Start with a lower dose and escalate to determine the MTD in your specific animal model. 3. Monitor animal health closely: Implement a comprehensive monitoring plan that includes daily body weight measurements, clinical observations, and established humane endpoints.
Neutropenia and related complications. On-target toxicity to hematopoietic progenitors.1. Monitor complete blood counts (CBCs): Perform regular blood draws to monitor neutrophil, platelet, and red blood cell counts. 2. Consider prophylactic antibiotics: If severe neutropenia is anticipated or observed, the use of prophylactic antibiotics may be warranted to prevent infections. 3. Evaluate fractionated dosing: In your experimental design, consider exploring if splitting the dose over several days can mitigate hematological toxicity while maintaining efficacy.
Elevated liver enzymes or signs of liver injury. Potential for hepatic toxicity, including veno-occlusive disease (VOD).1. Monitor liver function: Include serum chemistry analysis (ALT, AST, bilirubin) in your monitoring plan. 2. Histopathological examination: At the end of the study, perform a thorough histopathological evaluation of the liver to look for signs of VOD/sinusoidal obstruction syndrome (SOS). 3. Consider prophylactic measures: In clinical settings with a high risk of VOD, ursodeoxycholic acid may be used for prophylaxis. This could be explored in animal models if VOD is a concern.

Quantitative Data Summary

Table 1: Pivekimab this compound Monotherapy Dose Escalation and Toxicity

Dose Level (mg/kg)Number of PatientsDose-Limiting Toxicities (DLTs)Most Common Grade ≥3 Treatment-Related Adverse Events (at RP2D)
0.015 - 0.45091Reversible veno-occlusive disease (n=2 at 0.180 & 0.450 mg/kg), Neutropenia (n=1 at 0.300 mg/kg)N/A
0.045 (RP2D) 29 None Febrile neutropenia (10%), Infusion-related reactions (7%), Anemia (7%)

Data from a Phase 1/2 study in patients with relapsed or refractory acute myeloid leukemia.[6][7][8] RP2D: Recommended Phase 2 Dose

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the dose-dependent cytotoxic effect of Pivekimab this compound on CD123-positive and CD123-negative cell lines.

Materials:

  • CD123-positive human AML cell line (e.g., MOLM-13, KG-1)

  • CD123-negative human cell line (e.g., Jurkat, Ramos)

  • Pivekimab this compound

  • Non-targeting control ADC

  • Free IGN payload

  • RPMI-1640 medium with 10% FBS

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and count the cells.

    • Seed 5,000 - 10,000 cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of Pivekimab this compound, control ADC, and free payload in culture medium.

    • Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include untreated wells as a viability control.

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

In Vivo Tolerability Study in Mice

This protocol outlines a general procedure for assessing the tolerability of Pivekimab this compound in a relevant mouse model.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NSG mice)

  • Pivekimab this compound

  • Vehicle control (e.g., sterile PBS)

  • Calibrated scale for body weight measurement

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Hematology analyzer

Procedure:

  • Acclimatization:

    • Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Dosing:

    • Randomize mice into treatment groups (e.g., vehicle control, and multiple dose levels of Pivekimab this compound). A typical group size is 5-8 mice.

    • Administer Pivekimab this compound or vehicle via intravenous (IV) injection.

  • Monitoring:

    • Body Weight: Measure and record the body weight of each mouse daily for the first week and then 2-3 times per week for the remainder of the study.

    • Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in posture, activity, grooming, and stool consistency.

    • Blood Collection: Collect blood samples (e.g., via retro-orbital or submandibular bleed) at baseline and at specified time points post-treatment (e.g., days 7, 14, 21) for complete blood count (CBC) analysis.

  • Endpoint:

    • The study duration is typically 21-28 days.

    • At the end of the study, euthanize the mice and perform a gross necropsy.

    • Collect major organs (liver, spleen, bone marrow, etc.) for histopathological analysis.

  • Data Analysis:

    • Plot the mean body weight change for each group over time.

    • Analyze CBC data to assess hematological toxicity.

    • Evaluate histopathology reports for any treatment-related findings.

Visualizations

Pivekimab_Sunirine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Pivekimab Pivekimab this compound (ADC) CD123 CD123 Receptor Pivekimab->CD123 Binding Internalization Internalization via Endocytosis CD123->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release IGN Payload Release Lysosome->Payload_Release Nucleus Nucleus Payload_Release->Nucleus Translocation DNA DNA Payload_Release->DNA Alkylation DNA_Damage Single-Strand DNA Break DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of Pivekimab this compound.

Experimental_Workflow_Toxicity_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Optimization Cell_Lines Select CD123+ & CD123- Cell Lines Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Animal_Model Select Animal Model (e.g., NSG Mice) IC50->Animal_Model Inform Dose Selection Dose_Finding Dose Range-Finding Study Animal_Model->Dose_Finding Tolerability_Study Tolerability Study at Selected Doses Dose_Finding->Tolerability_Study Monitoring Monitor Body Weight, CBCs, Clinical Signs Tolerability_Study->Monitoring Histopathology Endpoint: Necropsy & Histopathology Monitoring->Histopathology Analyze_Toxicity Analyze Toxicity Profile (Hematological, Hepatic, etc.) Histopathology->Analyze_Toxicity Optimize_Dose Optimize Dosage & Schedule to Minimize Toxicity Analyze_Toxicity->Optimize_Dose

Caption: Workflow for assessing Pivekimab this compound toxicity.

References

Technical Support Center: Overcoming Myelosuppression with Pivekimab Sunirine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving pivekimab sunirine combination therapy.

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical and clinical research with pivekimab this compound.

Issue Potential Cause Recommended Action
Higher than expected myelosuppression in combination therapy. - Overlapping toxicities with combination agents (e.g., azacitidine, venetoclax).- Patient-specific factors (e.g., prior treatments, bone marrow reserve).- Review the dosing schedules of all agents in the combination. Staggered administration may be necessary.- Assess baseline hematological parameters and bone marrow function of the subjects.- In clinical settings, dose adjustments or cycle delays may be required based on neutrophil and platelet recovery. The median neutrophil recovery to ≥500/µL and platelet recovery to ≥50,000/µL has been observed by day 34 and day 22, respectively, in some studies.[1]
Variable or inconsistent anti-leukemic activity. - Heterogeneity in CD123 expression on target cells.- Development of resistance mechanisms.- Quantify CD123 expression levels on target cells using flow cytometry or immunohistochemistry. While a direct correlation is not always observed, CD123 expression is necessary for activity.[2][3][4]- Investigate potential resistance mechanisms, such as impaired antibody internalization or alterations in downstream apoptotic pathways.[2][3]- Consider combination with agents that can overcome resistance, such as BCL-2 inhibitors (venetoclax) which have shown synergistic effects.
Infusion-related reactions (IRRs). - Immunogenic response to the antibody component of pivekimab this compound.- In clinical studies, premedication with dexamethasone (B1670325) has been shown to reduce the rate and severity of IRRs.- For in vivo animal studies, ensure appropriate formulation and administration protocols are followed. Monitor for signs of distress post-administration.
Unexpected off-target toxicity. - Premature release of the cytotoxic payload from the linker.- Expression of the target antigen (CD123) on healthy tissues, albeit at lower levels.[5]- Ensure proper storage and handling of the antibody-drug conjugate to maintain linker stability.- In preclinical models, carefully evaluate the expression profile of CD123 in different tissues to anticipate potential on-target, off-tumor toxicities.

Frequently Asked Questions (FAQs)

General Questions

  • What is pivekimab this compound and how does it work? Pivekimab this compound (also known as PVEK or IMGN632) is an antibody-drug conjugate (ADC). It consists of a humanized monoclonal antibody that targets CD123, a protein found on the surface of certain leukemia cells, linked to a cytotoxic payload.[6] Upon binding to CD123, pivekimab this compound is internalized by the cancer cell, and the cytotoxic payload is released, leading to cell death.[5]

  • Why is pivekimab this compound used in combination therapy? While pivekimab this compound has shown single-agent activity, combination therapy aims to enhance its anti-leukemic effects and overcome potential resistance mechanisms.[7] Combining it with agents like azacitidine and venetoclax (B612062) has been shown to be well-tolerated without inducing prohibitive myelosuppression in clinical trials.[5]

Experimental Design and Protocols

  • What are the recommended doses for pivekimab this compound in combination therapy? The recommended Phase 2 dose of pivekimab this compound as a single agent is 0.045 mg/kg administered once every 3 weeks.[7][8] In combination with azacitidine and venetoclax, the dose of pivekimab this compound has been studied at 0.045 mg/kg on day 7 of a 28-day cycle.[9][10]

  • How should I design my in vivo studies to assess the efficacy of pivekimab this compound combination therapy? Preclinical studies have utilized patient-derived xenograft (PDX) models.[2][4][11] Key endpoints to measure include overall survival, leukemia burden in various organs, and monitoring for any signs of toxicity.[11][12]

Troubleshooting and Data Interpretation

  • My in vitro experiments show variable sensitivity to pivekimab this compound across different cell lines. What could be the reason? Sensitivity to pivekimab this compound can be influenced by the level of CD123 expression on the cell surface.[13][14] Additionally, the mutation status of genes like TP53 can affect the cytotoxic response.[13] It is recommended to characterize the CD123 expression and the genetic background of your cell lines.

  • I am observing resistance to pivekimab this compound in my long-term cell culture experiments. What are the possible mechanisms? Acquired resistance to ADCs can occur through various mechanisms, including downregulation of the target antigen (CD123) or impaired internalization of the ADC-antigen complex.[2][3]

Quantitative Data Summary

Table 1: Response Rates in Relapsed/Refractory Acute Myeloid Leukemia (AML) Patients Treated with Pivekimab this compound Combination Therapy

Patient Population Overall Response Rate (ORR) Composite Complete Remission (CCR) Rate Complete Remission (CR) Rate
Overall Population (N=91) ~45%25-30%-
Venetoclax-naïve Patients 55%40-45%~25%
FLT3-mutated Patients 9 out of 11 patients responded-Many achieved CR/CRh

Data from a study of pivekimab this compound in combination with azacitidine and venetoclax.[5]

Table 2: Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in Relapsed/Refractory AML Patients Treated with Pivekimab this compound Combination Therapy

Adverse Event Percentage of Patients
Febrile Neutropenia 29%
Thrombocytopenia 20%
Dyspnea 6%
Infusion-related reactions 2%
Hypokalemia 2%
Fatigue 2%

Data from a study of pivekimab this compound in combination with azacitidine and venetoclax.[11]

Table 3: Non-Hematologic Treatment-Emergent Adverse Events (TEAEs) in Newly Diagnosed AML Patients Treated with Pivekimab this compound, Azacitidine, and Venetoclax

Adverse Event (All Grades) Percentage of Patients Adverse Event (Grade 3+) Percentage of Patients
Febrile Neutropenia 44%Febrile Neutropenia 38%
Constipation 42%Peripheral Edema 4%
Peripheral Edema 36%Nausea 4%
Diarrhea 36%Constipation 2%
Hypophosphatemia 32%Diarrhea 2%
Nausea 28%Hypokalemia 2%
Hypokalemia 24%Hypophosphatemia 0%

Data from a Phase 1b/2 study in 50 newly diagnosed AML patients.[9][15]

Experimental Protocols

Protocol 1: Pivekimab this compound in Combination with Azacitidine and Venetoclax for Newly Diagnosed AML

This protocol is based on a Phase 1b/2 clinical trial design.[9][10]

  • Patient Population: Adults with newly diagnosed CD123-positive AML.

  • Dosing Schedule (28-day cycle):

    • Pivekimab this compound: 0.045 mg/kg intravenously on Day 7.

    • Azacitidine: 75 mg/m² subcutaneously or intravenously daily on Days 1-7.

    • Venetoclax: Up to 400 mg orally daily for 14 to 28 days.

  • Monitoring:

    • Bone marrow assessment on Day 14 or 21 of the first cycle to determine venetoclax duration.

    • Assessment of response using ELN 2017 criteria.

    • Monitoring for adverse events.

Protocol 2: Pivekimab this compound Monotherapy Dose-Escalation Study

This protocol is based on a Phase 1/2 dose-escalation study in patients with relapsed/refractory AML.[7][16]

  • Patient Population: Patients with relapsed or refractory CD123-positive AML.

  • Dosing Schedule (3+3 dose-escalation design):

    • Schedule A: Pivekimab this compound administered once every 3 weeks, with dose escalation from 0.015 mg/kg to 0.450 mg/kg.

  • Primary Endpoints:

    • Maximum tolerated dose (MTD).

    • Recommended Phase 2 dose (RP2D).

  • Secondary Endpoints:

    • Safety and tolerability.

    • Anti-leukemic activity.

Visualizations

Myelosuppression_Management_Workflow cluster_assessment Initial Assessment cluster_treatment Treatment Cycle cluster_decision Myelosuppression Evaluation cluster_actions Management Actions Start Patient with AML eligible for Pivekimab this compound Combination Therapy Baseline Assess Baseline Hematology and Bone Marrow Function Start->Baseline Administer Administer Pivekimab this compound Combination Therapy Baseline->Administer Monitor Monitor Blood Counts and for Adverse Events Administer->Monitor Myelosuppression Myelosuppression Observed? Monitor->Myelosuppression Severe Severe or Prolonged? Myelosuppression->Severe Yes Continue Continue Treatment as Planned Myelosuppression->Continue No Adjust Dose Reduction or Cycle Delay Severe->Adjust Yes Supportive Consider Supportive Care (e.g., G-CSF) Severe->Supportive Consider Adjust->Administer Supportive->Administer Pivekimab_Sunirine_MoA cluster_extracellular Extracellular Space cluster_cell Leukemia Cell Pivekimab Pivekimab this compound (Antibody-Drug Conjugate) CD123 CD123 Receptor Pivekimab->CD123 Binding Internalization Internalization CD123->Internalization Lysosome Lysosome Internalization->Lysosome Payload Release of Cytotoxic Payload Lysosome->Payload Cleavage of Linker DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis

References

Pivekimab Sunirine off-target effects and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity profile of pivekimab sunirine (IMGN632).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of pivekimab this compound and how does it relate to its toxicity?

Pivekimab this compound is an antibody-drug conjugate (ADC) that targets CD123, a protein expressed on the surface of various hematologic cancer cells.[1][2][3] The ADC consists of a humanized anti-CD123 antibody, a cleavable linker, and a potent DNA-alkylating payload called an indolinobenzodiazepine (IGN) pseudodimer.[1][4] Upon binding to CD123 on a target cell, pivekimab this compound is internalized, and the IGN payload is released, causing single-strand breaks in the DNA, which leads to cell death.[4][5] Toxicity can arise from on-target, off-tumor effects (binding to CD123 on normal cells) or off-target effects (non-specific uptake of the ADC or premature release of the payload).[1]

Q2: What are the known off-target effects of pivekimab this compound based on preclinical studies?

Preclinical studies have focused on the differential cytotoxicity of pivekimab this compound on CD123-positive cancer cells versus normal hematopoietic progenitor cells, which also have low levels of CD123 expression. One study compared pivekimab this compound (IMGN632) with another ADC (X-ADC) that used the same antibody but a different payload. While both ADCs were potent against AML cell lines, IMGN632 was significantly less cytotoxic to normal myeloid progenitors.[6][7] Specifically, the concentration of IMGN632 required to impact normal bone marrow progenitors was well above the levels needed for anti-leukemic activity, suggesting a favorable therapeutic window.[6][7] This indicates that the design of the IGN payload in pivekimab this compound contributes to reduced off-target toxicity on normal hematopoietic cells.[4][8]

Q3: What is the clinical toxicity profile of pivekimab this compound monotherapy?

In a phase 1/2 study of pivekimab this compound in patients with relapsed or refractory acute myeloid leukemia (AML), the most common treatment-related adverse events (TRAEs) were infusion-related reactions, febrile neutropenia, and anemia.[2][8][9][10] Dose-limiting toxicities (DLTs) were observed at higher doses and included reversible veno-occlusive disease (VOD) and neutropenia.[10][11][12] The recommended phase 2 dose (RP2D) was determined to be 0.045 mg/kg every 3 weeks, at which the safety profile was considered manageable.[9][11]

Q4: What is the toxicity profile of pivekimab this compound in combination therapies?

When combined with azacitidine and venetoclax (B612062) for newly diagnosed AML, the triplet regimen of pivekimab this compound displayed a manageable safety profile with no new safety signals observed compared to the individual agents.[13][14] The most common non-hematologic treatment-emergent adverse events (TEAEs) of all grades included constipation, peripheral edema, diarrhea, and nausea.[13] Importantly, rates of cytopenias were similar to those seen with azacitidine and venetoclax alone, and there were no reports of veno-occlusive disease, capillary leak syndrome, or sinusoidal obstruction syndrome in the combination studies.[13][14][15]

Troubleshooting Guides

Issue: Unexpectedly high cytotoxicity in in vitro experiments using normal cell lines.

  • Possible Cause 1: Low-level CD123 expression on normal cells. Even low levels of the target antigen can lead to some degree of on-target, off-tumor toxicity.

    • Troubleshooting Step: Quantify the surface expression of CD123 on your normal cell line using flow cytometry to correlate with the observed cytotoxicity.

  • Possible Cause 2: Premature payload release. The linker may be unstable in the specific culture medium conditions.

    • Troubleshooting Step: Analyze the culture supernatant for the presence of free payload using LC-MS/MS to assess linker stability.

Issue: Observing significant weight loss or other signs of toxicity in animal models at the intended therapeutic dose.

  • Possible Cause 1: On-target, off-tumor toxicity. The animal model may have a different CD123 expression pattern on healthy tissues compared to humans.

    • Troubleshooting Step: Perform tissue cross-reactivity studies in the animal model to evaluate the binding of pivekimab this compound to normal tissues.

  • Possible Cause 2: Off-target uptake of the ADC. The ADC may be taken up non-specifically by certain cell types in the animal model.

    • Troubleshooting Step: Consider using a non-binding ADC control (with the same payload and linker but an antibody that does not bind to any target in the animal) to assess non-specific toxicity.

Data Presentation

Table 1: Grade ≥3 Treatment-Related Adverse Events (TRAEs) with Pivekimab this compound Monotherapy at the Recommended Phase 2 Dose (0.045 mg/kg)

Adverse EventFrequency
Febrile Neutropenia10%[9][11]
Infusion-Related Reactions7%[9][11]
Anemia7%[9][11]

Table 2: Common (≥20%) All-Grade Treatment-Emergent Adverse Events (TEAEs) with Pivekimab this compound in Combination with Azacitidine and Venetoclax

Adverse EventFrequency (All Grades)Frequency (Grade ≥3)
Constipation48%2%
Peripheral Edema44%4%
Diarrhea40%2%
Nausea32%4%
Febrile Neutropenia33%29%
Thrombocytopenia23%20%
Dyspnea22%6%
Infusion-Related Reactions22%2%
Hypokalemia21%2%
Fatigue20%2%
Data from a study in patients with relapsed/refractory AML.[15]

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity on Normal Hematopoietic Progenitors

This protocol is based on the methodology described in preclinical studies of IMGN632.[6][7]

  • Cell Source: Obtain bone marrow mononuclear cells from healthy donors.

  • Cell Culture: Culture the cells in a suitable medium (e.g., IMDM with supplements) that supports the growth of hematopoietic progenitors.

  • Treatment: Expose the cells to a range of concentrations of pivekimab this compound and a negative control ADC for a specified period (e.g., 7 days).

  • Colony-Forming Unit (CFU) Assay: After the treatment period, wash the cells and plate them in a methylcellulose-based medium to allow for the growth of colonies from surviving progenitor cells.

  • Analysis: After 14 days of incubation, count the number of colonies (e.g., CFU-GM, BFU-E) to determine the effect of pivekimab this compound on the viability and differentiation of normal hematopoietic progenitors. The IC50 value can then be calculated.

Protocol 2: Monitoring of Adverse Events in Clinical Trials

This is a general protocol based on the safety monitoring described in clinical trials of pivekimab this compound.[4][11][12][16]

  • Patient Population: Patients with CD123-positive hematologic malignancies.

  • Treatment Administration: Pivekimab this compound is administered intravenously. In combination studies, it is given with other agents like azacitidine and venetoclax according to the trial-specific schedule.[4][16]

  • Adverse Event (AE) Monitoring:

    • Regularly monitor patients for any adverse events through physical examinations, patient reporting, and laboratory tests (hematology, clinical chemistry).

    • Grade the severity of AEs according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

    • Assess the relationship of each AE to the study drug(s).

  • Dose-Limiting Toxicity (DLT) Assessment: In dose-escalation phases, monitor for pre-defined DLTs during the first cycle of treatment to determine the maximum tolerated dose.

  • Data Collection and Reporting: Record all AEs, serious adverse events (SAEs), and DLTs in the clinical trial database.

Mandatory Visualizations

Pivekimab_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell Pivekimab Pivekimab this compound (ADC) CD123 CD123 Receptor Pivekimab->CD123 1. Binding Internalization Internalization CD123->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (IGN) Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage Single-Strand DNA Break Payload_Release->DNA_Damage 5. DNA Alkylation Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: Mechanism of action of pivekimab this compound.

Off_Target_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Normal_Cells Normal Cell Line (e.g., Hematopoietic Progenitors) ADC_Treatment Treat with Pivekimab this compound (Dose-Response) Normal_Cells->ADC_Treatment Target_Cells CD123+ Cancer Cell Line (Positive Control) Target_Cells->ADC_Treatment Incubation Incubate for 72-96 hours ADC_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay IC50_Normal Calculate IC50 for Normal Cells Viability_Assay->IC50_Normal IC50_Target Calculate IC50 for Target Cells Viability_Assay->IC50_Target Therapeutic_Index Determine Therapeutic Index (IC50 Normal / IC50 Target) IC50_Normal->Therapeutic_Index IC50_Target->Therapeutic_Index

Caption: Workflow for assessing off-target cytotoxicity.

References

Technical Support Center: CD123-Targeting Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on CD123-targeting antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the development and characterization of CD123-targeting ADCs.

Issue 1: High Levels of ADC Aggregation

Q: I am observing significant aggregation in my CD123-ADC preparation. What are the potential causes and how can I troubleshoot this?

A: ADC aggregation, the self-association of ADC molecules into larger species, is a common challenge that can impact efficacy, pharmacokinetics, and immunogenicity.[1] The increased hydrophobicity from the cytotoxic payload is a primary driver.[1]

Potential Causes and Troubleshooting Strategies:

  • Conjugation Process Stress:

    • Suboptimal Buffer pH: Ensure the conjugation buffer pH (typically 7.2-8.0) is optimal for the chemical reaction without nearing the antibody's isoelectric point, which can decrease solubility.[2][3]

    • Organic Solvents: Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload. Add the linker-payload solution slowly with gentle mixing to prevent antibody denaturation.[2]

  • Payload Hydrophobicity:

    • Hydrophilic Linkers: Consider using linkers incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to shield the hydrophobic payload and reduce intermolecular interactions.[1]

  • Storage and Handling:

    • Temperature Fluctuations: Store ADCs at recommended temperatures (typically 2-8°C for liquid formulations) and avoid repeated freeze-thaw cycles, which can induce aggregation.[2] If freezing is necessary, consider using a cryoprotectant.[2]

    • High Protein Concentration: If aggregation is concentration-dependent, consider storing the ADC at a lower concentration.[2]

  • Light Exposure: Protect the ADC from light, especially if any of its components are photosensitive, as this can trigger degradation and subsequent aggregation.[2]

Recommended Analytical Technique for Aggregation Assessment:

Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates in ADC preparations.[2]

Issue 2: Off-Target Toxicity, Particularly Hematological Toxicity

Q: My in vivo studies with a CD123-targeting ADC show significant hematological toxicity. How can I investigate and mitigate this?

A: "On-target, off-tumor" toxicity is a major hurdle for CD123-targeting ADCs due to the expression of CD123 on normal hematopoietic stem and progenitor cells (HSPCs).[4] However, the expression level on AML blasts is often higher than on normal HSPCs, providing a potential therapeutic window.[4][5]

Troubleshooting and Mitigation Strategies:

  • Quantify CD123 Expression: Accurately determine the CD123 expression levels on your target cancer cells versus normal hematopoietic cells to assess the therapeutic window.

  • Antibody and Linker Engineering:

    • Affinity Modulation: Engineer the antibody to have a higher affinity for CD123 on cancer cells compared to normal cells.[6]

    • Linker Stability: Utilize a more stable linker to minimize premature payload release in circulation, which can contribute to systemic toxicity.[6]

  • Payload Selection:

    • Potency and Mechanism: Select a payload with a potency that is effective against cancer cells at concentrations that spare normal HSPCs.

  • Dosing Strategy:

    • Dose Optimization: In preclinical models, perform dose-ranging studies to identify the maximum tolerated dose (MTD) and an optimal therapeutic dose that balances efficacy and toxicity.

  • Combination Therapies:

    • Synergistic Agents: Explore combinations with other agents that may allow for a lower, less toxic dose of the ADC.

Issue 3: Inconsistent Results in In Vitro Cytotoxicity Assays

Q: I am getting variable IC50 values in my in vitro cytotoxicity assays with my CD123-ADC. What could be the cause?

A: Inconsistent results in cytotoxicity assays can stem from several factors related to both the assay setup and the ADC itself.

Potential Causes and Troubleshooting Steps:

  • Cell Line Health and Passage Number:

    • Consistent Cell Culture: Ensure that cell lines are healthy, free from contamination, and used within a consistent and low passage number range.

  • Assay Conditions:

    • Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment.

    • Incubation Time: Use a fixed and appropriate incubation time for the ADC treatment.

  • ADC Quality:

    • Aggregation: As discussed previously, ADC aggregation can lead to altered activity. Confirm the aggregation status of your ADC before each experiment.

    • Drug-to-Antibody Ratio (DAR): Ensure you are using ADC batches with a consistent DAR, as this can significantly impact potency.

  • Assay Reagents and Protocol:

    • Reagent Quality: Use fresh, high-quality assay reagents (e.g., MTT, XTT).

    • Protocol Adherence: Strictly adhere to the validated assay protocol.

Frequently Asked Questions (FAQs)

Q1: Why is CD123 a promising target for ADCs in hematological malignancies?

A1: CD123 (the alpha chain of the interleukin-3 receptor) is an attractive target because it is overexpressed on the surface of cancer cells in various hematological malignancies, including acute myeloid leukemia (AML).[7][8] Importantly, it is also expressed on leukemic stem cells, which are often responsible for disease relapse.[8] While present on normal hematopoietic stem cells, its expression level is typically lower than on malignant blasts, offering a potential therapeutic window.[4]

Q2: What are the key components of a CD123-targeting ADC and their functions?

A2: A CD123-targeting ADC consists of three main components:

  • Monoclonal Antibody (mAb): This component specifically recognizes and binds to the CD123 antigen on the surface of cancer cells.[7]

  • Cytotoxic Payload: This is a highly potent small molecule drug that induces cell death upon internalization into the cancer cell.[7]

  • Linker: This chemical bridge connects the payload to the antibody. It must be stable in circulation to prevent premature drug release but allow for efficient payload release inside the target cell.[7]

Q3: What is the "bystander effect" and why is it important for ADCs?

A3: The bystander effect is the ability of an ADC to kill not only the target antigen-positive cancer cells but also neighboring antigen-negative cells.[9] This occurs when the released payload is membrane-permeable and can diffuse out of the target cell to affect adjacent cells.[9] This is particularly important in treating heterogeneous tumors where not all cancer cells express the target antigen.[9]

Q4: What are the main mechanisms of resistance to ADCs?

A4: Resistance to ADCs can arise through several mechanisms, including:

  • Reduced Antigen Expression: The cancer cells may downregulate or lose the expression of the target antigen (CD123).

  • Impaired ADC Internalization or Trafficking: The cancer cell may become less efficient at internalizing the ADC or trafficking it to the lysosome for payload release.

  • Increased Drug Efflux: Cancer cells can upregulate drug efflux pumps that actively remove the cytotoxic payload from the cell before it can exert its effect.

  • Alterations in the Payload Target: Mutations in the molecular target of the payload can render it ineffective.

Q5: What are the critical considerations when translating preclinical data for a CD123-ADC to clinical trials?

A5: Translating preclinical findings to the clinic is a significant challenge.[10] Key considerations include:

  • Species Cross-Reactivity: Ensure the antibody component of the ADC recognizes the CD123 antigen in the preclinical species used for toxicology studies.[3]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Thoroughly characterize the PK/PD relationship in relevant preclinical models to inform dose selection and scheduling in humans.[11]

  • Toxicology: Conduct comprehensive toxicology studies in at least one relevant species to identify potential on-target and off-target toxicities.[3]

  • Biomarker Strategy: Develop and validate biomarkers to identify patients most likely to respond to the CD123-targeting ADC and to monitor treatment response and toxicity.

Data Presentation

Table 1: CD123 Expression on AML Blasts vs. Normal Hematopoietic Stem and Progenitor Cells (HSPCs)

Cell TypeCD123 Positivity (%)CD123 Expression Level (Molecules/Cell)Reference
AML Blasts86.4% ± 26.8%Significantly higher in 67% of AML patients compared to normal HSPCs[12]
Normal Cord Blood-derived CD34+ HSPCsPartially ExpressedLower than in the majority of AML cases[12]
Normal Mobilized Peripheral Blood-derived CD34+ HSPCsPartially ExpressedLower than in the majority of AML cases[12]

Table 2: Preclinical Efficacy of a CD123-ADC (IMGN632) in AML Xenograft Models

AML Xenograft ModelTreatmentOutcomeReference
EOL-1 (subcutaneous)IMGN632Potent cytotoxicity[12]
MOLM-13 (disseminated)IMGN632Potent cytotoxicity[12]
MV4-11 (disseminated)IMGN632Potent cytotoxicity[12]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effect of a CD123-ADC on target cells.[11]

Materials:

  • CD123-positive and CD123-negative cell lines

  • Complete cell culture medium

  • CD123-targeting ADC

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[7]

  • Prepare serial dilutions of the CD123-ADC in complete medium.

  • Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.[11]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[7]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[11]

Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)

This protocol describes a co-culture assay to evaluate the bystander killing effect of a CD123-ADC.[11]

Materials:

  • CD123-positive (target) cells

  • CD123-negative (bystander) cells stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • CD123-targeting ADC

  • 96-well cell culture plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed a co-culture of target and bystander cells in a 96-well plate at a defined ratio (e.g., 1:1) in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the CD123-ADC in complete medium.

  • Add 100 µL of the ADC dilutions to the co-culture wells. Include untreated co-culture controls and monoculture controls for both cell lines.

  • Incubate the plate for a specified period (e.g., 96-120 hours).

  • Stain the cells with a viability dye (e.g., propidium (B1200493) iodide) to label dead cells.

  • Acquire images using a fluorescence microscope or high-content imager.

  • Quantify the number of viable bystander (GFP-positive) cells in each well.

  • Calculate the percentage of bystander cell viability relative to the untreated co-culture control and plot against the ADC concentration to determine the extent of the bystander effect.

Protocol 3: In Vivo Efficacy Study (Subcutaneous Xenograft Model)

This protocol provides a general framework for evaluating the in vivo efficacy of a CD123-ADC in a subcutaneous tumor xenograft model.[13]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • CD123-positive tumor cell line (e.g., MOLM-13)

  • CD123-targeting ADC

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.[13]

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.[13]

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).[14]

  • Administer the CD123-ADC and vehicle control via the desired route (e.g., intravenous) at the specified dose and schedule.

  • Continue to monitor tumor volume and body weight 2-3 times per week as a measure of efficacy and toxicity, respectively.[13]

  • At the end of the study (e.g., when tumors in the control group reach a predetermined endpoint), euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC CD123-ADC TumorCell Tumor Cell (CD123+) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: Mechanism of action of a CD123-targeting ADC.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Efficacy) CheckADC 1. Verify ADC Integrity - Aggregation (SEC) - DAR Start->CheckADC CheckAssay 2. Review Assay Parameters - Cell Health - Reagent Quality - Protocol Adherence Start->CheckAssay CheckTarget 3. Confirm Target Expression - Flow Cytometry - IHC Start->CheckTarget Optimize 4. Optimization Strategy CheckADC->Optimize CheckAssay->Optimize CheckTarget->Optimize ModifyADC Modify ADC (Linker, Payload) Optimize->ModifyADC ModifyProtocol Adjust Protocol (Dosing, Schedule) Optimize->ModifyProtocol ReEvaluate Re-evaluate ModifyADC->ReEvaluate ModifyProtocol->ReEvaluate

Caption: A logical workflow for troubleshooting common experimental issues.

Signaling_Pathway IL3 IL-3 CD123 CD123 IL3->CD123 Binds JAK2 JAK2 CD123->JAK2 Activates Beta_c βc Beta_c->JAK2 STAT5 STAT5 JAK2->STAT5 Phosphorylates PI3K PI3K JAK2->PI3K Activates Proliferation Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation

Caption: Simplified IL-3/CD123 signaling pathway in AML.

References

Improving the therapeutic index of Pivekimab Sunirine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic index of Pivekimab Sunirine.

Troubleshooting Guides

This section addresses specific issues that may arise during the preclinical and clinical development of Pivekimab this compound.

Issue 1: High Variability in In Vitro Cytotoxicity Assays

Question: We are observing significant variability in our in vitro cytotoxicity assays with Pivekimab this compound across different AML cell lines. What are the potential causes and how can we troubleshoot this?

Answer: High variability in cytotoxicity assays is a common challenge. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot and optimize your assay:

Potential Causes and Solutions:

  • Cell Line Integrity and Passage Number:

    • Problem: Cell lines can exhibit genetic drift over time and with increasing passage numbers, leading to inconsistent CD123 expression or altered sensitivity to the IGN payload.

    • Solution: Use low-passage, authenticated cell lines for all experiments. Regularly monitor CD123 expression levels via flow cytometry.

  • Inconsistent Cell Seeding Density:

    • Problem: Uneven cell distribution in multi-well plates can lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect plates under a microscope to confirm even cell distribution.

  • Reagent Quality and Preparation:

    • Problem: Degradation of Pivekimab this compound or variability in assay reagents (e.g., MTT, CellTiter-Glo®) can impact results.

    • Solution: Aliquot and store Pivekimab this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. Prepare fresh reagents for each experiment and validate their performance.

  • Incubation Time:

    • Problem: The cytotoxic effect of Pivekimab this compound is time-dependent. Insufficient or inconsistent incubation times will lead to variability.

    • Solution: Optimize the incubation time for each cell line. A standard 72 to 96-hour incubation is often a good starting point for ADCs with tubulin inhibitor payloads, but the DNA-alkylating IGN payload of Pivekimab this compound may require a different optimal duration.

Experimental Protocol: Optimizing Cell Seeding Density for Cytotoxicity Assays

  • Cell Preparation: Culture CD123-positive AML cell lines (e.g., MOLM-13, KG-1) under standard conditions.

  • Serial Dilution: Prepare a serial dilution of cells to achieve a range of densities (e.g., from 1,000 to 20,000 cells per well in a 96-well plate).

  • Plate Seeding: Seed the cells in triplicate for each density.

  • Incubation: Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Plot cell number versus absorbance/luminescence. The optimal seeding density should be in the logarithmic growth phase at the end of the incubation period.

Issue 2: Unexpected Off-Target Toxicity in Preclinical Models

Question: Our in vivo studies with Pivekimab this compound are showing higher than expected toxicity in tissues with low or no CD123 expression. How can we investigate and mitigate this?

Answer: Off-target toxicity is a known challenge in ADC development and can arise from several factors. A systematic approach is necessary to identify the cause and develop mitigation strategies.

Potential Causes and Solutions:

  • Linker Instability:

    • Problem: Premature cleavage of the linker in systemic circulation can release the potent IGN payload, leading to non-specific toxicity.[1]

    • Solution: Conduct pharmacokinetic (PK) studies to measure the levels of free payload in plasma. This can be achieved using LC-MS/MS methods.

  • "Bystander Effect" in Non-Target Tissues:

    • Problem: The released payload from target cells may be cell-permeable and affect neighboring healthy cells.

    • Solution: Evaluate the bystander effect in vitro using co-culture systems of CD123-positive and CD123-negative cells.

  • Non-Specific Uptake:

    • Problem: The antibody component of the ADC may be taken up by non-target cells through mechanisms like pinocytosis.

    • Solution: Engineer the antibody to reduce non-specific binding. This could involve modifications to the Fc region.

Experimental Protocol: In Vitro Bystander Effect Assay

  • Cell Line Preparation:

    • Transfect a CD123-negative cell line with a fluorescent reporter (e.g., GFP).

    • Use a CD123-positive AML cell line.

  • Co-Culture Seeding: Seed the CD123-positive and GFP-labeled CD123-negative cells together in various ratios (e.g., 1:1, 1:5, 1:10).

  • ADC Treatment: Treat the co-culture with a range of Pivekimab this compound concentrations.

  • Flow Cytometry Analysis: After the desired incubation period, use flow cytometry to quantify the viability of the GFP-positive (CD123-negative) and GFP-negative (CD123-positive) cell populations separately.

  • Data Interpretation: A decrease in the viability of the GFP-positive cells indicates a bystander effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Pivekimab this compound?

A1: Pivekimab this compound is an antibody-drug conjugate (ADC) that targets CD123, a protein overexpressed on the surface of various hematologic cancer cells, including acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[2][3][4] It consists of three components:

  • A humanized monoclonal antibody: This antibody specifically binds to the CD123 receptor on cancer cells.[3]

  • A cytotoxic payload: Pivekimab this compound carries a novel indolinobenzodiazepine pseudodimer (IGN) payload, which is a DNA-alkylating agent that causes single-strand DNA breaks, leading to cancer cell death.[5][6]

  • A cleavable linker: This linker connects the antibody to the payload and is designed to be stable in the bloodstream but release the payload once the ADC is internalized into the target cancer cell.[3]

Q2: How does CD123 expression level affect the efficacy of Pivekimab this compound?

A2: Preclinical studies have shown a quantitative relationship between the level of CD123 expression and the cytotoxic activity of Pivekimab this compound.[3] Higher CD123 expression on AML cells generally correlates with increased sensitivity to the drug.[3] However, even low levels of CD123 expression may be sufficient for some anti-leukemic activity.[3] Therefore, quantifying CD123 expression on patient-derived samples is a critical step in predicting response.

Q3: What are the common adverse events associated with Pivekimab this compound in clinical trials?

A3: In clinical trials, Pivekimab this compound has been generally well-tolerated, with manageable side effects.[4][7] Common treatment-related adverse events include infusion-related reactions, febrile neutropenia, and anemia.[8] In combination therapies, such as with azacitidine and venetoclax (B612062), other common adverse events include neutropenia, thrombocytopenia, constipation, and peripheral edema.[9]

Q4: What strategies can be employed to improve the therapeutic index of Pivekimab this compound?

A4: Improving the therapeutic index involves maximizing the anti-tumor efficacy while minimizing toxicity to healthy tissues. Several strategies can be explored:

  • Dose Optimization and Scheduling: Fractionated dosing schedules, where the total dose is administered in several smaller doses, have been shown to improve the therapeutic index of some ADCs by maintaining efficacy while reducing peak concentrations that can lead to toxicity.[10]

  • Combination Therapies: Combining Pivekimab this compound with other agents can enhance its anti-leukemic activity, potentially allowing for lower, less toxic doses of the ADC. For instance, combination with venetoclax and azacitidine has shown promising results in AML.[8][11]

  • Patient Selection: Utilizing biomarkers, such as the level of CD123 expression, to select patients most likely to respond can significantly improve the therapeutic index by avoiding treatment of patients who are unlikely to benefit.[12]

  • Next-Generation ADC Engineering: Future iterations of Pivekimab this compound could involve engineering the antibody for improved tumor penetration, or modifying the linker and payload to have a more favorable toxicity profile.[1]

Data Presentation

Table 1: Clinical Efficacy of Pivekimab this compound in Relapsed/Refractory AML (Monotherapy)

Efficacy EndpointRecommended Phase 2 Dose (0.045 mg/kg)[13][14]
Overall Response Rate (ORR)21%
Composite Complete Remission (CCR) Rate17%

Table 2: Clinical Efficacy of Pivekimab this compound in Combination with Azacitidine and Venetoclax in Newly Diagnosed AML

Efficacy EndpointPivekimab Triplet[8]
Complete Response (CR)54%
MRD Negativity76%
CR in TP53-mutated patients88%

Table 3: Common Grade ≥3 Treatment-Related Adverse Events (Pivekimab this compound Monotherapy in R/R AML)

Adverse EventFrequency (at RP2D)[13][14]
Febrile Neutropenia10%
Infusion-Related Reactions7%
Anemia7%

Experimental Protocols

Protocol 1: Quantification of CD123 Expression on AML Cells by Flow Cytometry

  • Cell Preparation:

    • Collect bone marrow aspirates or peripheral blood from AML patients or cultured AML cell lines.

    • Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS containing 2% FBS.

  • Staining:

    • Resuspend 1x10^6 cells in 100 µL of staining buffer (PBS + 2% FBS).

    • Add a fluorochrome-conjugated anti-CD123 antibody (e.g., PE-conjugated) at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

  • Data Acquisition:

    • Resuspend the cells in 500 µL of staining buffer.

    • Acquire data on a flow cytometer.

    • Include an isotype control to set the gate for positive staining.

  • Data Analysis:

    • Analyze the data using appropriate software (e.g., FlowJo).

    • Determine the percentage of CD123-positive cells and the mean fluorescence intensity (MFI).

Protocol 2: General Procedure for ADC Conjugation Process Development

  • Antibody Preparation:

    • Ensure the anti-CD123 antibody is in a suitable buffer for conjugation, which may require a buffer exchange step.

  • Reduction of Interchain Disulfides:

    • If using a cysteine-based conjugation strategy, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP. The extent of reduction will determine the drug-to-antibody ratio (DAR).

  • Payload Conjugation:

    • Add the linker-payload molecule to the reduced antibody solution. The reaction is typically performed in a co-solvent to aid in the solubility of the hydrophobic payload.

  • Quenching:

    • Stop the conjugation reaction by adding a quenching reagent that caps (B75204) any unreacted functional groups on the antibody.

  • Purification:

    • Remove unconjugated payload and other impurities using techniques like tangential flow filtration (TFF) or chromatography.

  • Formulation:

    • Exchange the purified ADC into a stable formulation buffer for storage.

Visualizations

Pivekimab_Sunirine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell CD123+ Cancer Cell Pivekimab Pivekimab this compound (ADC) CD123 CD123 Receptor Pivekimab->CD123 1. Binding Endosome Endosome CD123->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload IGN Payload (DNA Alkylator) Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Alkylation (Single-Strand Breaks) Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Induction of

Caption: Mechanism of action of Pivekimab this compound.

ADC_Development_Workflow Target Target Selection (e.g., CD123) Antibody Antibody Engineering & Production Target->Antibody Payload Payload & Linker Selection Target->Payload Conjugation ADC Conjugation & Purification Antibody->Conjugation Payload->Conjugation InVitro In Vitro Characterization (Cytotoxicity, Bystander Effect) Conjugation->InVitro InVivo In Vivo Preclinical Studies (Efficacy & Toxicology) InVitro->InVivo Clinical Clinical Trials (Phase I, II, III) InVivo->Clinical

Caption: General workflow for ADC development.

Troubleshooting_Decision_Tree decision decision outcome outcome start Unexpected Experimental Outcome is_in_vitro In Vitro Assay? start->is_in_vitro is_in_vivo In Vivo Study? start->is_in_vivo high_variability High Variability in Cytotoxicity Assay? is_in_vitro->high_variability Yes other_vitro Other Issue is_in_vitro->other_vitro No off_target_tox Unexpected Off-Target Toxicity? is_in_vivo->off_target_tox Yes other_vivo Other Issue is_in_vivo->other_vivo No check_cells Check Cell Line Authenticity & Passage Number high_variability->check_cells Yes check_seeding Optimize Cell Seeding Density check_cells->check_seeding -> check_reagents Validate Reagents & ADC Integrity check_seeding->check_reagents -> outcome_vitro Optimized Assay check_reagents->outcome_vitro -> check_linker Assess Linker Stability (PK studies) off_target_tox->check_linker Yes check_bystander Evaluate Bystander Effect (in vitro) check_linker->check_bystander -> check_uptake Investigate Non-Specific Uptake check_bystander->check_uptake -> outcome_vivo Mitigation Strategy check_uptake->outcome_vivo ->

References

Pivekimab Sunirine stability and formulation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Pivekimab Sunirine. The following information is curated from publicly available data.

Frequently Asked Questions (FAQs)

Q1: What is Pivekimab this compound and what is its mechanism of action?

Pivekimab this compound (formerly IMGN632) is an antibody-drug conjugate (ADC) designed for the treatment of hematological malignancies that express CD123.[1][2][3][4] It is composed of a humanized anti-CD123 monoclonal antibody, a cleavable linker, and a novel DNA-damaging agent, FGN849, as its payload.[5][6] The antibody component of Pivekimab this compound targets CD123, a protein overexpressed on the surface of various blood cancer cells.[1][7] Upon binding to CD123, the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the potent cytotoxic payload which then alkylates DNA, leading to cell death.[8][9]

Q2: What are the main therapeutic indications for Pivekimab this compound?

Pivekimab this compound is being investigated for the treatment of CD123-positive hematologic malignancies.[4] Clinical trials have shown promising results in patients with acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[1][3][7] A Biologics License Application (BLA) has been submitted to the FDA for its use in BPDCN.[7][10]

Q3: Are there any known stability or formulation issues with Pivekimab this compound?

Publicly available information from clinical trial data and manufacturer press releases does not contain specific details regarding the stability profile or formulation of Pivekimab this compound. As with all antibody-drug conjugates, careful handling and adherence to recommended storage conditions are crucial to maintain the integrity and efficacy of the product. Potential challenges with ADCs in general can include aggregation, payload deconjugation, and degradation of the antibody or linker. Researchers should refer to the manufacturer's specific handling instructions.

Q4: What are the reported adverse events associated with Pivekimab this compound treatment?

In clinical trials, Pivekimab this compound has been generally well-tolerated with a manageable safety profile.[9] Common treatment-emergent adverse events (TEAEs) reported include febrile neutropenia, infusion-related reactions, fatigue, and gastrointestinal toxicities such as nausea, diarrhea, and constipation.[10][11][12] Peripheral edema and hypokalemia have also been observed.[10] It is important to note that no cases of capillary-leak syndrome, a known risk with some other CD123-targeting therapies, have been reported with Pivekimab this compound.[10][11]

Troubleshooting Guide

While specific troubleshooting for Pivekimab this compound formulation is not publicly available, here are general troubleshooting tips for working with antibody-drug conjugates in a research setting.

Issue Potential Cause Recommended Action
Loss of Cytotoxic Activity Degradation of the payload or linker, deconjugation of the payload.Ensure proper storage conditions as per manufacturer's instructions. Avoid repeated freeze-thaw cycles. Use appropriate analytical methods (e.g., HPLC, mass spectrometry) to assess ADC integrity.
Inconsistent Results in Cellular Assays Cell line variability, inconsistent CD123 expression levels, issues with assay protocol.Regularly verify CD123 expression on target cells using flow cytometry. Optimize cell density, incubation times, and reagent concentrations. Include positive and negative controls in all experiments.
Precipitation or Aggregation Improper buffer conditions, temperature stress, mechanical stress (e.g., vigorous vortexing).Handle the ADC solution gently. Use the recommended buffer for dilution and experiments. Visually inspect for particulates before use. If precipitation is observed, do not use.
Difficulty in Reproducing In Vivo Efficacy Issues with animal model, incorrect dosing or administration, ADC instability in vivo.Ensure the animal model expresses human CD123 if using a human-specific antibody. Verify the dose calculations and administration route. Monitor for potential immunogenicity against the ADC.

Data Presentation

Summary of Clinical Trial Data
Trial/Indication Regimen Key Efficacy Endpoints Reference
Relapsed/Refractory AML Pivekimab this compound monotherapyOverall Response Rate (ORR): 21%, Composite Complete Remission (cCR) rate: 17%[13]
Newly Diagnosed AML Pivekimab this compound + Azacitidine + VenetoclaxcCR rate: 68%, Complete Response (CR) rate: 54%, MRD negativity rate among evaluable patients with cCR: 76%[9]
First-line de novo BPDCN Pivekimab this compound monotherapycCR rate: 75%, ORR: 80%[10]
Relapsed/Refractory BPDCN Pivekimab this compound monotherapycCR rate: 14%, ORR: 35%[10]

Experimental Protocols & Visualizations

General Workflow for Assessing ADC Activity in vitro

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis prep_adc Prepare Pivekimab this compound dilutions treat_cells Incubate cells with ADC prep_adc->treat_cells Add to cells prep_cells Culture CD123+ target cells prep_cells->treat_cells viability_assay Assess cell viability (e.g., MTS, CellTiter-Glo) treat_cells->viability_assay After incubation apoptosis_assay Measure apoptosis (e.g., Annexin V staining) treat_cells->apoptosis_assay payload_delivery Confirm payload delivery (e.g., immunofluorescence) treat_cells->payload_delivery

Caption: General workflow for in vitro assessment of ADC activity.

Mechanism of Action of Pivekimab this compound

G cluster_0 Extracellular cluster_1 Intracellular adc Pivekimab this compound (ADC) receptor CD123 Receptor adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload (FGN849) lysosome->payload 4. Linker Cleavage & Payload Release dna Nuclear DNA payload->dna 5. DNA Alkylation apoptosis Apoptosis dna->apoptosis 6. Cell Death

Caption: Simplified mechanism of action of Pivekimab this compound.

References

Troubleshooting inconsistent results in Pivekimab Sunirine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Pivekimab Sunirine Technical Support Center

Welcome to the technical support center for Pivekimab this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring consistency in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the EC50 values for Pivekimab this compound across different experimental batches. What could be the cause?

A1: EC50 variability is a common issue that can stem from several factors. The primary areas to investigate are cell health, reagent consistency, and assay protocol adherence.

  • Cell Health and Passage Number: Ensure that the target cells (e.g., CD22-positive cell lines) are healthy, in the logarithmic growth phase, and used within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered target expression.

  • Reagent Preparation and Storage: Pivekimab this compound is sensitive to storage conditions. Ensure the antibody-drug conjugate (ADC) is stored at the recommended temperature (2-8°C) and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a validated stock solution.

  • Assay Protocol Consistency: Minor variations in incubation times, cell seeding density, and reagent volumes can lead to significant differences. Standardize the protocol across all users and experiments.

Below is a troubleshooting decision tree to help diagnose the source of variability.

G Start Inconsistent EC50 Results CheckCells Verify Cell Health & Passage Number Start->CheckCells CheckReagents Assess Reagent Handling & Storage Start->CheckReagents CheckProtocol Review Assay Protocol Adherence Start->CheckProtocol CellsOK Cells are Healthy & Low Passage? CheckCells->CellsOK ReagentsOK Proper Storage & Fresh Dilutions? CheckReagents->ReagentsOK ProtocolOK Protocol Standardized & Followed? CheckProtocol->ProtocolOK HighPassage Issue: High Passage or Poor Cell Health Solution: Thaw new, low-passage vial. CellsOK->HighPassage No Resolved Problem Resolved CellsOK->Resolved Yes DegradedADC Issue: Degraded ADC Solution: Use new vial, avoid freeze-thaw. ReagentsOK->DegradedADC No ReagentsOK->Resolved Yes ProtocolDrift Issue: Protocol Drift Solution: Re-train personnel, use checklists. ProtocolOK->ProtocolDrift No ProtocolOK->Resolved Yes

Caption: Troubleshooting logic for inconsistent EC50 values.

Q2: Our negative control (an isotype control ADC) is showing unexpected cytotoxicity. How should we interpret this?

A2: Cytotoxicity from an isotype control ADC suggests off-target effects, which may be caused by the linker-payload system rather than the antibody itself.

  • Payload Toxicity: The cytotoxic payload may exhibit non-specific toxicity, especially at higher concentrations.

  • Linker Instability: The linker connecting the antibody and payload might be unstable in the culture medium, leading to premature release of the payload and off-target cell death.

  • Fc Receptor Binding: The isotype control may be binding to Fc receptors on the cell surface, leading to unintended internalization and payload release.

To investigate, you can run a "free payload" control experiment to determine the inherent toxicity of the payload alone.

Control Experiment Purpose Expected Result Problematic Result
Isotype Control ADC To control for non-specific antibody binding and uptake.Minimal to no cytotoxicity.Significant cytotoxicity.
Free Payload To determine the baseline toxicity of the cytotoxic agent.Dose-dependent cytotoxicity.Cytotoxicity matches isotype control ADC.
Unconjugated Antibody To confirm the antibody alone is not cytotoxic.No cytotoxicity.N/A

Q3: We are not observing the expected level of apoptosis induction after treatment with Pivekimab this compound. What are the potential reasons?

A3: A lower-than-expected apoptotic response can be due to issues with ADC internalization, payload delivery, or the cell's intrinsic resistance.

  • Poor Internalization: Pivekimab this compound relies on binding to its target receptor (e.g., CD22) and subsequent internalization. Verify the surface expression of the target on your cells using flow cytometry. Also, confirm ADC internalization directly via an imaging-based assay.

  • Inefficient Payload Cleavage: The linker must be cleaved within the cell to release the active payload. Ensure your cell line has the necessary lysosomal enzymes to process the specific linker used in Pivekimab this compound.

  • Cellular Resistance: The cells may have resistance mechanisms, such as up-regulation of drug efflux pumps (e.g., MDR1) or anti-apoptotic proteins (e.g., Bcl-2).

Key Experimental Protocols

Protocol 1: Cell Viability (Cytotoxicity) Assay

This protocol outlines a standard method for determining the EC50 of Pivekimab this compound using a luminescence-based cell viability assay.

G Start 1. Seed Cells Incubate1 2. Incubate for 24h (allow cells to adhere) Start->Incubate1 Treat 3. Treat with Pivekimab this compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate for 72h (allow drug to take effect) Treat->Incubate2 AddReagent 5. Add Lysis/Luminescence Reagent (e.g., CellTiter-Glo®) Incubate2->AddReagent Incubate3 6. Incubate for 10 min (stabilize signal) AddReagent->Incubate3 Read 7. Read Luminescence Incubate3->Read Analyze 8. Analyze Data (calculate EC50) Read->Analyze

Caption: Workflow for a standard cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed target cells in a 96-well, white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Treatment: Prepare a 10-point serial dilution of Pivekimab this compound. Add 10 µL of each dilution to the appropriate wells. Include "cells only" (vehicle) and "no cells" (background) controls.

  • Drug Incubation: Incubate the plate for an additional 72 hours.

  • Reagent Addition: Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature. Add reagent to each well according to the manufacturer's instructions.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a plate reader.

  • Analysis: Subtract background, normalize data to vehicle controls, and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Pivekimab this compound Mechanism of Action

Pivekimab this compound is an antibody-drug conjugate designed to selectively deliver a potent cytotoxic payload to tumor cells expressing a specific surface antigen. The process involves binding, internalization, and intracellular payload release, ultimately leading to apoptotic cell death.

G ADC 1. Pivekimab this compound (ADC) in circulation Binding 2. Binds to Target Receptor on cell surface ADC->Binding Internalization 3. ADC-Receptor Complex internalized via endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome 4. Traffics to Lysosome Endosome->Lysosome Cleavage 5. Linker Cleavage by lysosomal enzymes Lysosome->Cleavage Payload 6. Payload Released into cytoplasm Cleavage->Payload DNA_Damage 7. Induces DNA Damage Payload->DNA_Damage Apoptosis 8. Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for Pivekimab this compound.

Validation & Comparative

Pivekimab Sunirine vs. Standard Chemotherapy: A Comparative Analysis for Acute Myeloid Leukemia (AML) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of acute myeloid leukemia (AML) therapeutics, a critical comparison between the novel antibody-drug conjugate (ADC) pivekimab sunirine and established standard chemotherapy regimens reveals divergent mechanisms and clinical outcomes for distinct patient populations. This guide provides a detailed, data-supported comparison for researchers, scientists, and drug development professionals, summarizing the current clinical evidence for pivekimab this compound in contrast to standard-of-care chemotherapy in both newly diagnosed, chemotherapy-ineligible patients and those with relapsed or refractory disease.

Mechanisms of Action: Targeted vs. Broad Cytotoxicity

Pivekimab this compound represents a targeted therapeutic approach. It is an ADC designed to specifically target CD123, a protein highly expressed on the surface of AML blasts and leukemic stem cells.[1][2] The conjugate consists of a humanized monoclonal antibody against CD123, a cleavable linker, and a potent DNA-alkylating payload, an indolinobenzodiazepine (IGN) pseudodimer.[1][3] Upon binding to CD123 on an AML cell, pivekimab this compound is internalized, and the cytotoxic payload is released, leading to DNA damage and subsequent apoptosis of the cancer cell.[4] This targeted delivery aims to enhance anti-tumor activity while minimizing systemic toxicity to healthy tissues.[1]

Standard chemotherapy for AML, conversely, relies on broad cytotoxic effects. The long-standing "7+3" regimen for intensive induction therapy combines cytarabine, a pyrimidine (B1678525) analog, with an anthracycline such as daunorubicin.[5][6] Cytarabine, in its active triphosphate form, inhibits DNA polymerase and is incorporated into DNA, leading to the cessation of DNA replication and repair, primarily during the S phase of the cell cycle.[5][7] Daunorubicin acts as a DNA intercalating agent and an inhibitor of topoisomerase II, thereby disrupting DNA replication and transcription.[5] This combination targets rapidly dividing cells, which includes cancerous blasts but also healthy hematopoietic and other cells, leading to significant myelosuppression and other off-target side effects.[5]

For patients unfit for intensive chemotherapy, a standard of care involves a combination of a hypomethylating agent like azacitidine with the BCL-2 inhibitor venetoclax (B612062).[8][9] Azacitidine is believed to exert its antineoplastic effects by causing cytotoxicity to abnormal hematopoietic cells in the bone marrow and through hypomethylation of DNA. Venetoclax, on the other hand, restores the natural process of apoptosis in cancer cells by inhibiting the B-cell lymphoma 2 (BCL-2) protein.

For relapsed or refractory AML, salvage chemotherapy regimens like FLAG-Ida (fludarabine, cytarabine, idarubicin, and G-CSF) are often employed, combining multiple cytotoxic agents with different mechanisms to overcome chemoresistance.[10][11]

pivekimab_mechanism cluster_blood Bloodstream cluster_cell AML Cell pivekimab Pivekimab this compound (Antibody-Drug Conjugate) cd123 CD123 Receptor pivekimab->cd123 1. Binding internalization Internalization cd123->internalization 2. Internalization lysosome Lysosome internalization->lysosome 3. Trafficking payload IGN Payload (DNA Alkylating Agent) lysosome->payload 4. Payload Release nucleus Nucleus payload->nucleus 5. Nuclear Entry dna_damage DNA Damage & Apoptosis nucleus->dna_damage 6. DNA Alkylation

Mechanism of Action of Pivekimab this compound.

chemo_mechanism cluster_blood Bloodstream cluster_cell AML Cell chemo Standard Chemotherapy (e.g., Cytarabine, Daunorubicin) cell_membrane Cell Membrane chemo->cell_membrane 1. Cellular Uptake nucleus Nucleus chemo->nucleus Direct Action (Daunorubicin) cytoplasm Cytoplasm cell_membrane->cytoplasm 2. Activation (Cytarabine) cytoplasm->nucleus dna_disruption DNA Synthesis Inhibition & DNA Damage -> Apoptosis nucleus->dna_disruption 3. Disruption of DNA Processes

General Mechanism of Standard Chemotherapy.

Clinical Trial Protocols and Experimental Design

Pivekimab this compound Clinical Trials

Newly Diagnosed AML (Unfit for Intensive Chemotherapy) - Phase Ib/II Trial (NCT04086264):

This open-label, multicenter study evaluates pivekimab this compound in combination with azacitidine and venetoclax in patients with newly diagnosed, CD123-positive AML who are ineligible for intensive chemotherapy.[12][13][14]

  • Patient Population: Adults with newly diagnosed CD123-positive AML, with no prior treatment with hypomethylating agents. Eligibility for the "unfit" cohort includes age ≥ 75 years or age < 75 with an ECOG performance status of 2-3 or at least one defined comorbidity.[12]

  • Treatment Regimen: Patients receive the recommended Phase 2 dose of pivekimab this compound at 0.045 mg/kg intravenously on day 7 of a 28-day cycle. Azacitidine is administered at 75 mg/m² daily on days 1-7, and venetoclax is given orally at up to 400 mg daily for at least 14 days and up to 28 days.[12][14]

  • Primary Endpoints: Composite complete remission (CCR) rate, minimal residual disease (MRD) rate, and duration of remission.[14]

  • Secondary Endpoints: Safety, pharmacokinetics, and immunogenicity.[14]

Relapsed/Refractory AML - Phase I/II Trial (NCT03386513):

This first-in-human, dose-escalation and dose-expansion study assessed pivekimab this compound as a monotherapy in patients with relapsed or refractory AML.[15][16][17]

  • Patient Population: Adults with CD123+ AML who were refractory to or had relapsed after one or more prior treatments.[17]

  • Treatment Regimen: The dose-escalation phase evaluated various doses. The recommended Phase 2 dose was determined to be 0.045 mg/kg administered once every 3 weeks.[15][16][17]

  • Primary Endpoints: Maximum tolerated dose and the recommended Phase 2 dose.[15][17]

  • Secondary Endpoints: Safety and antileukemic activity.[15]

Standard Chemotherapy Clinical Trials (for comparison)

Newly Diagnosed AML (Unfit for Intensive Chemotherapy) - VIALE-A Trial (NCT02993523):

This was a randomized, double-blind, placebo-controlled Phase 3 trial that established azacitidine plus venetoclax as a standard of care.

  • Patient Population: Adults with newly diagnosed AML who were ineligible for intensive induction chemotherapy due to age (≥75 years) or comorbidities.[18]

  • Treatment Regimen: Patients were randomized 2:1 to receive either azacitidine (75 mg/m² for 7 days of each 28-day cycle) plus venetoclax (daily dose of 400 mg) or azacitidine plus placebo.[18]

  • Primary Endpoint: Overall survival (OS).[18]

  • Key Secondary Endpoint: Complete remission with or without hematologic recovery (CR/CRi).[18]

Relapsed/Refractory AML - FLAG-Ida Regimen (Representative of Salvage Chemotherapy):

Data for FLAG-Ida comes from various prospective and retrospective studies, as it is a widely used salvage regimen.

  • Patient Population: Patients with relapsed or refractory AML who are candidates for intensive chemotherapy.[10][11]

  • Treatment Regimen: A common FLAG-Ida regimen consists of fludarabine, high-dose cytarabine, idarubicin, and granulocyte colony-stimulating factor (G-CSF).[19]

  • Primary Endpoints: Typically complete remission (CR) or CR with incomplete hematologic recovery (CRi).[10][11]

  • Secondary Endpoints: Overall survival and toxicity.[10][11]

clinical_trial_workflow screening Patient Screening (Inclusion/Exclusion Criteria) enrollment Informed Consent & Enrollment screening->enrollment randomization Randomization (if applicable) enrollment->randomization treatment Treatment Administration (Pivekimab or Standard Chemotherapy) randomization->treatment monitoring Monitoring (Safety & Adverse Events) treatment->monitoring assessment Response Assessment (Bone Marrow Biopsy, etc.) monitoring->assessment assessment->treatment Subsequent Cycles follow_up Long-term Follow-up (Survival, Duration of Response) assessment->follow_up End of Treatment data_analysis Data Analysis & Reporting follow_up->data_analysis

Generalized AML Clinical Trial Workflow.

Comparative Clinical Data

It is important to note that the following data is not from direct head-to-head trials and is presented for comparative purposes. Patient populations and study designs may differ.

Newly Diagnosed AML in Patients Unfit for Intensive Chemotherapy
EndpointPivekimab this compound + Azacitidine + Venetoclax (Phase Ib/II)Azacitidine + Venetoclax (VIALE-A, Phase 3)
Complete Remission (CR) Rate 54%36.7%[9]
Composite CR (CR/CRi) Rate 68%66.4%[9]
MRD Negativity Rate 76% (among evaluable patients with CCR)41%[12]
Median Overall Survival (OS) Not yet reported (6-month OS estimate: 86%)14.7 months[9][18]
Key Grade ≥3 Adverse Events Manageable safety profile reportedThrombocytopenia (47%), Neutropenia (43%)[18]
Relapsed/Refractory AML
EndpointPivekimab this compound Monotherapy (Phase I/II, RP2D)FLAG-Ida Salvage Chemotherapy (Representative Data)
Overall Response Rate (ORR) 21%[16]~56% (CR+CRi)[10][11]
Composite CR Rate 17%[16]~56%[10][11]
Median Overall Survival (OS) Not reported~15 months[10][11]
Key Grade ≥3 Adverse Events Febrile neutropenia, infusion-related reactions, anemia[16]High rates of hematological toxicity and infections[11]
30-Day Mortality Not reported9%[10]

Summary and Future Directions

Pivekimab this compound, particularly in combination with azacitidine and venetoclax for newly diagnosed unfit AML patients, has demonstrated promising high rates of deep remissions, as indicated by the high MRD negativity rate.[12] This suggests a potential for durable responses, although long-term survival data are still maturing. For the relapsed/refractory population, pivekimab this compound monotherapy has shown single-agent activity in a heavily pre-treated population, offering a potential therapeutic option where standard therapies have failed.[16]

Standard chemotherapy, while effective for a subset of patients, is associated with significant toxicity. The azacitidine and venetoclax combination has improved outcomes for unfit patients over azacitidine alone and remains a benchmark in this setting.[9][18] In the relapsed/refractory setting, intensive salvage regimens like FLAG-Ida can induce remission in a substantial number of patients, often serving as a bridge to potentially curative allogeneic stem cell transplantation, but are associated with considerable toxicity and mortality.[10][11]

The distinct mechanisms of action, with pivekimab this compound offering a targeted approach against CD123-expressing cells and standard chemotherapy exerting broad cytotoxicity, are reflected in their efficacy and safety profiles. Future research, including ongoing and planned clinical trials, will be crucial to further define the role of pivekimab this compound in the AML treatment armamentarium, potentially as a backbone of combination therapies. Head-to-head comparative trials will be the definitive measure of its clinical benefit relative to current standards of care.

References

A Comparative Analysis of CD123-Targeting Antibody-Drug Conjugates in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CD123 antigen, the alpha subunit of the interleukin-3 receptor, has emerged as a compelling therapeutic target in a variety of hematologic malignancies due to its high expression on cancer cells, including leukemic stem cells, and limited expression on normal hematopoietic stem cells.[1] This differential expression provides a therapeutic window for targeted therapies such as antibody-drug conjugates (ADCs). This guide provides a comparative analysis of three prominent CD123-targeting ADCs: Pivekimab sunirine (IMGN632), AZD9829, and a CD123-CPI ADC, summarizing their structural components, preclinical efficacy, and clinical data where available.

Overview of CD123-Targeting ADCs

CD123-targeting ADCs are complex biologics designed to selectively deliver a potent cytotoxic payload to cancer cells expressing CD123. The general mechanism of action involves the ADC binding to the CD123 receptor on the cell surface, followed by internalization of the ADC-receptor complex. Once inside the cell, the cytotoxic payload is released from the antibody, leading to cell death. The key components of an ADC—the antibody, the linker, and the payload—are critical determinants of its efficacy and safety profile.

Comparative Data of CD123-Targeting ADCs

The following tables provide a summary of the available quantitative data for Pivekimab this compound, AZD9829, and the CD123-CPI ADC.

FeaturePivekimab this compound (IMGN632)AZD9829CD123-CPI ADC
Antibody Humanized anti-CD123 IgG1 (G4723A)[2][3]Humanized anti-CD123Anti-CD123
Payload Indolinobenzodiazepine (IGN) pseudodimer (DGN549), a DNA-alkylating agent[3][4]Topoisomerase I inhibitor (AZ14170132)[5][6]Cyclopropylpyrroloindoline (CPI), a DNA cross-linking agent[7][8][9]
Linker Cleavable linker[10]Information not publicly availableProtease-cleavable linker[8]
Drug-to-Antibody Ratio (DAR) ~1.7-1.9[2]8[5][6]~2[8]
Developer ImmunoGen/AbbVie[11]AstraZeneca[12]Pfizer[7]
Mechanism of Action DNA single-strand breaks without crosslinking[4]DNA damage and apoptosis[5][6]DNA cross-linking[8][9]

Table 1: Structural and Mechanistic Comparison of CD123-Targeting ADCs

ADCIndicationStudy PhaseKey Efficacy ResultsKey Safety Findings
Pivekimab this compound (IMGN632) Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN) - First-LinePhase 2 (CADENZA)Composite Complete Response (cCR) Rate: 75% in de novo BPDCN, 70% in all first-line patients. Overall Response Rate (ORR): 80% in de novo BPDCN, 85% in all first-line patients.[13]Generally manageable. Common adverse events (AEs) include peripheral edema, infusion-related reactions, fatigue, and nausea.[13]
BPDCN - Relapsed/RefractoryPhase 2 (CADENZA)cCR Rate: 14%. ORR: 35%.[13]Similar to first-line setting.[13]
Acute Myeloid Leukemia (AML) - Newly Diagnosed (in combination with azacitidine and venetoclax)Phase 1b/2Complete Remission (CR) Rate: 63.3%. CR with incomplete hematologic recovery (CRi) Rate: 79.6%. Most patients achieved measurable residual disease (MRD) negativity.[11]Treatment was generally well-tolerated with no new major side effects observed.[11]
AZD9829 AML and Myelodysplastic Syndromes (MDS)PreclinicalShowed robust in vitro killing of CD123-positive AML cell lines. In vivo, a single dose induced 100% tumor growth inhibition in xenograft models. Achieved ≥50% leukemic blast reduction in blood and bone marrow in the majority of patient-derived xenograft (PDX) models.[5][6]Preclinical studies in cynomolgus monkeys support clinical development.[5][6]
CD123-CPI ADC AMLPreclinicalElicited dose-dependent cytotoxicity against CD123-positive cell lines. In vivo, effectively regressed tumors in AML cell line-derived xenograft models and reduced tumor burden in disseminated AML PDX models.[8][9]Had no adverse effects on healthy donor bone marrow cells in vitro.[8][9]

Table 2: Summary of Preclinical and Clinical Data for CD123-Targeting ADCs

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for evaluating CD123-targeting ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • CD123-positive and CD123-negative cancer cell lines

  • Complete cell culture medium

  • CD123-targeting ADC

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]

  • ADC Treatment: Prepare serial dilutions of the CD123-targeting ADC in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72-144 hours) at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[14]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines the use of immunodeficient mice to establish tumors from human cancer cell lines to evaluate the in vivo anti-tumor activity of an ADC.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • CD123-positive human leukemia cell line (e.g., MOLM-13)

  • Matrigel (optional)

  • CD123-targeting ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cultured cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.[16]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure them with calipers 2-3 times per week.[16]

  • Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment and control groups. Administer the CD123-targeting ADC and vehicle control at the specified dose and schedule (e.g., intravenously once a week).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

  • Endpoint: At the end of the study (e.g., when control tumors reach a maximum allowed size), euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Flow Cytometry for CD123 Expression

This protocol is for quantifying the expression of CD123 on the surface of leukemia cells.

Materials:

  • Bone marrow or peripheral blood samples from patients with hematologic malignancies

  • Red blood cell lysis buffer

  • Phosphate-buffered saline (PBS) with fetal bovine serum (FBS)

  • Fluorochrome-conjugated anti-CD123 antibody

  • Isotype control antibody

  • Other relevant antibodies for leukemia cell identification (e.g., anti-CD45, anti-CD34)

  • Flow cytometer

Procedure:

  • Sample Preparation: Isolate mononuclear cells from bone marrow or peripheral blood samples using density gradient centrifugation.

  • Cell Staining: Resuspend the cells in staining buffer (PBS with 2% FBS). Add the fluorochrome-conjugated anti-CD123 antibody and other identifying antibodies to the cell suspension. Include an isotype control tube.

  • Incubation: Incubate the cells on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in PBS and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software. Gate on the leukemia cell population based on forward and side scatter properties and the expression of specific markers (e.g., CD45dim/SSlow). Determine the percentage of CD123-positive cells and the mean fluorescence intensity (MFI) within the leukemia cell population.[17]

Visualizations

CD123 Signaling Pathway

CD123_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL3 IL-3 CD123 CD123 IL3->CD123 binds CD123_CD131 IL-3R Complex CD123->CD123_CD131 dimerizes with CD131 CD131 CD131 (βc) CD131->CD123_CD131 JAK2 JAK2 CD123_CD131->JAK2 activates STAT5 STAT5 JAK2->STAT5 phosphorylates Ras Ras JAK2->Ras PI3K PI3K JAK2->PI3K pSTAT5 pSTAT5 Nucleus Nucleus pSTAT5->Nucleus MAPK MAPK Pathway Ras->MAPK Proliferation Proliferation & Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Nucleus->Proliferation

Caption: CD123 signaling cascade upon IL-3 binding, leading to cell proliferation and survival.

Experimental Workflow for ADC In Vivo Efficacy

ADC_InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Leukemia Cell Culture (CD123+) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization ADC_Admin 5. ADC Administration (e.g., IV) Randomization->ADC_Admin Tumor_Measurement 6. Tumor Volume Measurement ADC_Admin->Tumor_Measurement Endpoint 7. Study Endpoint (Tumor Size Limit) Tumor_Measurement->Endpoint Data_Analysis 8. Efficacy Data Analysis Endpoint->Data_Analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of a CD123-targeting ADC.

Comparative Logic of CD123-Targeting ADCs

ADC_Comparison_Logic cluster_adcs CD123-Targeting ADCs cluster_evaluation Comparative Evaluation Target CD123 Target on Hematologic Malignancies Pivekimab Pivekimab this compound (IGN Payload) Target->Pivekimab AZD9829 AZD9829 (Top1i Payload) Target->AZD9829 CPI_ADC CD123-CPI ADC (CPI Payload) Target->CPI_ADC Preclinical Preclinical Data (In Vitro & In Vivo) Pivekimab->Preclinical Clinical Clinical Data (Efficacy & Safety) Pivekimab->Clinical AZD9829->Preclinical AZD9829->Clinical Ongoing CPI_ADC->Preclinical Outcome Therapeutic Potential in AML, BPDCN, etc. Preclinical->Outcome Clinical->Outcome

Caption: Logical framework for the comparative analysis of different CD123-targeting ADCs.

References

Pivekimab Sunirine in Acute Myeloid Leukemia: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the overall response rates and therapeutic potential of Pivekimab Sunirine in Acute Myeloid Leukemia (AML), benchmarked against current treatment alternatives.

This guide provides a comprehensive comparison of Pivekimab this compound's performance in clinical trials for Acute Myeloid Leukemia (AML) with other established and emerging therapies. Quantitative data from key clinical trials are summarized in structured tables to facilitate direct comparison of overall response rates and other efficacy endpoints. Detailed experimental protocols for the cited studies are provided to offer insights into the methodologies employed. Additionally, a diagram illustrating the mechanism of action of Pivekimab this compound is included to enhance understanding of its therapeutic rationale.

Pivekimab this compound: An Overview

Pivekimab this compound (IMGN632) is a novel antibody-drug conjugate (ADC) targeting CD123, a cell surface receptor overexpressed on AML blasts and leukemic stem cells.[1] The ADC consists of a high-affinity anti-CD123 antibody linked to a potent DNA-alkylating agent from the indolinobenzodiazepine (IGN) class.[2] This targeted delivery system is designed to selectively eliminate cancerous cells while minimizing damage to healthy hematopoietic stem cells, which express CD123 at lower levels.[2]

Mechanism of Action

The therapeutic action of Pivekimab this compound is initiated by the binding of its antibody component to the CD123 receptor on the surface of AML cells. This is followed by the internalization of the ADC-receptor complex. Inside the cell, the linker is cleaved, releasing the IGN payload which then travels to the nucleus and binds to DNA, causing single-strand breaks and ultimately leading to apoptotic cell death.[2]

Pivekimab_Sunirine_MOA Mechanism of Action of Pivekimab this compound cluster_extracellular Extracellular Space cluster_cell AML Cell Pivekimab this compound Pivekimab this compound CD123 Receptor CD123 Receptor Pivekimab this compound->CD123 Receptor Binding Internalization Internalization CD123 Receptor->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking IGN Payload Release IGN Payload Release Lysosome->IGN Payload Release Linker Cleavage DNA Damage DNA Damage IGN Payload Release->DNA Damage Nuclear Translocation & DNA Binding Apoptosis Apoptosis DNA Damage->Apoptosis Cell Cycle Arrest

Mechanism of Action of Pivekimab this compound.

Clinical Efficacy in Relapsed or Refractory AML

Pivekimab this compound has been evaluated as a monotherapy in patients with relapsed or refractory (R/R) AML. The pivotal Phase I/II study (NCT03386513) established a recommended Phase II dose (RP2D) and demonstrated its single-agent activity.[3][4]

Pivekimab this compound Monotherapy Performance
Efficacy EndpointPivekimab this compound (RP2D: 0.045 mg/kg)[1]
Overall Response Rate (ORR) 21%
Complete Remission (CR) 17%
Comparative Efficacy of Alternative Therapies in R/R AML

The treatment landscape for R/R AML includes several targeted and cytotoxic agents. The following table provides a comparative overview of the overall response rates of selected therapies in this patient population.

TherapyTargetOverall Response Rate (ORR)Complete Remission (CR) RatePatient Population
Gilteritinib (B612023) FLT349-54%[5]21%[5]FLT3-mutated R/R AML
Ivosidenib (B560149) IDH141.9%[6]24%[6]IDH1-mutated R/R AML
Enasidenib (B560146) IDH240.3%[7][8]19.3%[7][8]IDH2-mutated R/R AML
Gemtuzumab Ozogamicin (B1678132) CD3326-52.3%[9][10]26% (single course)[11]CD33-positive R/R AML
Venetoclax (B612062) + HMA BCL-237-52%[12]13-32% (composite CR)[12]R/R AML

Clinical Efficacy in Newly Diagnosed AML

Pivekimab this compound is also being investigated in combination with azacitidine and venetoclax for newly diagnosed AML patients who are ineligible for intensive chemotherapy. Preliminary data from a Phase Ib/II study (NCT04086264) have shown promising results.[13]

Pivekimab this compound Combination Therapy Performance
Efficacy EndpointPivekimab this compound + Azacitidine + Venetoclax[1]
Complete Remission (CR) 54%
Minimal Residual Disease (MRD) Negativity 76%
Comparative Efficacy of Standard of Care in Newly Diagnosed AML (Unfit for Intensive Chemotherapy)

The current standard of care for newly diagnosed AML patients who are not candidates for intensive chemotherapy is often a combination of a hypomethylating agent (HMA) like azacitidine and the BCL-2 inhibitor venetoclax.

TherapyOverall Response Rate (ORR)Complete Remission (CR/CRi) RatePatient Population
Azacitidine + Venetoclax 61-88%[14][15]65-66%[12][16]Newly diagnosed AML (unfit for IC)

Experimental Protocols

Pivekimab this compound Monotherapy (NCT03386513)[3]
  • Study Design: A Phase I/II, open-label, dose-escalation and dose-expansion study.

  • Patient Population: Adults with relapsed or refractory CD123-positive AML.

  • Treatment Regimen: Pivekimab this compound administered intravenously. The dose-escalation phase followed a 3+3 design with doses ranging from 0.015 mg/kg to 0.45 mg/kg. The recommended Phase II dose was determined to be 0.045 mg/kg administered once every three weeks.

  • Primary Endpoints: Maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

  • Secondary Endpoints: Safety, tolerability, and anti-leukemic activity (including ORR and CR).

Pivekimab this compound Combination Therapy (NCT04086264)[2][14][18]
  • Study Design: A Phase Ib/II, open-label, multicenter study.

  • Patient Population: Adults with newly diagnosed CD123-positive AML who are ineligible for intensive chemotherapy.

  • Treatment Regimen:

    • Pivekimab this compound: 0.045 mg/kg intravenously on Day 7 of each 28-day cycle.

    • Azacitidine: 75 mg/m² subcutaneously or intravenously on Days 1-7 of each 28-day cycle.

    • Venetoclax: Up to 400 mg orally daily for at least 14 days or up to 28 days per 28-day cycle.

  • Primary Endpoints: Complete remission (CR) rate, composite CR rate, minimal residual disease (MRD) negativity rate, and duration of remission.

  • Secondary Endpoints: Safety, pharmacokinetics, and immunogenicity.

Comparator Drug Protocols (Summary)
  • Gilteritinib (ADMIRAL trial; NCT02421939): Phase III, open-label, randomized controlled trial comparing gilteritinib (120 mg/day orally) to salvage chemotherapy in adult patients with R/R FLT3-mutated AML.[17]

  • Ivosidenib (AG120-C-001 trial; NCT02074839): Phase I, open-label, dose-escalation and expansion study of ivosidenib (500 mg daily orally) in adult patients with advanced hematologic malignancies with an IDH1 mutation.[6]

  • Enasidenib (AG221-C-001 trial): Phase I/II, open-label, dose-escalation and expansion study of enasidenib (100 mg daily orally) in adult patients with advanced hematologic malignancies with an IDH2 mutation.[7][8]

  • Gemtuzumab Ozogamicin (MyloFrance-1 trial): Phase II, single-arm, open-label study of gemtuzumab ozogamicin (3 mg/m² on days 1, 4, and 7) in adult patients with CD33-positive AML in first relapse.[11]

  • Azacitidine + Venetoclax (VIALE-A trial; NCT02993523): Phase III, randomized, double-blind, placebo-controlled study of azacitidine in combination with venetoclax or placebo in adult patients with previously untreated AML who were ineligible for intensive chemotherapy.[16][18]

Conclusion

Pivekimab this compound has demonstrated single-agent activity in a heavily pre-treated relapsed or refractory AML population. While its monotherapy overall response rate is modest compared to some targeted agents in molecularly defined subgroups, its novel mechanism of action and manageable safety profile make it a promising candidate for further development. The combination of Pivekimab this compound with azacitidine and venetoclax in newly diagnosed, unfit AML patients has shown high rates of complete remission and MRD negativity, suggesting a potential for this triplet regimen to improve upon the current standard of care. Further investigation in larger, randomized trials is warranted to confirm these encouraging preliminary findings and to fully delineate the role of Pivekimab this compound in the evolving treatment landscape of AML.

References

Pivekimab Sunirine Combination Therapy: A New Frontier in AML Treatment with High Complete Remission Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WALTHAM, Mass. – Researchers and drug development professionals in the oncology space are closely watching the promising complete remission rates demonstrated by Pivekimab Sunirine in combination with azacitidine and venetoclax (B612062) for the treatment of newly diagnosed (ND) and relapsed/refractory (R/R) Acute Myeloid Leukemia (AML). Clinical trial data suggests this triplet therapy could offer a significant improvement in outcomes for a patient population with historically poor prognosis.

Pivekimab this compound (IMGN632) is a novel antibody-drug conjugate (ADC) that targets CD123, a protein highly expressed on AML cells.[1] This targeted approach delivers a potent DNA-alkylating payload directly to cancer cells, minimizing systemic toxicity.[2][3] The combination with the hypomethylating agent azacitidine and the BCL-2 inhibitor venetoclax has shown synergistic anti-leukemic activity in clinical studies.

This guide provides a comparative analysis of complete remission rates achieved with the Pivekimab this compound triplet therapy against established alternative treatments for AML, supported by experimental data and detailed protocols.

Comparative Analysis of Complete Remission Rates

The following table summarizes the complete and composite complete remission rates observed in clinical trials for Pivekimab this compound combination therapy and other standard AML treatments.

TherapyPatient PopulationComplete Remission (CR) RateComposite Complete Remission (CCR) RateClinical Trial Identifier
Pivekimab this compound + Azacitidine + VenetoclaxNewly Diagnosed AML54%68%NCT04086264
Venetoclax + AzacitidineNewly Diagnosed AML36.7%66.4%VIALE-A (NCT02993523)
Gilteritinib (B612023) (monotherapy)Relapsed/Refractory FLT3+ AML21%30% (CR + CRi)ADMIRAL (NCT02421939)

Experimental Protocols

A clear understanding of the methodologies employed in the clinical trials is crucial for the interpretation of the presented data. Below are the detailed protocols for the key experiments cited.

Pivekimab this compound in Combination with Azacitidine and Venetoclax (NCT04086264)

This open-label, multicenter, Phase 1b/2 study evaluated the safety and efficacy of Pivekimab this compound in combination with azacitidine and venetoclax in patients with CD123-positive AML.[3][4][5]

  • Patient Population: Adults with newly diagnosed or relapsed/refractory CD123-positive AML.[5]

  • Treatment Regimen:

    • Pivekimab this compound: 0.045 mg/kg administered intravenously on day 7 of each 28-day cycle.[3][4][5]

    • Azacitidine: 75 mg/m² administered intravenously or subcutaneously on days 1-7 of each 28-day cycle.[3][4][5]

    • Venetoclax: 400 mg administered orally once daily.[3][4] The duration of venetoclax administration (14 or 28 days) was determined by the cohort.[4][5]

  • Endpoints: The primary endpoints included the rate of complete remission (CR) and composite complete remission (CCR), which encompasses CR, CR with incomplete hematologic recovery (CRi), and CR with incomplete platelet recovery (CRp).[2]

Venetoclax in Combination with Azacitidine (VIALE-A Trial - NCT02993523)

The VIALE-A trial was a randomized, double-blind, placebo-controlled, Phase 3 study that assessed the efficacy and safety of venetoclax in combination with azacitidine in patients with newly diagnosed AML who were ineligible for intensive chemotherapy.[6][7][8]

  • Patient Population: Treatment-naïve AML patients aged 18 years or older who were ineligible for standard induction therapy.[8]

  • Treatment Regimen:

    • Venetoclax Arm: Venetoclax (400 mg daily) in combination with azacitidine (75 mg/m² on days 1-7 of each 28-day cycle).[6]

    • Placebo Arm: Placebo in combination with azacitidine (75 mg/m² on days 1-7 of each 28-day cycle).[6]

  • Endpoints: The primary endpoints were overall survival and the rate of CR plus CRi.[9]

Gilteritinib Monotherapy (ADMIRAL Trial - NCT02421939)

The ADMIRAL trial was a Phase 3, open-label, multicenter, randomized study that compared the efficacy of gilteritinib with salvage chemotherapy in adult patients with relapsed or refractory AML with a FLT3 mutation.[10][11][12][13]

  • Patient Population: Adult patients with relapsed or refractory AML and a documented FLT3 mutation.[12]

  • Treatment Regimen:

    • Gilteritinib Arm: Gilteritinib administered orally at a dose of 120 mg once daily in continuous 28-day cycles.[10]

    • Salvage Chemotherapy Arm: Investigator's choice of high- or low-intensity salvage chemotherapy.[10]

  • Endpoints: The primary endpoints were overall survival and the rate of CR with full or partial hematologic recovery.[10]

Visualizing the Mechanism and Workflow

To further elucidate the scientific basis and practical application of Pivekimab this compound combination therapy, the following diagrams illustrate its signaling pathway and the experimental workflow of the clinical trial.

Pivekimab_Sunirine_Mechanism cluster_cell AML Cell Pivekimab Pivekimab this compound (Antibody-Drug Conjugate) CD123 CD123 Receptor Pivekimab->CD123 Binding Internalization Internalization CD123->Internalization Receptor-mediated endocytosis Payload_Release Payload Release (IGN) Internalization->Payload_Release DNA_Damage Single-Strand DNA Breaks Payload_Release->DNA_Damage DNA Alkylation Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Mechanism of action of Pivekimab this compound.

Experimental_Workflow cluster_treatment Treatment Regimen Patient_Screening Patient Screening (CD123+ AML) Enrollment Enrollment in Phase 1b/2 Trial Patient_Screening->Enrollment Treatment_Cycle 28-Day Treatment Cycle Enrollment->Treatment_Cycle Aza Azacitidine (Days 1-7) Pivek Pivekimab this compound (Day 7) Ven Venetoclax (Daily) Response_Assessment Response Assessment (End of Cycle) Treatment_Cycle->Response_Assessment Continue_Treatment Continue Treatment Cycles Response_Assessment->Continue_Treatment Positive Response Off_Study Discontinuation Response_Assessment->Off_Study Adverse Events or Disease Progression Continue_Treatment->Treatment_Cycle

Caption: Clinical trial workflow for Pivekimab this compound combination therapy.

References

A Comparative Analysis of IMGN632 (Pivekimab Sunalitine) in the Treatment of CD123-Positive Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of IMGN632 (pivekimab sunalitine), a novel antibody-drug conjugate (ADC), against other therapeutic alternatives for CD123-positive hematologic malignancies, primarily Acute Myeloid Leukemia (AML) and Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN). The information is based on available preclinical and clinical trial data.

Executive Summary

IMGN632 is a first-in-class CD123-targeting ADC that delivers a DNA-alkylating payload, leading to the targeted destruction of cancer cells. Clinical studies have demonstrated its potential in treating AML and BPDCN. This guide compares the long-term survival data, experimental protocols, and mechanisms of action of IMGN632 with established treatments, including the combination of venetoclax (B612062) and azacitidine for AML and tagraxofusp for BPDCN.

Data Presentation: Comparative Efficacy and Survival

The following tables summarize the key efficacy and long-term survival data from clinical trials of IMGN632 and its comparators. It is important to note that these data are from separate trials and not from direct head-to-head comparisons.

Table 1: Long-Term Survival Data in Acute Myeloid Leukemia (AML)

Treatment RegimenTrial Name (Identifier)Patient PopulationMedian Overall Survival (mOS)Key Findings & Citations
IMGN632 (Pivekimab Sunalitine) + Azacitidine + Venetoclax Phase 1b/2 (NCT04086264)Newly Diagnosed, Unfit for Intensive ChemotherapyData maturing; preclinical models show prolonged survival compared to doublets[1][2]The triplet combination demonstrated synergistic anti-leukemic activity and improved survival in preclinical AML models.[1][2][3]
Venetoclax + Azacitidine VIALE-A (NCT02993523)Newly Diagnosed, Unfit for Intensive Chemotherapy14.7 monthsSignificantly improved OS compared to azacitidine alone (9.6 months).[4][5][6]

Table 2: Long-Term Survival Data in Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN)

Treatment RegimenTrial Name (Identifier)Patient PopulationMedian Overall Survival (mOS)Key Findings & Citations
IMGN632 (Pivekimab Sunalitine) CADENZA (NCT03386513)Frontline16.6 monthsDemonstrated a composite complete response (CR + CRc) rate of 70%.[7][8]
IMGN632 (Pivekimab Sunalitine) CADENZA (NCT03386513)High-risk subgroup with prior/concomitant hematologic malignancy17.0 monthsShowed a 90.9% overall response rate in this difficult-to-treat population.[9]
Tagraxofusp STML-401-0114 (NCT02113982)Treatment-naïve15.8 monthsTwo-year overall survival was 52%.[10][11]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are outlined below to provide a deeper understanding of the study designs.

IMGN632 (Pivekimab Sunalitine) - CADENZA and Phase 1b/2 AML Trials
  • CADENZA Trial (NCT03386513) for BPDCN:

    • Design: An open-label, single-arm, multicenter Phase 1/2 study.[7]

    • Participants: Adults with CD123-positive BPDCN, including treatment-naïve and relapsed/refractory patients.[12][13]

    • Treatment Regimen: Pivekimab sunalitine administered as an intravenous infusion at the recommended Phase 2 dose of 0.045 mg/kg on Day 1 of a 21-day cycle.[7][14]

    • Primary Endpoints: Composite complete response (CRc) rate in frontline de novo patients.[7]

    • Secondary Endpoints: Duration of CRc, overall response rate (ORR), overall survival (OS), and safety.[12][13]

  • Phase 1b/2 AML Trial (NCT04086264):

    • Design: An open-label, multicenter, Phase 1b/2 study evaluating IMGN632 in combination with azacitidine and/or venetoclax.[15][16]

    • Participants: Adults with newly diagnosed or relapsed/refractory CD123-positive AML.[15]

    • Treatment Regimen (Triplet Combination): Pivekimab sunalitine (0.045 mg/kg IV on Day 7), azacitidine (75 mg/m² SC/IV on Days 1-7), and venetoclax (up to 400 mg PO daily) in 28-day cycles.[17][18]

    • Primary Endpoints: Safety, tolerability, and composite complete remission (CCR) rate.[18]

Venetoclax + Azacitidine - VIALE-A Trial (NCT02993523)
  • Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[4][5][19]

  • Participants: Adults aged 75 years or older with newly diagnosed AML, or those with comorbidities precluding intensive induction chemotherapy.[4][19]

  • Treatment Regimen:

    • Experimental Arm: Venetoclax (daily ramp-up to 400 mg) in combination with azacitidine (75 mg/m² on Days 1-7 of each 28-day cycle).

    • Control Arm: Placebo in combination with azacitidine.[4]

  • Primary Endpoint: Overall Survival (OS).[4]

  • Secondary Endpoints: Remission rates, event-free survival, and transfusion independence.

Tagraxofusp - STML-401-0114 Trial (NCT02113982)
  • Design: A multi-stage, non-randomized, open-label, multicenter Phase 1/2 trial.[20][21][22]

  • Participants: Adults with newly diagnosed or relapsed/refractory BPDCN or AML.[21]

  • Treatment Regimen: Tagraxofusp administered as an intravenous infusion at 12 µg/kg daily on days 1-5 of a 21-day cycle.[22][23]

  • Primary Endpoint: Rate of complete response (CR) plus clinical complete response (CRc) in the pivotal stage.

  • Secondary Endpoints: Overall response rate, duration of response, and overall survival.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of IMGN632 and a typical clinical trial workflow for evaluating a new therapeutic agent.

IMGN632_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell BPDCN / AML Cell IMGN632 IMGN632 (Pivekimab Sunalitine) CD123 CD123 Receptor IMGN632->CD123 Binding Internalization Internalization CD123->Internalization Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (IGN) Lysosome->Payload_Release Linker Cleavage DNA_Alkylation DNA Alkylation & Single-Strand Breaks Payload_Release->DNA_Alkylation Apoptosis Apoptosis (Cell Death) DNA_Alkylation->Apoptosis

Caption: Mechanism of action of IMGN632 (Pivekimab Sunalitine).

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Disease Staging, Labs) Informed_Consent->Baseline_Assessment Treatment_Administration Treatment Administration (e.g., IMGN632 Infusion) Baseline_Assessment->Treatment_Administration Monitoring Monitoring for Safety & Efficacy Treatment_Administration->Monitoring Response_Assessment Response Assessment (e.g., CR, ORR) Treatment_Administration->Response_Assessment Monitoring->Response_Assessment Response_Assessment->Treatment_Administration Subsequent Cycles Follow_Up Long-Term Follow-Up (OS, DOR) Response_Assessment->Follow_Up

Caption: A generalized workflow for a clinical trial of a new therapeutic agent.

References

Unveiling a Potent Partnership: Validating the Synergistic Effect of Sunirine and Venetoclax in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the strategic combination of drugs to enhance efficacy and overcome resistance is a paramount goal. This guide provides a comprehensive comparison of the therapeutic performance of Sunirine, the payload of the antibody-drug conjugate (ADC) pivekimab this compound, and the BCL-2 inhibitor venetoclax (B612062). Through a detailed examination of preclinical and clinical data, we illuminate the synergistic relationship between these two agents, offering valuable insights for researchers, scientists, and drug development professionals.

At the heart of this synergy lies a complementary mechanism of action. Pivekimab this compound targets CD123, a cell surface receptor highly expressed on the surface of various hematologic cancer cells, including acute myeloid leukemia (AML). Upon binding to CD123, the ADC is internalized, releasing its potent DNA-alkylating payload, this compound. This action induces DNA single-strand breaks, triggering a DNA damage response (DDR) in the cancer cell. Concurrently, venetoclax inhibits BCL-2, an anti-apoptotic protein often overexpressed in cancer cells, thereby priming them for programmed cell death (apoptosis).

The synergistic effect arises from venetoclax's ability to attenuate the cancer cell's natural defense mechanism against DNA damage. Preclinical evidence suggests that venetoclax suppresses the DDR initiated by this compound, preventing the cell from repairing the DNA damage and ultimately amplifying the apoptotic signal. This one-two punch proves to be more effective than the sum of its parts, leading to enhanced cancer cell killing.

Preclinical Validation of Synergy

In vitro and in vivo preclinical models have been instrumental in validating the synergistic activity of pivekimab this compound and venetoclax. Studies utilizing AML patient-derived xenograft (PDX) models have demonstrated the superior efficacy of the combination therapy.

Treatment Group Median Overall Survival (Days) Reference
Vehicle59 ± 7[1]
Pivekimab this compound131 ± 74[1]
Venetoclax + Azacitidine73 ± 22[1]
Pivekimab this compound + Venetoclax + Azacitidine152 ± 99[1]

Table 1: Superior Anti-Leukemic Efficacy of the Pivekimab this compound, Venetoclax, and Azacitidine Triplet Combination in AML PDX Models.[1]

Clinical Evidence in Acute Myeloid Leukemia (AML)

The promising preclinical findings have translated into encouraging results in clinical trials. A phase 1b/2 study investigating the triplet combination of pivekimab this compound, venetoclax, and azacitidine in patients with newly diagnosed AML has shown high rates of complete remission (CR) and minimal residual disease (MRD) negativity.

Patient Population Endpoint Response Rate Reference
Newly Diagnosed AML (Overall)Composite Complete Remission (CCR)68%[2]
Complete Remission (CR)54%[2]
MRD Negativity (among evaluable CCR patients)76%[2]
Unfit for Intensive ChemotherapyComposite Complete Remission (CCR)78%[2]
Complete Remission (CR)61%[2]
MRD Negativity79%[2]
TP53 Wild-TypeComposite Complete Remission (CCR)88%[2]
Complete Remission (CR)84%[2]
MRD Negativity80%[2]

Table 2: Clinical Efficacy of Pivekimab this compound in Combination with Venetoclax and Azacitidine in Newly Diagnosed AML Patients.[2]

Signaling Pathway of Synergistic Action

The interplay between pivekimab this compound and venetoclax culminates in enhanced apoptosis through the modulation of key signaling pathways. The following diagram illustrates this synergistic mechanism.

Caption: Synergistic mechanism of pivekimab this compound and venetoclax.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the synergy between this compound and venetoclax.

Cell Viability Assay

This protocol outlines a standard procedure for assessing the effect of drug treatment on the viability of AML cells.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Pivekimab this compound and venetoclax

  • MTS or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Prepare serial dilutions of pivekimab this compound, venetoclax, and the combination of both drugs.

  • Add the drug solutions to the respective wells. Include vehicle-treated wells as a control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by drug treatment.

Materials:

  • AML cells treated as described in the cell viability assay.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for DNA Damage and Apoptosis Markers

This technique is used to detect changes in the expression and phosphorylation of key proteins involved in the DNA damage response and apoptosis.

Materials:

  • AML cells treated with pivekimab this compound, venetoclax, or the combination.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p53 (Ser15), anti-p-Chk1 (Ser345), anti-cleaved PARP, anti-BAX, anti-MCL-1, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Experimental Workflow

The following diagram outlines the typical workflow for validating the synergistic effect of this compound and venetoclax.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Conclusion Cell_Culture AML Cell Culture Drug_Treatment Treat with Pivekimab this compound &/or Venetoclax Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (MTS) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Drug_Treatment->Western_Blot Synergy_Calculation Calculate Synergy (e.g., CI) Viability_Assay->Synergy_Calculation Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Western_Blot->Statistical_Analysis PDX_Model Establish AML PDX Models In_Vivo_Treatment Treat Mice with Combination Therapy PDX_Model->In_Vivo_Treatment Tumor_Burden Monitor Tumor Burden In_Vivo_Treatment->Tumor_Burden Survival_Analysis Kaplan-Meier Survival Analysis In_Vivo_Treatment->Survival_Analysis Survival_Analysis->Statistical_Analysis Conclusion Validate Synergistic Effect Synergy_Calculation->Conclusion Statistical_Analysis->Conclusion

Caption: Workflow for validating this compound and venetoclax synergy.

References

A Head-to-Head Comparison of Pivekimab Sunirine and Other Novel Therapies for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with a host of novel targeted therapies demonstrating significant promise beyond traditional chemotherapy. This guide provides a head-to-head comparison of pivekimab sunirine, a first-in-class antibody-drug conjugate (ADC), with other recently approved and emerging therapies for AML. We delve into their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data to inform research and drug development efforts.

Executive Summary

Pivekimab this compound, targeting the CD123 antigen, has shown encouraging single-agent activity and efficacy in combination regimens for relapsed or refractory (R/R) and newly diagnosed AML.[1][2][3] This guide compares its performance against key classes of novel AML therapies: FLT3 inhibitors (gilteritinib, quizartinib), IDH1/2 inhibitors (ivosidenib, enasidenib), and the BCL-2 inhibitor venetoclax (B612062). While direct comparative trials are limited, this analysis synthesizes data from various clinical studies to provide a comprehensive overview for the scientific community.

Mechanism of Action: A Divergent Approach to Targeting AML

Novel AML therapies employ distinct strategies to eradicate leukemic cells. Pivekimab this compound utilizes an antibody to deliver a cytotoxic payload to cells expressing CD123, a marker prevalent on AML blasts and leukemic stem cells.[4][5][6] In contrast, other therapies inhibit specific signaling pathways crucial for leukemic cell survival and proliferation.

Below is a diagram illustrating the signaling pathways targeted by these novel agents.

AML_Novel_Therapies_MOA Signaling Pathways of Novel AML Therapies cluster_Pivekimab Pivekimab this compound (ADC) cluster_FLT3 FLT3 Inhibitors cluster_IDH IDH1/2 Inhibitors cluster_BCL2 BCL-2 Inhibitor CD123 CD123 IGN_Payload IGN Payload (DNA Alkylating Agent) CD123->IGN_Payload Internalization & Payload Release Pivekimab Pivekimab (anti-CD123 Ab) Pivekimab->CD123 Binds to DNA_Damage DNA Damage & Apoptosis IGN_Payload->DNA_Damage FLT3_Receptor FLT3 Receptor STAT5_RAS_MAPK STAT5, RAS/MAPK Signaling FLT3_Receptor->STAT5_RAS_MAPK FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3_Receptor Activates Proliferation_Survival Cell Proliferation & Survival STAT5_RAS_MAPK->Proliferation_Survival Gilteritinib_Quizartinib Gilteritinib (B612023) Quizartinib Gilteritinib_Quizartinib->FLT3_Receptor Inhibits Mutant_IDH1_2 Mutant IDH1/2 2_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1_2->2_HG Produces Differentiation_Block Block in Myeloid Differentiation 2_HG->Differentiation_Block Ivosidenib_Enasidenib Ivosidenib (IDH1) Enasidenib (IDH2) Ivosidenib_Enasidenib->Mutant_IDH1_2 Inhibits BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Signaling pathways targeted by novel AML therapies.

Clinical Efficacy: A Comparative Analysis

The following tables summarize the clinical trial data for pivekimab this compound and other novel AML therapies. It is important to note that these trials often have different patient populations (newly diagnosed vs. relapsed/refractory, fit vs. unfit for intensive chemotherapy) and study designs, making direct comparisons challenging.

Table 1: Pivekimab this compound Clinical Trial Data
TherapyPatient PopulationOverall Response Rate (ORR)Complete Remission (CR) / Composite Complete Remission (CCR)Key Adverse Events (Grade ≥3)Clinical Trial Identifier
Pivekimab this compound (monotherapy)R/R AML21%17% (CR)Febrile neutropenia, infusion-related reactions, anemiaNCT03386513[1][7]
Pivekimab this compound + Azacitidine + VenetoclaxNewly Diagnosed AML (unfit for intensive chemo)79.6% (CR+CRi)63.3% (CR)Constipation, peripheral edema, diarrhea, hypophosphatemiaNCT04086264[2][3]
Pivekimab this compound + Azacitidine + VenetoclaxR/R AML45%~25-30% (CR/CRi)MyelosuppressionNCT04086264[5]
Table 2: FLT3 Inhibitors Clinical Trial Data
TherapyPatient PopulationOverall Response Rate (ORR)Complete Remission (CR) / Composite Complete Remission (CRc)Median Overall Survival (OS)Key Adverse Events (Grade ≥3)Clinical Trial Identifier
GilteritinibR/R FLT3-mutated AML34% (CR with full or partial hematologic recovery)21.1% (CR)9.3 monthsFebrile neutropenia, anemia, thrombocytopeniaADMIRAL (NCT02421939)[8]
Gilteritinib + ChemotherapyNewly Diagnosed FLT3-mutated AML85.6% (CRc)Not specifiedNot reportedTreatment-related adverse events (82%)PrECOG 0905 (NCT03836209)[9][10]
Quizartinib + ChemotherapyNewly Diagnosed FLT3-ITD AML55% (CR)55% (CR)31.9 monthsInfectionsQuANTUM-First (NCT02668653)[11][12]
Table 3: IDH1/2 Inhibitors Clinical Trial Data
TherapyPatient PopulationOverall Response Rate (ORR)Complete Remission (CR)Median Overall Survival (OS)Key Adverse Events (Grade ≥3)Clinical Trial Identifier
Ivosidenib + AzacitidineNewly Diagnosed IDH1-mutated AML (unfit for intensive chemo)62.5%47.2%24.0 monthsAnemia, febrile neutropenia, neutropenia, thrombocytopenia, QT prolongation, differentiation syndromeAGILE (NCT03173248)[12][13]
EnasidenibR/R IDH2-mutated AML39.1%26.1%8.3 monthsAnemia, thrombocytopenia, neutropeniaReal-world study[14]
Enasidenib + AzacitidineNewly Diagnosed IDH2-mutated AML (unfit for intensive chemo)71%53%Not significantly prolonged vs. Azacitidine aloneNot specifiedPhase 1b/2 study[12]
Table 4: BCL-2 Inhibitor Clinical Trial Data
TherapyPatient PopulationComposite Complete Remission (CR/CRi)Median Overall Survival (OS)Key Adverse Events (Grade ≥3)Clinical Trial Identifier
Venetoclax + AzacitidineNewly Diagnosed AML (unfit for intensive chemo)66.4%14.7 monthsThrombocytopenia, neutropenia, febrile neutropenia, anemia, nauseaVIALE-A (NCT02993523)[4]

Experimental Protocols and Workflows

The clinical development of these novel therapies follows a standard workflow, from preclinical evaluation to multi-phase clinical trials. A generalized experimental workflow is depicted below.

Experimental_Workflow Generalized Experimental Workflow for Novel AML Therapies Preclinical Preclinical Studies (In vitro & In vivo models) Phase1 Phase I Trial (Safety, Dosing) Preclinical->Phase1 IND Submission Phase2 Phase II Trial (Efficacy, Safety) Phase1->Phase2 Establish RP2D Phase3 Phase III Trial (Comparison to Standard of Care) Phase2->Phase3 Demonstrate Preliminary Efficacy Approval Regulatory Approval Phase3->Approval Pivotal Data

Caption: Generalized experimental workflow for AML drug development.

Key Experimental Methodologies
  • Patient Enrollment and Diagnosis: Patients are typically enrolled based on specific AML subtypes, including genetic mutations (e.g., FLT3, IDH1/2) and expression of surface markers (e.g., CD123). Diagnosis and classification follow the World Health Organization (WHO) and European LeukemiaNet (ELN) criteria.

  • Treatment Regimen: Dosing and administration schedules are determined in Phase I studies. For combination therapies, the timing and duration of each drug are carefully defined. For instance, in the pivekimab this compound triplet therapy, pivekimab is administered on day 7 of a 28-day cycle, alongside daily azacitidine and venetoclax.[4]

  • Efficacy Assessment: Response to treatment is evaluated based on the International Working Group (IWG) criteria for AML. This includes achieving complete remission (CR), complete remission with incomplete hematologic recovery (CRi), and overall response rate (ORR). Minimal residual disease (MRD) negativity is an increasingly important endpoint, assessed by multi-parameter flow cytometry or molecular techniques.[2][4]

  • Safety and Tolerability: Adverse events (AEs) are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are identified in Phase I trials to determine the maximum tolerated dose (MTD).

Logical Relationships in Combination Therapies

The combination of novel agents with different mechanisms of action is a promising strategy to overcome resistance and improve outcomes. The triplet combination of pivekimab this compound, azacitidine, and venetoclax exemplifies this approach. Preclinical evidence suggests a synergistic effect between pivekimab this compound and venetoclax, where venetoclax may dampen the DNA damage response induced by the IGN payload of pivekimab.[15][16]

Combination_Therapy_Logic Logical Relationship in Pivekimab Combination Therapy Pivekimab Pivekimab this compound DNADamage DNA Damage Pivekimab->DNADamage Venetoclax Venetoclax BCL2_Inhibition BCL-2 Inhibition Venetoclax->BCL2_Inhibition Azacitidine Azacitidine Hypomethylation Hypomethylation Azacitidine->Hypomethylation Apoptosis Increased Apoptosis (Synergistic Effect) DNADamage->Apoptosis BCL2_Inhibition->Apoptosis Hypomethylation->Apoptosis

Caption: Synergistic effects in combination therapy.

Conclusion

Pivekimab this compound represents a significant addition to the growing armamentarium against AML, particularly for patients with CD123-positive disease. While direct head-to-head comparisons with other novel agents are pending, the available data suggests promising efficacy, especially in combination regimens. The distinct mechanism of action of pivekimab this compound offers the potential for synergistic combinations with other targeted therapies, a crucial avenue for future research to improve outcomes for patients with this challenging disease. Further investigation through randomized controlled trials will be essential to definitively establish the comparative efficacy and optimal placement of these novel therapies in the AML treatment paradigm.

References

Pivekimab Sunirine Demonstrates High Rates of Measurable Residual Disease (MRD) Negativity in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Pivekimab Sunirine's performance against alternative therapies in achieving MRD negativity, a key indicator of deep remission and improved long-term outcomes in Acute Myeloid Leukemia (AML), reveals its promising potential in the evolving landscape of AML treatment.

Pivekimab this compound (IMGN632), a novel antibody-drug conjugate (ADC) targeting CD123, has shown significant efficacy in inducing deep remissions, as evidenced by high rates of measurable residual disease (MRD) negativity in clinical trials involving patients with newly diagnosed Acute Myeloid Leukemia (AML).[1][2] This guide provides a comprehensive comparison of MRD negativity rates achieved with pivekimab this compound in combination with azacitidine and venetoclax (B612062) against those of other established and emerging AML therapies. Detailed experimental protocols for MRD assessment and visualizations of key signaling pathways are also presented to provide a thorough resource for researchers, scientists, and drug development professionals.

Comparative Analysis of MRD Negativity Rates

The landscape of AML treatment is rapidly evolving, with a growing emphasis on achieving MRD negativity as a primary therapeutic goal. The following tables summarize the MRD negativity rates observed with pivekimab this compound in combination therapy and other key AML treatments.

Treatment RegimenPatient PopulationClinical TrialMRD Negativity RateMRD Assessment Method
Pivekimab this compound + Azacitidine + Venetoclax Newly Diagnosed AMLPhase 1b/2 (NCT04086264)76% (22/29 evaluable patients achieving CCR)[1][3][4][5]Flow Cytometry (<0.1% sensitivity)[2][6]
Azacitidine + VenetoclaxNewly Diagnosed AML (unfit for intensive chemotherapy)VIALE-A (NCT02993523)41% (67/164 evaluable patients achieving CRc)[7][8][9][10]Flow Cytometry (<10⁻³ sensitivity)[3][7]
Gilteritinib-based Combination TherapyRelapsed/Refractory FLT3-ITD+ AML-73.9% Not Specified
Midostaurin + Intensive ChemotherapyNewly Diagnosed FLT3-mutated AMLUK NCRI AML1979% (FLT3-ITD by NGS)[11]NGS
Ivosidenib + AzacitidineNewly Diagnosed IDH1-mutated AMLAGILE30.3% [12][13]NGS
CPX-351High-Risk AML-50% (after first induction cycle)Flow Cytometry (0.1% threshold)[14][15]

Table 1: Comparison of MRD Negativity Rates in Newly Diagnosed and Relapsed/Refractory AML.

Pivekimab this compound in Molecularly Defined Subgroups

The combination of pivekimab this compound with azacitidine and venetoclax has demonstrated high rates of MRD negativity across various molecularly defined subgroups of AML, indicating its broad anti-leukemic activity.[2][3]

Molecular SubgroupComposite Complete Remission (CCR) RateMRD Negativity Rate (among evaluable patients achieving CCR)
Overall Population 68% (34/50)76% (22/29)[1][2][3]
TP53 wild-type 88% (22/25)80% (16/20)[1][2][3]
FLT3 (ITD or TKD) 100% (6/6)100% (6/6)[2][3]
IDH1 mutant 100% (4/4)67% (2/3)[2][3]
IDH2 mutant 100% (6/6)83% (5/6)[2][3]
NPM1 mutant 100% (8/8)86% (6/7)[2][3]
TP53 mutant 50% (7/14)50% (3/6)[2][3]

Table 2: MRD Negativity Rates with Pivekimab this compound Triplet Therapy in Molecular Subsets of Newly Diagnosed AML.[2][3]

Experimental Protocols

Accurate and sensitive assessment of MRD is crucial for evaluating treatment efficacy and guiding clinical decisions. The following sections detail the methodologies used for MRD detection in the context of pivekimab this compound and other AML therapies.

MRD Assessment for Pivekimab this compound (NCT04086264)
  • Methodology: Multiparameter Flow Cytometry (MFC)

  • Sample Type: Bone Marrow Aspirate[5]

  • Sensitivity: <0.1% residual blasts[2][5][6]

  • Protocol Overview: MRD was assessed centrally. The specific antibody panel and gating strategy are not publicly detailed but would typically involve a panel of antibodies to identify leukemia-associated immunophenotypes (LAIPs) that are distinct from normal hematopoietic cell populations. Data analysis would involve identifying a sufficient number of events to achieve the specified sensitivity.

MRD Assessment for Azacitidine + Venetoclax (VIALE-A Trial - NCT02993523)
  • Methodology: Multiparameter Flow Cytometry (MFC)[3][10]

  • Sample Type: Bone Marrow Aspirate[3]

  • Sensitivity: < 1 residual blast per 1,000 leukocytes (<10⁻³)[3][7][8][10]

  • Protocol Overview: MRD was assessed using an integrated approach of identifying leukemia-associated immunophenotypes and populations that differ from normal hematopoietic cells.[3] Bone marrow aspirates were collected at baseline, the end of cycle 1, and every 3 cycles thereafter.[3]

MRD Assessment for FLT3-mutated AML (NGS-based)
  • Methodology: Next-Generation Sequencing (NGS)[16][17][18][19]

  • Sample Type: Bone Marrow or Peripheral Blood DNA[19]

  • Sensitivity: Can reach 10⁻⁴ to 10⁻⁶[20]

  • Protocol Overview:

    • DNA Extraction: Genomic DNA is isolated from bone marrow aspirates or peripheral blood samples.[19]

    • PCR Amplification: PCR is performed to amplify the regions of the FLT3 gene containing internal tandem duplication (ITD) mutations (typically exons 13-15).[19]

    • Library Preparation and Sequencing: The PCR products are used to generate NGS libraries, which are then sequenced on a high-throughput platform (e.g., Illumina).[19]

    • Bioinformatic Analysis: A custom bioinformatics pipeline is used to identify and quantify the frequency of unique FLT3-ITD mutations.[19]

MRD Assessment for IDH1-mutated AML (NGS-based)
  • Methodology: Next-Generation Sequencing (NGS)

  • Sample Type: Bone Marrow Mononuclear Cells

  • Sensitivity: As low as 0.02% variant allele frequency (VAF) for known mutations.

  • Protocol Overview: In the AGILE study of ivosidenib, a 26-gene AML MRD panel was used. For variants detected at baseline, the limit of detection was 0.1% VAF.

MRD Assessment for CPX-351
  • Methodology: Multiparameter Flow Cytometry (MFC)[14][15]

  • Sample Type: Bone Marrow Aspirate

  • Sensitivity: 0.1% threshold[14][15]

  • Protocol Overview: MRD was assessed by identifying leukemia-associated immunophenotypes (LAIPs).[13] In some studies, this was complemented by the analysis of leukemic stem cells (LSCs) defined by specific immunophenotypic markers (e.g., CD34+CD38-).[21]

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological mechanisms of these therapies is crucial for rational drug development and combination strategies.

Pivekimab this compound Mechanism of Action

Pivekimab this compound is an antibody-drug conjugate that targets CD123, a cell surface receptor highly expressed on AML blasts and leukemic stem cells.[22][23][24] The ADC consists of a humanized anti-CD123 antibody linked to a potent DNA-alkylating agent, an indolinobenzodiazepine (IGN) payload.[24][25] Upon binding to CD123, the ADC is internalized, and the IGN payload is released, leading to single-strand DNA breaks and subsequent cancer cell death.[24][25][26]

Pivekimab this compound Mechanism of Action Pivekimab this compound (IMGN632) Mechanism of Action Pivekimab_this compound Pivekimab this compound (Anti-CD123 ADC) AML_Cell AML Cell (CD123+) Pivekimab_this compound->AML_Cell Binds to CD123 Internalization Internalization AML_Cell->Internalization Payload_Release IGN Payload Release Internalization->Payload_Release DNA_Damage Single-Strand DNA Breaks Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of Pivekimab this compound.

Azacitidine and Venetoclax Synergistic Mechanism

Azacitidine, a hypomethylating agent, and venetoclax, a BCL-2 inhibitor, exhibit a synergistic anti-leukemic effect. Azacitidine is thought to prime AML cells for apoptosis by altering the expression of BCL-2 family proteins, thereby increasing their dependence on BCL-2 for survival. Venetoclax then directly inhibits BCL-2, leading to the release of pro-apoptotic proteins and subsequent cell death.[27] Preclinical studies suggest that this combination can also disrupt energy metabolism in leukemia stem cells.[12]

Azacitidine and Venetoclax Mechanism of Action Synergistic Mechanism of Azacitidine and Venetoclax Azacitidine Azacitidine AML_Cell AML Cell Azacitidine->AML_Cell Primes for apoptosis Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BCL2_Dependence Increased BCL-2 Dependence AML_Cell->BCL2_Dependence BCL2_Dependence->BCL2 Apoptosis Apoptosis BCL2->Apoptosis Inhibition leads to

Caption: Synergistic mechanism of Azacitidine and Venetoclax.

FLT3 Inhibitor (Gilteritinib) Signaling Pathway

FLT3 mutations lead to the constitutive activation of the FLT3 receptor tyrosine kinase, which drives leukemic cell proliferation and survival through downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT.[28] Gilteritinib is a potent and selective FLT3 inhibitor that targets both ITD and TKD mutations, thereby blocking these downstream signaling cascades and inducing apoptosis in FLT3-mutated AML cells.[1][7][11][28]

FLT3 Inhibitor Signaling Pathway Gilteritinib Action on FLT3 Signaling Pathway FLT3_mut Mutated FLT3 Receptor RAS_MAPK RAS/MAPK Pathway FLT3_mut->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3_mut->PI3K_AKT JAK_STAT JAK/STAT Pathway FLT3_mut->JAK_STAT Gilteritinib Gilteritinib Gilteritinib->FLT3_mut Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Gilteritinib's inhibitory action on the FLT3 signaling pathway.

IDH1 Inhibitor (Ivosidenib) Signaling Pathway

Mutations in the IDH1 gene lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent enzymes, leading to epigenetic dysregulation and a block in hematopoietic differentiation.[29][30] Ivosidenib is a targeted inhibitor of the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[29][30][31]

IDH1 Inhibitor Signaling Pathway Ivosidenib Action on Mutant IDH1 Pathway Isocitrate Isocitrate mut_IDH1 Mutant IDH1 Isocitrate->mut_IDH1 2HG 2-Hydroxyglutarate (Oncometabolite) mut_IDH1->2HG Ivosidenib Ivosidenib Ivosidenib->mut_IDH1 Inhibits Differentiation_Block Block in Hematopoietic Differentiation 2HG->Differentiation_Block Normal_Differentiation Restoration of Differentiation Differentiation_Block->Normal_Differentiation Inhibition leads to

Caption: Ivosidenib's mechanism of action in IDH1-mutated malignancies.

References

Pivekimab Sunirine: A Comparative Guide to Clinical Trial Outcomes and Data Analysis in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pivekimab sunirine (IMGN632) is a first-in-class antibody-drug conjugate (ADC) targeting CD123, a cell surface receptor overexpressed in various hematologic malignancies. This guide provides a comprehensive comparison of pivekimab this compound's clinical trial outcomes with alternative therapies in Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN) and Acute Myeloid Leukemia (AML), supported by experimental data and detailed methodologies.

Mechanism of Action

Pivekimab this compound consists of a humanized anti-CD123 monoclonal antibody linked to a novel DNA-alkylating payload, an indolinobenzodiazepine pseudodimer (IGN).[1] Upon binding to CD123 on the surface of cancer cells, the ADC is internalized, and the cytotoxic payload is released, leading to single-strand DNA breaks and subsequent cell death.[2][3] Preclinical studies have suggested a synergistic effect when combined with venetoclax (B612062), which may dampen the DNA damage response induced by pivekimab this compound.[4]

Pivekimab this compound Mechanism of Action Pivekimab this compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Pivekimab Pivekimab this compound (Anti-CD123 ADC) CD123 CD123 Receptor Pivekimab->CD123 Binding Internalization Internalization CD123->Internalization Endocytosis Payload_Release Payload Release (IGN) Internalization->Payload_Release DNA_Damage DNA Single-Strand Breaks Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Pivekimab this compound's mechanism of action.

Clinical Trial Outcomes in Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN)

The pivotal CADENZA trial (NCT03386513) evaluated the efficacy and safety of pivekimab this compound monotherapy in patients with both frontline and relapsed/refractory BPDCN.

Comparative Efficacy Data: Pivekimab this compound vs. Tagraxofusp
Efficacy EndpointPivekimab this compound (CADENZA Trial - Frontline de novo)Tagraxofusp (Phase 2 Trial - Frontline)
Composite Complete Response (cCR) 75%72% (CR + clinical CR)
Overall Response Rate (ORR) 80%90%
Safety Profile Comparison
Adverse Event (Grade ≥3)Pivekimab this compound (CADENZA Trial)Tagraxofusp (Phase 2 Trial)
Peripheral Edema 12%Not Reported
Capillary Leak Syndrome Not a major reported AE7%
Increased Alanine Aminotransferase Not Reported64% (any grade)
Increased Aspartate Aminotransferase Not Reported60% (any grade)
Hypoalbuminemia Not Reported51% (any grade)

Clinical Trial Outcomes in Acute Myeloid Leukemia (AML)

Pivekimab this compound has been investigated as a monotherapy and in combination with other agents for the treatment of relapsed or refractory AML.

Pivekimab this compound Monotherapy (Phase 1/2 Study)

In a Phase 1/2 study (NCT03386513), pivekimab this compound monotherapy demonstrated activity in patients with relapsed or refractory AML.[5] The recommended Phase 2 dose was established at 0.045 mg/kg every three weeks.[5]

Efficacy EndpointPivekimab this compound Monotherapy (at RP2D)
Overall Response Rate (ORR) 21%
Composite Complete Remission (cCR) 17%

The most common Grade ≥3 treatment-related adverse events at the recommended Phase 2 dose included febrile neutropenia, infusion-related reactions, and anemia.[5]

Pivekimab this compound Combination Therapy (Phase 1b/2 Study)

A Phase 1b/2 study (NCT04086264) is evaluating pivekimab this compound in combination with azacitidine and venetoclax in newly diagnosed and relapsed/refractory AML.[6][7]

Efficacy EndpointPivekimab + Azacitidine + Venetoclax (Newly Diagnosed AML)
Complete Response (CR) 54%
Minimal Residual Disease (MRD) Negativity 76%
Comparison with Standard Salvage Chemotherapy Regimens in Relapsed/Refractory AML

Direct comparison is challenging due to differing patient populations and study designs. However, the following table provides an overview of outcomes with commonly used salvage regimens.

RegimenOverall Response Rate (ORR) / Complete Remission (CR)Median Overall Survival (OS)Key Grade ≥3 Toxicities
FLAG-IDA CR+CRi: 56%15 monthsHematological toxicity, Infections
CLAG-M CR: 49%1-year OS: 43%Hematological toxicity
Venetoclax + Azacitidine CR/CRi: 43% (meta-analysis)Varies by studyNeutropenia, Thrombocytopenia

Experimental Protocols

CADENZA Trial (NCT03386513) for BPDCN
  • Study Design: Open-label, multicenter, single-arm Phase 1/2 study.

  • Patient Population: Adults with CD123-positive BPDCN, including frontline and relapsed/refractory cohorts.

  • Intervention: Pivekimab this compound administered intravenously at the recommended Phase 2 dose of 0.045 mg/kg on day 1 of a 21-day cycle.[8]

  • Primary Endpoint: Composite complete response (CR + clinical CR) rate in frontline patients.

  • Key Secondary Endpoints: Duration of cCR, overall survival, and overall response rate.

CADENZA Trial Workflow CADENZA Trial Workflow Patient_Screening Patient Screening (CD123+ BPDCN) Enrollment Enrollment (Frontline or R/R Cohorts) Patient_Screening->Enrollment Treatment Pivekimab this compound 0.045 mg/kg IV Q3W Enrollment->Treatment Response_Assessment Response Assessment (CR, cCR, ORR) Treatment->Response_Assessment Follow_up Long-term Follow-up (DOR, OS) Treatment->Follow_up Response_Assessment->Follow_up

Simplified workflow of the CADENZA clinical trial.
Phase 1b/2 Combination Trial (NCT04086264) for AML

  • Study Design: Open-label, multicenter, Phase 1b/2 study.[6]

  • Patient Population: Adults with newly diagnosed or relapsed/refractory CD123-positive AML.[6]

  • Intervention: Pivekimab this compound (0.045 mg/kg IV on Day 7) in combination with azacitidine (75 mg/m² on Days 1-7) and venetoclax (daily for 14-28 days) in a 28-day cycle.[7][9]

  • Primary Endpoints: Composite CR rate, MRD rate, and duration of remission.[7]

  • Key Secondary Endpoints: Safety, pharmacokinetics, and immunogenicity.[7]

Conclusion

Pivekimab this compound has demonstrated promising clinical activity as a monotherapy in BPDCN and in combination with azacitidine and venetoclax in AML. In frontline BPDCN, its efficacy appears comparable to tagraxofusp, with a potentially different safety profile. In AML, the triplet combination with azacitidine and venetoclax shows high rates of deep remissions in newly diagnosed patients. For relapsed/refractory AML, while direct comparisons are limited, the single-agent activity of pivekimab this compound provides a foundation for further investigation in combination regimens. The ongoing clinical trials will further delineate the role of this novel CD123-targeting ADC in the treatment landscape of hematologic malignancies.

References

Safety Operating Guide

Proper Disposal of Sunirine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – As a trusted partner in research and development, we are committed to providing comprehensive safety information that extends beyond the product itself. This document outlines the essential procedures for the proper disposal of Sunirine (Pivekimab this compound), an antibody-drug conjugate (ADC) utilized in advanced scientific research. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Pivekimab this compound is an antibody-drug conjugate composed of a monoclonal antibody linked to a cytotoxic payload, an indolinobenzodiazepine pseudodimer (IGN). Due to the potent nature of this cytotoxic component, all waste materials containing or having come into contact with this compound must be handled and disposed of as hazardous cytotoxic waste. Researchers, scientists, and drug development professionals must follow stringent protocols to mitigate risks of exposure and ensure regulatory compliance.

Core Principles of this compound Waste Management

The fundamental principle of this compound disposal is the prevention of exposure and environmental contamination. This is achieved through a systematic approach of segregation, containment, labeling, and specialized disposal. All personnel handling this compound must be trained on the risks and the procedures outlined below.

Detailed Disposal Protocol

The following step-by-step protocol provides guidance for the safe disposal of this compound-contaminated waste in a laboratory setting. This protocol is based on general guidelines for cytotoxic waste and should be adapted to comply with local, state, and federal regulations, as well as specific institutional policies.[1][2][3]

Step 1: Personal Protective Equipment (PPE)

Before handling any this compound-contaminated materials, personnel must don the appropriate PPE to prevent skin contact, inhalation, or ingestion.[4][5]

  • Gloves: Two pairs of chemotherapy-tested nitrile gloves.

  • Gown: A disposable, solid-front, back-closure gown.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Respiratory Protection: A fit-tested N95 or higher-level respirator may be required, especially when there is a risk of aerosolization.

Step 2: Waste Segregation at the Point of Generation

Immediately upon generation, all waste must be segregated into appropriate categories. Do not mix cytotoxic waste with general laboratory trash or other chemical waste streams.[2][5]

  • Sharps Waste: Needles, syringes, glass vials, and any other sharp objects contaminated with this compound.

  • Solid Waste: Contaminated PPE (gloves, gowns), bench paper, pipette tips, and plasticware.

  • Liquid Waste: Unused this compound solutions, cell culture media containing the ADC, and rinsates from cleaning procedures.

Step 3: Containment and Labeling

Use designated, properly labeled containers for each waste stream. These containers must be leak-proof and puncture-resistant.[1][2][3]

  • Sharps Containers: Place all sharps directly into a rigid, puncture-resistant container with a purple lid or clearly labeled with the cytotoxic symbol.[3]

  • Solid Waste Containers: Place non-sharp solid waste into a durable, leak-proof plastic bag, typically purple or yellow, marked with the cytotoxic waste symbol. This bag should be placed within a rigid secondary container with a secure lid.[1]

  • Liquid Waste Containers: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Cytotoxic Waste" and include the name "this compound."

Step 4: Decontamination of Work Surfaces

After completing work with this compound, all potentially contaminated surfaces and equipment must be decontaminated.

  • Initial Cleaning: Wipe down surfaces with a detergent solution to remove any visible contamination.[4]

  • Rinsing: Wipe the surfaces with water.

  • Final Decontamination: Wipe the surfaces with 70% isopropyl alcohol.[4]

  • Waste Disposal: All cleaning materials (wipes, pads) must be disposed of as cytotoxic solid waste.

Step 5: Storage and Final Disposal

Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste management service.[6] The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[2] Chemical neutralization is not a standard laboratory procedure for this class of compound and should not be attempted.[4]

Summary of Disposal Parameters

ParameterSpecificationRationale
Waste Category Cytotoxic / AntineoplasticThis compound contains a highly potent cytotoxic payload.[1][6]
PPE Requirement Double chemo-gloves, gown, eye protectionPrevents personnel exposure to the hazardous drug.[4][5]
Solid Waste Container Purple or yellow bag in a rigid containerStandard color-coding for cytotoxic waste; prevents leaks.[1]
Sharps Container Purple-lidded, puncture-resistantPrevents sharps injuries and contains contamination.[3]
Labeling "Cytotoxic Waste", Biohazard SymbolClearly identifies the hazard for safe handling and disposal.
Final Disposal Method High-Temperature IncinerationEnsures complete destruction of the cytotoxic compound.[2]

Experimental Protocols

Spill Decontamination Protocol

In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and the spread of contamination.[4][5]

  • Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on a full set of PPE as described in Step 1 of the disposal protocol, including respiratory protection.

  • Contain the Spill:

    • Liquids: Gently cover the spill with absorbent pads, working from the outside in.

    • Powders: Cover the spill with damp absorbent pads to avoid aerosolization.

  • Clean the Spill: Using the absorbent pads, carefully clean up the spill. Place all used pads into a cytotoxic waste bag.

  • Decontaminate the Area: Clean the spill area three times using a detergent solution, followed by a final wipe-down with 70% isopropyl alcohol.[4]

  • Dispose of Waste: All cleanup materials, including contaminated PPE, must be disposed of as cytotoxic waste.

  • Report the Incident: Follow institutional procedures for reporting chemical spills.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

SunirineDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Work with this compound Begins ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe waste_gen Generate this compound-Contaminated Waste ppe->waste_gen waste_type Identify Waste Type waste_gen->waste_type sharps Sharps (Needles, Vials) waste_type->sharps Sharp solid Solid (PPE, Plastics) waste_type->solid Solid liquid Liquid (Solutions, Media) waste_type->liquid Liquid sharps_container Place in Purple-Lidded Sharps Container sharps->sharps_container solid_container Place in Labeled Cytotoxic Waste Bag/Bin solid->solid_container liquid_container Place in Labeled, Leak-Proof Liquid Waste Container liquid->liquid_container storage Store in Secure Designated Area sharps_container->storage solid_container->storage liquid_container->storage collection Collection by Licensed Hazardous Waste Vendor storage->collection incineration High-Temperature Incineration collection->incineration

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Pivekimab Sunirine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of investigational compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Pivekimab sunirine, an antibody-drug conjugate (ADC). The information is based on available safety data sheets and general best practices for handling potent chemical agents in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk when working with Pivekimab this compound. The following table outlines the recommended PPE.

Body Area Required PPE Specifications & Rationale
Eyes & Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and aerosols.[1]
Hands Chemical-impermeable glovesMust be inspected before each use and comply with EU Directive 89/686/EEC and the EN 374 standard. Double-gloving may be advisable.[1]
Body Fire/flame-resistant and impervious lab coat or gownProvides a barrier against skin contact and contamination of personal clothing.[1]
Respiratory Full-face respiratorRecommended if exposure limits are exceeded, if there is a risk of aerosol generation, or if irritation is experienced.[1]
Operational Plan: From Receipt to Use

A clear and concise operational plan ensures that Pivekimab this compound is handled safely and effectively at every stage.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a tightly closed, dry, cool, and well-ventilated area.[1]

  • Segregate from incompatible materials and foodstuff containers.[1]

Handling and Preparation:

  • All handling of Pivekimab this compound should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid direct contact with the skin and eyes.[1]

  • Take precautions to prevent the formation of dust and aerosols.[1]

  • Employ non-sparking tools to mitigate the risk of fire from electrostatic discharge.[1]

  • Adhere to good industrial hygiene and safety practices at all times.[1]

Disposal Plan

The proper disposal of Pivekimab this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and cleaning materials, should be collected in suitable, closed, and clearly labeled containers.[1]

  • Ignition Sources: Ensure that the disposal area is free of all potential ignition sources.[1]

  • Disposal Tools: Utilize spark-proof and explosion-proof equipment during the disposal process.[1]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1]

  • Environmental Protection: Prevent any spillage or leakage from entering drains or the environment.[1]

Emergency First-Aid Measures

In the event of an accidental exposure, immediate and appropriate first-aid is crucial.

Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice.[1]
Eye Contact Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Visualizing Safe Handling and Emergency Procedures

To further clarify the procedural flow, the following diagrams illustrate the key steps for routine handling and emergency response.

SafeHandlingWorkflow Figure 1: Pivekimab this compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PPE Don Appropriate PPE Workspace Prepare Ventilated Workspace PPE->Workspace Inspect Inspect Container Workspace->Inspect Handle Handle Compound Inspect->Handle Avoid Avoid Dust & Aerosols Handle->Avoid Tools Use Non-Sparking Tools Handle->Tools Collect Collect Waste in Labeled Containers Handle->Collect Store Store Safely for Disposal Collect->Store Dispose Dispose per Regulations Store->Dispose

Caption: A step-by-step workflow for the safe handling of Pivekimab this compound.

EmergencyResponse Figure 2: Emergency Response Logic cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Accidental Exposure Occurs Inhalation Move to Fresh Air Exposure->Inhalation Skin Remove Clothing, Wash Skin Exposure->Skin Eye Rinse Eyes Exposure->Eye Ingestion Rinse Mouth Exposure->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: Logical flow for responding to an accidental exposure to Pivekimab this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.